molecular formula C21H18O8 B1669838 Daunomycinone CAS No. 21794-55-8

Daunomycinone

货号: B1669838
CAS 编号: 21794-55-8
分子量: 398.4 g/mol
InChI 键: YOFDHOWPGULAQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Daunorubicin aglycone is a natural product found in Streptomyces peucetius with data available.

属性

IUPAC Name

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFDHOWPGULAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21794-55-8
Record name Daunomycinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Elucidation and Confirmation of Daunomycinone's Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal methodologies and data that led to the elucidation and confirmation of the chemical structure of daunomycinone, the aglycone of the potent anthracycline antibiotic, daunorubicin (B1662515). The determination of this complex tetracyclic structure was a significant achievement in natural product chemistry, paving the way for the development of related anticancer agents.

Introduction

This compound is the aglycon core of daunorubicin, a chemotherapeutic agent first isolated from Streptomyces peucetius. The structural elucidation of this compound was a multi-faceted process that relied on a combination of classical chemical degradation techniques, spectroscopic analysis, and ultimately, confirmation through total synthesis and X-ray crystallography. This guide will detail the key experimental approaches and present the foundational data that established its definitive structure.

Isolation and Initial Characterization

The initial step in the structure elucidation of this compound involved its isolation from the parent compound, daunorubicin. This was typically achieved through acid-catalyzed hydrolysis to cleave the glycosidic bond connecting the aglycone to its daunosamine (B1196630) sugar moiety.

Experimental Protocol: Acid Hydrolysis of Daunorubicin

Objective: To cleave the glycosidic linkage in daunorubicin to isolate the aglycone, this compound.

Materials:

  • Daunorubicin hydrochloride

  • 0.1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware (flasks, beakers, etc.)

Procedure:

  • A solution of daunorubicin hydrochloride in 0.1 N HCl is heated at reflux for a specified period (e.g., 1-2 hours).

  • The reaction mixture is cooled to room temperature.

  • The acidic solution is extracted multiple times with an organic solvent such as ethyl acetate.

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • Further purification is typically achieved through recrystallization or column chromatography.

Spectroscopic Analysis

Spectroscopic techniques were instrumental in piecing together the structural fragments of this compound. The combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provided a detailed picture of the functional groups and their connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy was used to identify the key functional groups present in the this compound molecule. The presence of hydroxyl, carbonyl (both quinone and ketone), and aromatic functionalities was confirmed by characteristic absorption bands.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3450 (broad)O-H stretching (phenolic and alcoholic)
~2920C-H stretching (aliphatic)
~1715C=O stretching (acetyl ketone)
~1620C=O stretching (quinone)
~1580C=C stretching (aromatic ring)
~1285C-O stretching (aryl ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the carbon-hydrogen framework of this compound. While obtaining a complete, assigned NMR dataset for isolated this compound from early literature is challenging, data from its glycoside, daunorubicin, serves as a reliable reference for the aglycone portion. The following tables are based on data for daunorubicin, with assignments corresponding to the this compound moiety.

Table 2: Representative ¹H NMR Chemical Shifts for the this compound Moiety (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-1~7.88d
H-2~7.86t
H-3~7.63d
4-OCH₃~3.98s
H-7~4.95t
H-8a~2.14dd
H-8b~2.26dd
H-10a~2.95d
H-10b~3.12d
13-CH₃~2.25s
6-OH~13.98s
11-OH~13.25s

Table 3: Representative ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-1~120.2
C-2~136.8
C-3~119.5
C-4~161.3
C-4a~120.4
C-5~187.0
C-5a~111.2
C-6~156.5
C-6a~135.8
C-7~70.1
C-8~36.6
C-9~75.1
C-10~33.1
C-10a~134.8
C-11~155.0
C-11a~110.6
C-12~186.6
C-12a~134.6
C-13 (C=O)~213.7
C-14 (CH₃)~24.8
4-OCH₃~56.8
Mass Spectrometry (MS)

Mass spectrometry was crucial for determining the molecular weight of this compound and for providing structural information through fragmentation analysis. The primary fragmentation of the parent molecule, daunorubicin, involves the cleavage of the glycosidic bond, yielding the protonated this compound aglycone.[1][2]

Table 4: Key Mass Spectrometry Data for this compound

Ionm/z (approximate)Description
[this compound + H]⁺399.1Molecular ion of the aglycone, resulting from the cleavage of the daunosamine sugar from daunorubicin.[1]
[this compound + H - H₂O]⁺381.1Loss of a water molecule from the protonated aglycone.[1]
[this compound + H - CH₃CO]⁺356.1Loss of the acetyl group.

Chemical Degradation Studies

In the early stages of structure elucidation, chemical degradation was a primary tool for breaking down the complex molecule into smaller, more easily identifiable fragments. These studies helped to establish the nature of the tetracyclic ring system and the positions of the various substituents.

Experimental Protocol: Reductive Cleavage

Objective: To simplify the this compound structure by reductive cleavage to identify the core aromatic framework.

Materials:

  • This compound

  • Zinc dust

  • Acetic anhydride (B1165640)

  • Sodium acetate

  • Appropriate solvents and workup reagents

Procedure:

  • This compound is treated with zinc dust in the presence of acetic anhydride and sodium acetate.

  • This reductive acetylation process cleaves the quinone rings and protects the resulting hydroxyl groups as acetates.

  • The resulting simpler aromatic compounds are then isolated and characterized, allowing for the identification of the basic naphthacene (B114907) skeleton.

Confirmation of Structure

The proposed structure of this compound, derived from spectroscopic and degradation data, was ultimately confirmed by two definitive methods: total synthesis and X-ray crystallography.

Total Synthesis

The unambiguous synthesis of (±)-daunomycinone from simple, known starting materials provided unequivocal proof of its structure. Several total syntheses have been reported since the initial structure was proposed.

The general logical workflow for the total synthesis is depicted below.

G A Simple Aromatic Precursors B Construction of AB Ring System A->B C Construction of D Ring System A->C D Annulation to form ABCD Tetracycle B->D C->D E Functional Group Manipulations (e.g., introduction of hydroxyls, methoxy, and acetyl side chain) D->E F (±)-Daunomycinone E->F

A generalized workflow for the total synthesis of this compound.
X-ray Crystallography

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure. The crystal structure of a daunomycin-DNA complex was solved, which unambiguously confirmed the connectivity and stereochemistry of the this compound aglycone.[3]

Table 5: Representative Crystallographic Data for a Daunomycin-DNA Complex

ParameterValue
Crystal SystemTetragonal
Space GroupP4₁2₁2
a, b (Å)27.98
c (Å)52.87
Resolution (Å)1.5

The data from these crystallographic studies confirmed the absolute stereochemistry at the chiral centers of the A-ring of this compound.

Logical Workflow of Structure Elucidation

The overall process of elucidating the structure of this compound followed a logical progression from initial isolation to final confirmation.

G cluster_elucidation Structure Elucidation cluster_confirmation Structure Confirmation A Isolation of Daunomycin from Streptomyces peucetius B Acid Hydrolysis A->B C Isolation of this compound B->C D Spectroscopic Analysis (IR, NMR, MS) C->D E Chemical Degradation C->E F Proposed Structure D->F E->F G Total Synthesis F->G H X-ray Crystallography F->H I Confirmed Structure of this compound G->I H->I

The logical workflow of this compound structure elucidation and confirmation.

Conclusion

The determination of the structure of this compound was a landmark achievement in natural product chemistry, showcasing the power of a synergistic approach that combined classical chemical methods with modern spectroscopic techniques. The elucidated structure provided the foundation for understanding its mechanism of action and for the subsequent development of a multitude of life-saving anthracycline anticancer drugs.

References

An In-depth Technical Guide on the Core Mechanism of Action of Daunomycinone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunomycinone, the aglycone of the potent anthracycline antibiotic Daunorubicin (also known as Daunomycin), is a critical pharmacophore that contributes significantly to the anticancer properties of its parent compound. While Daunorubicin has been extensively studied, this technical guide focuses on the core mechanisms of action attributable to this compound itself. This document synthesizes available preclinical data to elucidate the direct role of this compound in DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and induction of apoptosis in cancer cells. Through a detailed examination of its biological activities, supported by quantitative data, experimental methodologies, and visual representations of key pathways, this guide provides a comprehensive resource for researchers in oncology and drug development.

Introduction

Anthracycline antibiotics, including Daunorubicin and its close analog Doxorubicin, are mainstays in the treatment of various hematological and solid tumors. Their cytotoxic effects are multifaceted, primarily revolving around their interaction with DNA and cellular enzymes. Daunorubicin is a glycoside composed of the tetracyclic aglycone, this compound, and the amino sugar, daunosamine (B1196630). While the entire molecule is responsible for the full spectrum of its pharmacological activity, the this compound moiety is the foundational structure for DNA intercalation and plays a role in the other key mechanisms of action. Understanding the specific contributions of this compound is crucial for the rational design of novel anthracycline derivatives with improved therapeutic indices.

Core Mechanisms of Action

The anticancer activity of this compound is primarily attributed to four interconnected mechanisms:

  • DNA Intercalation: The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, leading to a cascade of cellular responses that inhibit DNA replication and transcription.

  • Topoisomerase II Inhibition: this compound contributes to the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound structure can undergo redox cycling, leading to the formation of highly reactive oxygen species. This surge in ROS induces oxidative stress, causing damage to cellular components and triggering apoptotic pathways.

  • Induction of Apoptosis: The culmination of DNA damage, enzyme inhibition, and oxidative stress leads to the activation of programmed cell death, or apoptosis, in cancer cells.

DNA Intercalation

The defining feature of this compound's interaction with cancer cells is its ability to intercalate into DNA. The planar aromatic structure of the aglycone stacks between DNA base pairs, causing a local unwinding of the helix and altering its conformation. This physical disruption interferes with the binding of DNA and RNA polymerases, thereby halting macromolecular synthesis. The daunosamine sugar of the parent compound, Daunorubicin, resides in the minor groove and further stabilizes this interaction through hydrogen bonding, a contribution absent in the aglycone alone.

Diagram: this compound DNA Intercalation

Caption: this compound inserts between DNA base pairs, distorting the helix.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that creates transient double-strand breaks in DNA to manage topological stress. While the daunosamine sugar of Daunorubicin is known to play a significant role in stabilizing the ternary complex between the drug, DNA, and topoisomerase II, the aglycone, this compound, also contributes to this inhibitory activity. It is believed that this compound's intercalation is a prerequisite for the subsequent poisoning of the enzyme. The stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of toxic double-strand breaks.

Diagram: Topoisomerase II Inhibition Workflow

G Mechanism of Topoisomerase II Poisoning by this compound TopoII Topoisomerase II CleavageComplex Topoisomerase II-DNA Cleavage Complex TopoII->CleavageComplex Binds to DNA DNA Supercoiled DNA This compound This compound CleavageComplex->this compound Intercalates TernaryComplex Stable Ternary Complex (TopoII-DNA-Daunomycinone) CleavageComplex->TernaryComplex Stabilization This compound->TernaryComplex DSBs DNA Double-Strand Breaks TernaryComplex->DSBs Prevents Re-ligation Apoptosis Apoptosis DSBs->Apoptosis Triggers

Caption: this compound stabilizes the Topoisomerase II-DNA complex, causing DNA breaks.

Generation of Reactive Oxygen Species (ROS)

The quinone group within the this compound structure is a key player in the generation of ROS. Through enzymatic reduction by cellular reductases (e.g., NADPH-cytochrome P450 reductase), the quinone is converted to a semiquinone free radical. In the presence of molecular oxygen, this radical can donate an electron to oxygen, forming the superoxide (B77818) anion (O₂⁻). This process regenerates the parent quinone, allowing it to undergo further redox cycles. Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which cause widespread damage to cellular macromolecules.

Diagram: this compound-Induced ROS Generation Pathway

G Redox Cycling of this compound and ROS Production Daunomycinone_Q This compound (Quinone) Semiquinone Semiquinone Radical Daunomycinone_Q->Semiquinone Cellular Reductases (e.g., NADPH-P450 Reductase) Semiquinone->Daunomycinone_Q O₂ Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide O2 O₂ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD CellularDamage Oxidative Cellular Damage Superoxide->CellularDamage OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction (Fe²⁺) H2O2->CellularDamage OH_radical->CellularDamage

Caption: this compound undergoes redox cycling to produce damaging ROS.

Induction of Apoptosis

The combined insults of DNA damage from intercalation and topoisomerase II inhibition, along with the oxidative stress induced by ROS, converge to trigger apoptosis. These cellular stresses activate complex signaling cascades that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The accumulation of DNA double-strand breaks activates DNA damage response pathways, often involving the p53 tumor suppressor protein, which can lead to cell cycle arrest and apoptosis. ROS can directly damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.

Diagram: Apoptosis Induction by this compound

G This compound-Induced Apoptotic Signaling This compound This compound DNA_Damage DNA Intercalation & Topo II Inhibition This compound->DNA_Damage ROS ROS Generation This compound->ROS p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bak Bax/Bak Activation p53->Bax_Bak Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound triggers apoptosis through DNA damage and ROS pathways.

Quantitative Data

Direct and comprehensive comparative data on the cytotoxicity of this compound versus Daunorubicin is limited. However, available information suggests that the aglycone is biologically active, albeit generally less potent than the parent glycoside.

CompoundCell LineAssay TypeEndpointValueReference
This compound L1210 (Murine Leukemia)Not SpecifiedED508.9 µg/mL[1]
This compound P388 (Murine Leukemia)Not SpecifiedED5021.6 µg/mL[1]
This compound KB (Human Epidermoid Carcinoma)Not Specified-Inactive[1]
Daunorubicin P388/S (Sensitive)Not SpecifiedIC500.01 µg/mL[2]
Daunorubicin P388/Dx (Doxorubicin-Resistant)Not SpecifiedIC500.1 µg/mL[2]

Note: Direct comparison is challenging due to variations in experimental conditions between studies.

Experimental Protocols

The following are generalized protocols for key experiments to assess the mechanism of action of this compound. These are based on established methods for studying anthracyclines and may require optimization for specific experimental setups.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with a range of concentrations of this compound (and Daunorubicin as a comparator) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: Cell Viability Assay Workflow

G Workflow for MTT Cell Viability Assay Seed Seed Cells in 96-well Plate Treat Treat with This compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A stepwise representation of the MTT assay to determine cytotoxicity.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.

  • Compound Addition: Add varying concentrations of this compound. Include a positive control (e.g., Etoposide) and a no-drug control.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose (B213101) gel containing ethidium (B1194527) bromide.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: Quantify the inhibition of DNA relaxation by measuring the decrease in the intensity of the relaxed DNA band.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired time.

  • Probe Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound, the aglycone of Daunorubicin, is a biologically active molecule that contributes to the anticancer effects of its parent compound through multiple mechanisms. Its ability to intercalate into DNA, contribute to the inhibition of topoisomerase II, generate reactive oxygen species, and ultimately induce apoptosis underscores its importance as a core pharmacophore. While the daunosamine sugar moiety is critical for the full potency of Daunorubicin, a thorough understanding of the distinct actions of this compound is essential for the development of the next generation of anthracycline-based chemotherapeutics with improved efficacy and reduced side effects. Further direct comparative studies are warranted to fully quantify the specific contributions of this compound to the overall anticancer profile of Daunorubicin.

References

The Biological Activity of Daunomycinone Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone serves as the aglycone component of the widely recognized anthracycline antibiotic and chemotherapeutic agent, daunorubicin (B1662515).[1][2] While the biological activity of daunorubicin is extensively documented, the specific contributions and independent actions of its aglycone moiety, this compound, are of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols for its evaluation.

Core Mechanisms of Action

The biological activities of this compound are intrinsically linked to its chemical structure, a tetracyclic quinone.[3] These activities, while generally less potent than its glycosylated counterpart, daunorubicin, share fundamental mechanisms. The sugar moiety in the parent compound is known to play a crucial role in the molecule's interaction with DNA and its overall efficacy.

DNA Intercalation

This compound, like other anthracyclines, can insert itself between the base pairs of DNA.[1] This intercalation process disrupts the normal helical structure of DNA, creating a physical impediment to the cellular machinery responsible for replication and transcription. This ultimately interferes with essential cellular processes.[1] However, studies have indicated that this compound binds only weakly to DNA compared to daunorubicin, suggesting that the daunosamine (B1196630) sugar moiety significantly enhances this interaction.

Topoisomerase II Inhibition

A primary mechanism of action for anthracyclines is the inhibition of topoisomerase II.[1] This enzyme is critical for resolving DNA topological issues during replication and transcription by creating transient double-strand breaks. This compound can interfere with this process by stabilizing the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent activation of apoptotic pathways.

Quantitative Biological Data

Quantitative data on the specific cytotoxic effects of this compound aglycone is limited in publicly available literature. However, comparative studies consistently indicate that its activity is significantly lower than that of the parent compound, daunorubicin. The absence of the daunosamine sugar moiety is believed to reduce its affinity for DNA and alter its cellular uptake and retention.

CompoundCell LineAssayIC50 (µM)Citation
This compound Various Cancer Cell LinesCytotoxicity (MTT/Crystal Violet)Significantly higher than Daunorubicin[Referenced qualitative statements]
Daunorubicin Acute Myeloid Leukemia (AML) Cell LinesCytotoxicityVaries (typically low µM range)

Note: The table reflects the general scientific consensus of lower activity for the aglycone. Researchers are encouraged to perform direct comparative assays to determine specific IC50 values in their cell lines of interest.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound aglycone. These protocols are based on established methods for related compounds and can be adapted for this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • This compound aglycone

  • Daunorubicin (as a positive control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound aglycone and Daunorubicin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.

Materials:

  • Human Topoisomerase II alpha

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound aglycone

  • Etoposide (as a positive control)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA)

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound aglycone or etoposide.

  • Enzyme Addition: Add human Topoisomerase II alpha to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.

DNA Intercalation Assay (Fluorescence-Based Assay)

This assay measures the ability of this compound to intercalate into DNA, which can be detected by changes in fluorescence.

Materials:

  • This compound aglycone

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr)

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a stock solution of ctDNA and a solution of EtBr in Tris-HCl buffer.

  • EtBr-DNA Complex Formation: Mix the ctDNA and EtBr solutions and incubate to allow for the formation of the fluorescent EtBr-DNA complex.

  • Fluorescence Measurement: Measure the initial fluorescence of the EtBr-DNA complex.

  • Compound Titration: Add increasing concentrations of this compound aglycone to the EtBr-DNA solution.

  • Fluorescence Quenching: After each addition, measure the fluorescence. Intercalation of this compound will displace EtBr from the DNA, leading to a quenching of the fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration to determine the binding affinity.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound aglycone

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound aglycone at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis compound_prep This compound Preparation compound_prep->cytotoxicity topo_inhibition Topoisomerase II Inhibition Assay compound_prep->topo_inhibition dna_intercalation DNA Intercalation Assay compound_prep->dna_intercalation compound_prep->apoptosis ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Elucidation topo_inhibition->mechanism dna_intercalation->mechanism pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Experimental workflow for evaluating the biological activity of this compound aglycone.

signaling_pathway cluster_dna DNA Interaction cluster_cellular_response Cellular Response This compound This compound Aglycone intercalation DNA Intercalation This compound->intercalation topoII Topoisomerase II This compound->topoII replication_block Replication & Transcription Block intercalation->replication_block dna_damage DNA Double-Strand Breaks topoII->dna_damage Inhibition apoptosis Apoptosis dna_damage->apoptosis replication_block->apoptosis

Caption: Simplified signaling pathway of this compound aglycone leading to apoptosis.

Conclusion

This compound aglycone exhibits biological activities that are mechanistically similar to its parent compound, daunorubicin, primarily through DNA intercalation and topoisomerase II inhibition. However, the available evidence strongly suggests that its potency is significantly lower due to the absence of the daunosamine sugar moiety. This guide provides a foundational framework for researchers to explore the nuanced biological role of this compound. Further quantitative studies are necessary to fully elucidate its potential as a standalone agent or as a scaffold for the development of novel anticancer therapeutics. The provided experimental protocols and workflow diagrams offer a starting point for rigorous investigation into the biological landscape of this intriguing molecule.

References

Technical Guide: The Daunomycinone Biosynthesis Pathway in Streptomyces peucetius

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daunorubicin (B1662515) and its hydroxylated derivative, doxorubicin (B1662922), are potent anthracycline antibiotics used extensively in cancer chemotherapy.[1] The biosynthesis of their aglycone core, daunomycinone, is orchestrated by a complex enzymatic machinery within the soil bacterium Streptomyces peucetius.[1] This guide provides a detailed technical overview of the this compound biosynthesis pathway, encompassing the genetic basis, enzymatic functions, regulatory networks, and key experimental methodologies. Understanding this pathway is crucial for the genetic manipulation of S. peucetius to enhance drug yields and for the engineered biosynthesis of novel, potentially more effective anthracycline analogs.

The pathway initiates with a Type II polyketide synthase (PKS), which constructs the polyketide backbone from a propionyl-CoA starter unit and nine malonyl-CoA extender units.[1][2] A series of post-PKS tailoring enzymes, including cyclases, oxygenases, reductases, and methyltransferases, then modify this backbone to form the tetracyclic ring structure of the aglycone.[1][3] This process is tightly regulated by a hierarchical genetic cascade and is subject to feedback inhibition by the final product.[4] This document details the key genes and enzymes, presents available quantitative data on production yields, outlines relevant experimental protocols, and provides visual diagrams of the core biochemical and regulatory pathways.

The Core Biosynthesis Pathway: From Propionyl-CoA to ε-Rhodomycinone

The formation of the this compound aglycone is a multi-step process involving a core set of enzymes encoded by the daunorubicin (dnr) gene cluster.[1] The biosynthesis can be divided into two major stages: the assembly of the polyketide chain and its subsequent modification into the key intermediate, ε-rhodomycinone.

Polyketide Chain Assembly

The initial carbon framework is assembled by a Type II Polyketide Synthase (PKS). Unlike the modular Type I PKSs, Type II systems are comprised of discrete, monofunctional enzymes that are used iteratively.[5] The process begins with a propionyl-CoA starter unit, a distinguishing feature from the more common acetyl-CoA starters seen in many other bacterial aromatic polyketides.[2]

The key PKS components are:

  • DpsA and DpsB: These form the ketosynthase (KS) α and β subunits, respectively. They catalyze the sequential Claisen condensation of malonyl-CoA extender units.[1]

  • DpsC and DpsD: These enzymes are crucial for selecting the propionyl-CoA starter unit. DpsC, in particular, plays the primary role in starter unit discrimination.[2]

  • DpsG: This is the acyl carrier protein (ACP) that holds the growing polyketide chain via a thioester linkage.[6]

  • DpsY: This protein functions as a polyketide cyclase, essential for the correct folding and cyclization of the nascent polyketide chain to form 12-deoxyaklanonic acid, the first stable intermediate.[7][8]

The PKS catalyzes nine successive condensations of malonyl-CoA onto the propionyl-CoA starter, resulting in a 21-carbon linear decaketide.[1]

Post-PKS Modifications to ε-Rhodomycinone

Once the linear polyketide is formed, it undergoes a series of enzymatic modifications to generate the tetracyclic aglycone core.

  • Cyclization and Aromatization: The linear chain is regiospecifically folded and cyclized to yield the first stable, yellow-colored intermediate, aklanonic acid.[9]

  • Methylation: The enzyme DnrC, a methyltransferase, converts aklanonic acid to aklanonic acid methyl ester.[3]

  • Further Cyclization: DnrD catalyzes the conversion of aklanonic acid methyl ester into aklaviketone.[3]

  • Hydroxylation: The crucial C-11 hydroxylation is performed by DnrF, an NADPH-dependent hydroxylase, which converts aklavinone (B1666741) (a downstream product of aklaviketone) into the red-pigmented ε-rhodomycinone.[10][11] This compound is the final aglycone precursor before glycosylation.

The core pathway leading to the first key aglycone is visualized below.

Core biosynthetic pathway from precursors to ε-rhodomycinone.

Final Tailoring Steps and Glycosylation

The biosynthesis of this compound is completed by attaching a sugar moiety, TDP-L-daunosamine, to ε-rhodomycinone, followed by final tailoring reactions.

  • Glycosylation: The glycosyltransferase DnrS attaches TDP-L-daunosamine to the C-7 hydroxyl group of ε-rhodomycinone.[1]

  • Esterase Activity: DnrP, an esterase, is involved in the conversion of rhodomycin (B1170733) D to 13-deoxy-carminomycin.[1]

  • Methylation: The carminomycin 4-O-methyltransferase, DnrK, methylates the C-4 hydroxyl group.[1][10]

  • Hydroxylation/Oxidation: The final critical steps are catalyzed by the cytochrome P450 enzyme, DoxA. DoxA performs a two-step oxidation at C-13 to convert 13-deoxy-daunorubicin into daunorubicin (which contains the this compound aglycone).[1][12] DoxA is also responsible for the subsequent C-14 hydroxylation that converts daunorubicin to doxorubicin.[12]

Regulatory Network

The biosynthesis of daunorubicin is a resource-intensive process for the bacterium and is, therefore, under tight regulatory control to prevent toxicity and coordinate production with the cell's metabolic state. The regulation is primarily managed by a three-gene hierarchical cascade within the gene cluster.[13]

  • DnrO: This gene encodes a repressor protein similar to the TetR family of repressors.[13] DnrO controls the expression of dnrN.

  • DnrN: This is a transcriptional activator. DnrN binds to the promoter of dnrI and activates its transcription.[4][13]

  • DnrI: This is the master activator protein. DnrI binds to the promoter regions of the biosynthetic and resistance genes, switching on the entire pathway.[4]

This system forms a coherent feed-forward loop. Furthermore, the pathway is subject to feedback regulation; high intracellular concentrations of daunorubicin can intercalate into DNA and inhibit the binding of these transcription factors, thus shutting down its own production.[4] This self-regulation is counteracted by efflux pumps encoded by resistance genes like drrA and drrB, which export the antibiotic out of the cell.[4]

Regulatory cascade controlling daunorubicin biosynthesis.

Quantitative Data

Table 1: Kinetic Parameters for DnrK
SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
Carminomycin190 ± 101.8 ± 0.031.6 x 103
4-Methylumbelliferone*110 ± 100.057 ± 0.0018.6 x 101
Note: 4-Methylumbelliferone is a non-native fluorescent substrate used for assay development.
(Data sourced from J. Nat. Prod. 2024, 87, 4, 915–925)
Table 2: Doxorubicin/Daunorubicin Production in Engineered S. peucetius Strains
Strain ModificationParent StrainKey Gene(s) ModifiedFold Increase in ProductionFinal Titer (mg/L)Reference
DXR OverproductionATCC 29050dnrX knockout3-fold (DXR)Not specified[13]
DXR OverproductionATCC 29050dnrH knockout8.5-fold (DNR)Not specified[3]
DXR OverproductionDNR-overproducing straindnrU knockout3 to 4-fold (DXR)Not specified[4]
DXR OverproductionSIPI-14dnrU knockout, drrC overexpression102.1% increase (DXR)1128[3]
DXR OverproductionSIPI-14 derivativednrU knockout, drrC overexpression, media optimization-1461[3]

Experimental Protocols

This section provides an overview of common methodologies used to investigate the this compound pathway.

Gene Knockout in S. peucetius via Homologous Recombination

Gene disruption is essential for functional analysis. A common method involves intergeneric conjugation from E. coli to introduce a suicide vector containing a resistance cassette flanked by regions homologous to the target gene.

  • Vector Construction:

    • Amplify ~1-2 kb upstream (homology arm 1) and downstream (homology arm 2) fragments of the target gene from S. peucetius genomic DNA using high-fidelity PCR.

    • Clone the two homology arms into a suicide vector (e.g., pKOSi) on either side of an antibiotic resistance cassette (e.g., apramycin).

  • Conjugation:

    • Transform the final knockout vector into a methylation-deficient E. coli strain suitable for conjugation (e.g., S17-1 or ET12567/pUZ8002).

    • Grow cultures of the E. coli donor and S. peucetius recipient strains. For S. peucetius, grow in TSB media for 20-24 hours.[13]

    • Mix the donor and recipient cultures, spot them onto a suitable agar (B569324) medium (e.g., SP), and incubate to allow conjugation to occur.[13]

  • Selection of Recombinants:

    • Overlay the conjugation plates with antibiotics to select for S. peucetius exconjugants that have integrated the vector (single-crossover event).

    • Subculture the exconjugants on non-selective media to encourage a second crossover event, leading to the excision of the vector and replacement of the wild-type gene with the resistance cassette.

    • Screen for colonies that are resistant to the cassette's antibiotic but sensitive to the vector's antibiotic marker.

  • Verification:

    • Confirm the gene deletion in putative double-crossover mutants by PCR using primers that anneal outside the cloned homology arms. The PCR product from the mutant will be larger than the wild-type due to the inserted resistance cassette.

Generalized workflow for gene knockout in S. peucetius.
In Vitro Enzyme Assay for DoxA

This protocol describes a representative assay to measure the conversion of daunorubicin (DNR) to doxorubicin (DXR) by the DoxA enzyme.

  • Protein Expression: Co-express DoxA with its redox partners, ferredoxin (FDX1) and ferredoxin reductase (FDR2), in an appropriate host like E. coli.[7]

  • Reaction Mixture Preparation: In a total volume of 1 mL of 20 mM sodium phosphate (B84403) buffer (pH 7.5), combine the following components:

    • Purified DoxA/FDX1/FDR2 protein mixture (e.g., 6 mg).[7]

    • NADPH regenerating system: 50 µM glucose-6-phosphate, 0.5 U glucose-6-phosphate dehydrogenase.[7]

    • 5 µM NADPH.[7]

    • 5 mM MgCl2.[7]

    • 100 µM Daunorubicin (substrate).[7]

  • Incubation: Incubate the reaction mixture at 30°C for 24 hours.[7]

  • Reaction Quenching: Stop the reaction by adjusting the pH to 8.0.[7]

  • Sample Preparation and Analysis:

    • Freeze-dry the solution and redissolve the residue in methanol.[7]

    • Analyze the sample by HPLC to quantify the amount of doxorubicin produced.[7]

HPLC Analysis of Anthracyclines

Reverse-phase HPLC is the standard method for separating and quantifying daunorubicin and related intermediates.

  • Sample Preparation:

    • Acidify liquid cultures of S. peucetius with oxalic acid and heat at 60°C for 30-45 minutes.[6]

    • Adjust the pH to 8.5 and perform a liquid-liquid extraction with an organic solvent like chloroform (B151607) or ethyl acetate.[6]

    • Evaporate the organic solvent to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for injection.[7]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Zorbax C18, 150mm x 4.6 mm, 5µm).[11]

    • Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.01N KH2PO4 buffer and acetonitrile (B52724) (e.g., 60:40 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV-Vis or fluorescence detector. A common wavelength for UV detection is 254 nm.[4]

    • Column Temperature: 30°C.[11]

  • Quantification: Identify and quantify compounds by comparing retention times and peak areas to those of authentic standards.[7]

Conclusion

The this compound biosynthesis pathway in Streptomyces peucetius is a well-characterized system that serves as a paradigm for Type II polyketide synthesis. The genetic and biochemical knowledge accumulated over decades has enabled significant progress in the metabolic engineering of this organism for enhanced production of clinically vital anticancer drugs. While the core pathway and its regulation are largely understood, a lack of comprehensive enzyme kinetic data presents an area for future research. Further elucidation of rate-limiting steps and enzyme-substrate interactions will undoubtedly empower more rational and effective engineering strategies, leading to higher titers of daunorubicin and doxorubicin and facilitating the creation of novel anthracyclines with improved therapeutic profiles.

References

Spectroscopic Properties of Daunomycinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Daunomycinone, the aglycone of the anthracycline antibiotic Daunorubicin. This compound is a critical reference compound in the study of Daunorubicin's metabolism, synthesis of new derivatives, and quality control. Understanding its spectroscopic signature is fundamental for its identification and characterization. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. The data presented below is based on the closely related parent compound, Daunorubicin, as the chemical shifts for the aglycone moiety are virtually identical.[1]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for aromatic, methoxy, acetyl, and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for the this compound Moiety (in DMSO-d₆) [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.88d7.7
H-27.86t8.0
H-37.63d8.3
4-OCH₃3.98s-
6-OH13.98s-
H-74.95t6.2
H-8a2.14dd14.5, 6.0
H-8b2.26dd14.5, 6.5
9-OH5.53s-
H-10a2.95d18.2
H-10b3.12d18.2
11-OH13.25s-
14-CH₃2.25s-

Note: Data derived from Daunorubicin HCl spectrum. The signals for the daunosamine (B1196630) sugar moiety are omitted.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum of this compound shows characteristic signals for carbonyl, aromatic, and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for the this compound Moiety (in DMSO-d₆) [1]

Carbon AssignmentChemical Shift (δ, ppm)
C-1120.2
C-2136.8
C-3119.5
C-4161.3
C-4a120.4
C-5187.0
C-5a111.2
C-6156.5
C-6a135.8
C-770.0
C-836.6
C-975.1
C-1032.8
C-10a134.8
C-11155.5
C-11a110.6
C-12186.6
C-12a134.3
C-13 (C=O)212.1
C-14 (CH₃)24.8
4-OCH₃56.9

Note: Data derived from Daunorubicin HCl spectrum. The signals for the daunosamine sugar moiety are omitted.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) may be added.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

  • Data Acquisition :

    • ¹H NMR : Acquire spectra using a standard single-pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.[4]

    • ¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is required due to the low natural abundance of ¹³C.

    • 2D NMR : Experiments such as COSY (Correlated Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can be performed to confirm signal assignments.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or internal standard (TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group AssignmentDescription
3600-3200 (broad)O-H stretchingPhenolic and alcoholic hydroxyl groups.
3050-3000C-H stretchingAromatic C-H bonds.
2980-2850C-H stretchingAliphatic C-H bonds (methyl and methylene (B1212753) groups).
~1715C=O stretchingKetone (C-14 acetyl group).
~1620C=O stretchingQuinone carbonyls (C-5, C-12), hydrogen-bonded.
~1580C=C stretchingAromatic ring stretching.
~1285C-O stretchingAryl ether (methoxy group).
~1200-1000C-O stretchingAlcohol C-O bonds.

Note: Wavenumbers are approximate and based on spectra of the parent compound Daunorubicin and general data for quinones.[5][6][7]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of solid this compound (~1-2 mg) with dry potassium bromide (KBr, ~100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[2]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the crystal of an ATR accessory. This method requires minimal sample preparation.[2]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing : The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The extensive conjugated system of the tetracyclic quinone core in this compound gives rise to several characteristic absorption bands in the UV and visible regions. The spectrum is virtually identical to that of its parent glycoside, Daunorubicin, as the daunosamine sugar does not contribute to the chromophore.[8]

Table 4: UV-Visible Absorption Maxima for this compound (in Methanol) [2][8]

Wavelength of Maximum Absorbance (λmax, nm)
~234
~252
~290
~480
~495
~530
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol).[2] The concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Fill a quartz cuvette with the solvent to be used as a blank and record a baseline. Fill a second cuvette with the sample solution. Scan the sample over a wavelength range of 200-800 nm.[2]

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Workflow and Visualization

The systematic spectroscopic analysis of a compound like this compound follows a logical progression from sample acquisition to final structural confirmation. The following diagram illustrates this general workflow.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation cluster_elucidation 4. Structural Elucidation Sample Pure this compound Sample Dissolution Dissolution in Appropriate Solvent (Deuterated for NMR) Sample->Dissolution NMR_Acq NMR Acquisition (¹H, ¹³C, 2D) Dissolution->NMR_Acq IR_Acq IR Acquisition (FTIR-ATR/KBr) Dissolution->IR_Acq UV_Acq UV-Vis Acquisition Dissolution->UV_Acq NMR_Data Process NMR Data: Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data IR_Data Process IR Data: Identify Functional Group Frequencies (cm⁻¹) IR_Acq->IR_Data UV_Data Process UV-Vis Data: Identify Absorption Maxima (λmax) UV_Acq->UV_Data Structure Combine All Spectroscopic Data NMR_Data->Structure IR_Data->Structure UV_Data->Structure Confirmation Confirm Structure of This compound Structure->Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

References

Daunomycinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21794-55-8

This technical guide provides a comprehensive overview of Daunomycinone, the aglycone of the anthracycline antibiotic daunorubicin (B1662515). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, experimental protocols, and its role in biological signaling pathways.

Chemical and Physical Properties

This compound, also known as daunorubicinone, is a key intermediate in the synthesis of various anticancer agents.[1] Its core structure is a tetracyclic quinone.[2] It presents as a red solid.[1]

Quantitative Data

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₈O₈[2]
Molecular Weight 398.36 g/mol [2]
Melting Point 208-210 °C[1]
Boiling Point (Predicted) 677.4 ± 55.0 °C[1]
pKa (Predicted) 7.48 ± 0.60[1]
UV-Vis (λmax) 233, 250 nm[3]
Solubility Soluble in DMSO and DMF (approx. 30 mg/mL). Slightly soluble in ethanol. Sparingly soluble in aqueous buffers.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and drug development. While numerous synthetic routes exist, a general overview of common laboratory procedures is provided below.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that has been approached through various strategies. A common route involves the construction of the tetracyclic ring system from simpler aromatic precursors. One reported method involves the condensation of a methoxyphthalidesulfone with a naphthalenone derivative to form the 11-deoxythis compound precursor, which is then further elaborated to this compound.[4]

A generalized workflow for a synthetic approach is outlined below:

G General Workflow for this compound Synthesis A Starting Materials (e.g., Aromatic Precursors) B Construction of Tetracyclic Ring System A->B Multi-step synthesis C Functional Group Interconversions B->C Series of reactions D Introduction of C-7 Hydroxyl Group C->D Stereoselective reaction E Final Product: this compound D->E Purification

Caption: A simplified workflow for the total synthesis of this compound.

Purification by Column Chromatography

Purification of crude this compound is commonly achieved by silica (B1680970) gel column chromatography.

Protocol:

  • Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., chloroform) is prepared and packed into a glass column. The column is then equilibrated with the initial mobile phase.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common eluent mixture is chloroform (B151607) and methanol, often with a small amount of acetic acid.[5] The polarity is gradually increased by increasing the proportion of methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification.

Typical HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of 254 nm.

  • Retention Time: The retention time will vary depending on the specific conditions, but for a related compound, daunorubicin, a retention time of approximately 4.59 min has been reported under specific isocratic conditions.

Signaling Pathways and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, daunorubicin. Daunorubicin exerts its cytotoxic effects through multiple mechanisms, with the this compound moiety playing a crucial role.

One of the primary mechanisms of action is the intercalation of the planar tetracyclic ring of this compound between DNA base pairs. This interaction inhibits the action of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.

Furthermore, daunorubicin, and by extension its aglycone, can disrupt cellular signaling pathways at the plasma membrane level. It has been shown to interact with membrane phospholipids, altering membrane structure and fluidity. This can impact the function of membrane-associated proteins involved in signal transduction, such as G proteins and protein kinase C (PKC).

The diagram below illustrates a simplified representation of a signaling pathway affected by this compound's parent compound, daunorubicin.

G Simplified Signaling Pathway Affected by Daunorubicin cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Daunorubicin Daunorubicin Membrane Phospholipid Bilayer Daunorubicin->Membrane Interacts with G_protein G Protein Daunorubicin->G_protein Inhibits association PKC Protein Kinase C Daunorubicin->PKC Inhibits association GPCR G Protein-Coupled Receptor GPCR->G_protein Activates Signaling_Cascade Signaling Cascade G_protein->Signaling_Cascade Initiates PKC->Signaling_Cascade Initiates Cellular_Response Altered Cellular Response Signaling_Cascade->Cellular_Response

Caption: Daunorubicin's interaction with the plasma membrane can disrupt signaling.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electrospray ionization (ESI). The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 399.1074. Fragmentation analysis can provide further structural information.

References

The Pivotal Role of Daunomycinone in Anthracycline Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunomycinone, the aglycone core of several vital anthracycline antibiotics, stands as a critical precursor in the chemical and chemoenzymatic synthesis of potent anticancer agents such as daunorubicin (B1662515) and doxorubicin (B1662922). While not a direct intermediate in the natural biosynthetic pathway within Streptomyces species, its strategic importance in semi-synthetic and engineered biological production routes is paramount. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its involvement in biosynthetic pathways, methodologies for its conversion into clinically significant anthracyclines, and the regulatory networks governing these processes. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction: this compound as the Aglycone Heart of Anthracyclines

Anthracyclines are a class of chemotherapeutic agents indispensable in the treatment of a wide array of cancers. Their cytotoxic activity is primarily attributed to their ability to intercalate DNA and inhibit topoisomerase II. The characteristic tetracyclic quinone structure of these compounds is embodied in their aglycone core, with this compound being the foundational scaffold for daunorubicin and its hydroxylated derivative, doxorubicin.

While Streptomyces peucetius and related species synthesize anthracyclines through a complex polyketide pathway, this compound itself is not a free intermediate that is subsequently glycosylated. Instead, the glycosylation event, the attachment of the daunosamine (B1196630) sugar moiety, occurs on an earlier precursor, ε-rhodomycinone. However, the isolation of this compound from fermentation broths or through the hydrolysis of daunorubicin provides a valuable starting material for the semi-synthetic production of doxorubicin and other novel anthracycline analogs with potentially improved therapeutic indices. Furthermore, engineered microbial systems can be designed to utilize this compound or its immediate precursors more efficiently.

This guide will delve into the biosynthetic origins of the this compound scaffold, its subsequent enzymatic and chemical modifications, and the intricate regulatory mechanisms that control the production of these vital medicines.

Biosynthesis of the this compound Core

The biosynthesis of the this compound aglycone in Streptomyces is a multi-step process orchestrated by a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway commences with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to assemble the polyketide backbone. This is followed by a cascade of cyclization, aromatization, and reduction reactions to form the tetracyclic ring system. Key intermediates in this pathway include aklanonic acid and aklavinone, which undergo further enzymatic modifications to yield ε-rhodomycinone, the substrate for glycosylation.

Signaling Pathways in Anthracycline Biosynthesis

The production of anthracyclines in Streptomyces peucetius is tightly regulated at the transcriptional level by a complex network of regulatory proteins. These proteins respond to intracellular and environmental signals to control the expression of the biosynthetic genes. Key regulatory genes include dnrO and dnrN, which act as transcriptional activators for other regulatory genes and biosynthetic genes. The DnrO protein has been shown to bind to the promoter regions of dnrN and its own gene, suggesting a self-regulatory mechanism[1]. The binding of DnrO to DNA can be influenced by intermediates of the daunorubicin biosynthetic pathway, such as rhodomycin (B1170733) D, indicating a feedback regulation mechanism[1]. Other genes like dpsY and dnrX are also involved in governing the early and late steps of daunorubicin and doxorubicin biosynthesis[2][3]. Understanding these regulatory networks is crucial for the genetic engineering of Streptomyces strains for enhanced anthracycline production.

Anthracycline_Biosynthesis_Regulation cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthetic Pathway dnrO DnrO dnrO->dnrO dnrN DnrN dnrO->dnrN activates Biosynthetic_Genes Biosynthetic Genes dnrN->Biosynthetic_Genes activates RhodomycinD Rhodomycin D RhodomycinD->dnrO modulates binding PKS Polyketide Synthase Biosynthetic_Genes->PKS Tailoring_Enzymes Tailoring Enzymes PKS->Tailoring_Enzymes Epsilon_Rhodomycinone ε-Rhodomycinone Tailoring_Enzymes->Epsilon_Rhodomycinone Daunorubicin Daunorubicin Epsilon_Rhodomycinone->Daunorubicin Glycosylation & Further modifications Doxorubicin Doxorubicin Daunorubicin->Doxorubicin DoxA

Figure 1: Simplified signaling pathway for doxorubicin biosynthesis regulation.

Conversion of this compound to Anthracyclines

This compound serves as a versatile precursor for the synthesis of various anthracyclines through both enzymatic and chemical approaches.

Enzymatic Conversion

The enzymatic conversion of daunorubicin to doxorubicin is catalyzed by the cytochrome P450 enzyme, daunorubicin C-14 hydroxylase (DoxA)[4][5]. This enzyme is a key target for genetic engineering efforts to improve doxorubicin yields in Streptomyces peucetius.

This protocol is adapted from a study on the rational design of DoxA[5][6].

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the following components in a final volume of 100 µL:

      • Purified DoxA enzyme: 1 µmol/L

      • Spinach ferredoxin: 5 µmol/L

      • Spinach ferredoxin reductase: 1 µmol/L

      • Glucose-6-phosphate: 4 µmol/L

      • Glucose-6-phosphate dehydrogenase: 5 U

      • Peroxidase: 100 ng

      • Magnesium chloride: 10 mmol/L

      • Daunorubicin (substrate): 100 µmol/L

      • NADH: 250 mmol/L (dissolved in 50 mmol/L sodium phosphate (B84403) buffer)

    • Bring the final volume to 100 µL with sterile water.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 2 hours.

  • Quenching and Extraction:

    • Stop the reaction by adding an equal volume of acetonitrile (B52724):methanol (1:1, v/v).

    • Vortex the mixture and centrifuge to pellet any precipitate.

  • Analysis:

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the amount of doxorubicin produced.

Chemical Synthesis

The chemical glycosylation of this compound is a crucial step in the total synthesis of daunorubicin and its analogs. This typically involves the condensation of a protected daunosamine derivative with this compound.

The following is a general procedure based on published syntheses[7][8].

  • Preparation of Glycosyl Donor:

    • Prepare a suitable protected daunosamine derivative, such as 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-α-L-arabino-hexopyranosyl chloride.

  • Glycosylation Reaction:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add a condensation agent (e.g., silver triflate or mercury(II) cyanide).

    • Cool the reaction mixture (e.g., to -20°C).

    • Slowly add a solution of the protected glycosyl donor in the same solvent.

    • Allow the reaction to proceed at a controlled temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction and dilute with an organic solvent.

    • Wash the organic layer sequentially with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting glycoside by column chromatography on silica (B1680970) gel.

  • Deprotection:

    • Remove the protecting groups from the sugar moiety using appropriate deprotection conditions (e.g., mild basic hydrolysis) to yield the final anthracycline.

Enhancing Anthracycline Production

Significant research has focused on improving the yields of doxorubicin through genetic engineering of Streptomyces peucetius and optimization of fermentation conditions.

Genetic Engineering Strategies
  • Overexpression of doxA: Increasing the expression of the DoxA enzyme can enhance the conversion of daunorubicin to doxorubicin[9].

  • Disruption of Competing Pathways: Knocking out genes involved in the biosynthesis of shunt products can redirect metabolic flux towards doxorubicin production. For example, disrupting the dnrU ketoreductase gene reduces the formation of (13S)-13-dihydrodaunorubicin[10].

  • Enhancement of Drug Resistance: Overexpression of resistance genes, such as drrC, can improve the producing strain's tolerance to the toxic anthracycline products, leading to higher yields[10].

Fermentation and Purification

This protocol is a generalized procedure based on several studies[10][11].

  • Seed Culture:

    • Inoculate a suitable seed medium (e.g., R2YE medium) with spores or mycelia of the S. peucetius strain.

    • Incubate at 28°C with shaking (e.g., 220 rpm) for 42-48 hours.

  • Production Fermentation:

    • Transfer the seed culture (e.g., 5% v/v) to a production medium (e.g., APM medium) in a fermenter.

    • Maintain the fermentation at 28°C with controlled pH (e.g., initial pH 6.2) and aeration. Dissolved oxygen can be maintained at 30-35% by adjusting the agitation speed.

    • Continue the fermentation for 7-8 days, monitoring doxorubicin production by HPLC.

  • Extraction and Purification:

    • Acidify the culture broth (e.g., with oxalic acid) and heat to convert baumycins (B1196151) to doxorubicin.

    • Adjust the pH to 8.5 and extract the anthracyclines with an organic solvent (e.g., chloroform (B151607) or a mixture of acetonitrile and methanol).

    • Concentrate the organic extract and purify the doxorubicin using chromatographic techniques such as column chromatography on silica gel or immobilized metal ion affinity chromatography (IMAC)[12].

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Seed_Culture Seed Culture (S. peucetius) Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Acidification Acidification Production_Fermentation->Acidification Solvent_Extraction Solvent Extraction Acidification->Solvent_Extraction Chromatography Column Chromatography Solvent_Extraction->Chromatography HPLC_Analysis HPLC Analysis Chromatography->HPLC_Analysis Pure_Doxorubicin Pure Doxorubicin HPLC_Analysis->Pure_Doxorubicin

Figure 2: General experimental workflow for doxorubicin production and purification.

Quantitative Data and Analysis

The yield of doxorubicin can vary significantly depending on the production method, strain, and fermentation conditions.

Table 1: Doxorubicin Yields from Engineered Streptomyces peucetius Strains

StrainGenetic Modification(s)Doxorubicin Yield (mg/L)Reference
S. peucetius SIPI-14Parent strain~560[10]
S. peucetius ΔU1dnrU knockout~680[10]
S. peucetius ΔU1/drrCdnrU knockout, drrC overexpression1128[10]
S. peucetius ΔU1/drrC (optimized medium)dnrU knockout, drrC overexpression1406 (shake flask), 1461 (10 L fermenter)[10][13]
S. peucetius D-37UV mutagenesis110
S. peucetius dnrX dnrU double mutantDisruption of dnrX and dnrUIncreased 3-4 fold over parent[14]
S. peucetius dnrX dnrU dnrH triple mutantDisruption of dnrX, dnrU, and dnrHFurther increased over double mutant[9]

Table 2: HPLC Methods for Doxorubicin Quantification

ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
C18Acetonitrile:Water (32:68, v/v), pH 2.61.0Fluorescence (Ex: 470 nm, Em: 555 nm)[15]
C18Acetonitrile:0.01M o-phosphoric acid (40:60), pH 20.75UV (234 nm)[16]
C18Acetonitrile:Buffer (pH 3.0) (40:60, v/v)0.75UV (254 nm)[17]
C18Acetonitrile:Water with 0.2% formic acid (1:1, v/v)Not specifiedUV (480 nm)[18]

Conclusion

This compound remains a cornerstone in the field of anthracycline chemistry and biotechnology. While its role as a direct precursor in natural biosynthesis is limited, its availability and structural features make it an invaluable starting point for the semi-synthetic and chemoenzymatic production of doxorubicin and a diverse range of novel analogs. The continuous exploration of the biosynthetic pathways, regulatory networks, and enzymatic machinery involved in anthracycline production, coupled with advances in synthetic chemistry and metabolic engineering, will undoubtedly lead to the development of more effective and less toxic anticancer therapies. The detailed protocols and comparative data presented in this guide aim to provide researchers with a solid foundation for their endeavors in this critical area of drug discovery and development.

References

Daunomycinone: An In-depth Technical Guide on its Cytotoxicity Against Specific Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone, the aglycone of the anthracycline antibiotic daunorubicin (B1662515), is a potent cytotoxic agent that has been the subject of extensive research in the field of oncology. Like its parent compound, this compound exerts its anticancer effects through a variety of mechanisms, primarily by interfering with DNA replication and inducing programmed cell death in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the cytotoxicity of this compound against several key tumor cell lines, details the experimental protocols for assessing its activity, and visualizes the core signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of Daunorubicin and Related Compounds

Cell LineCancer TypeCompoundIC50 Value (µM)Exposure TimeAssay
Jurkat Acute T-cell LeukemiaLiposomal Daunorubicin21.5[1]24 hoursMTT
K562 Chronic Myelogenous LeukemiaDaunorubicinNot specified, but used in studies[2]--
HCT116 Colorectal CarcinomaLiposomal Daunorubicin0.43[3]48 hoursMTT
A549 Lung CarcinomaDoxorubicin (B1662922) (similar anthracycline)0.4 ± 0.09 µg/mLNot specifiedMTT
MCF-7 Breast AdenocarcinomaDoxorubicin (similar anthracycline)0.65 ± 0.25 µg/mL[4]Not specifiedMTT

Note: Values for Doxorubicin are presented in µg/mL. Conversion to µM depends on the molecular weight of the specific doxorubicin salt used. This data is for a related compound and should be considered indicative.

Core Mechanisms of this compound Cytotoxicity

This compound's cytotoxic activity is multifaceted, primarily targeting fundamental cellular processes to induce cell death. The key mechanisms include:

  • DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the processes of replication and transcription.

  • Topoisomerase II Inhibition: It acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex after the DNA strands have been cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound molecule can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other reactive oxygen species. This induces oxidative stress, damaging cellular components and triggering apoptotic pathways.

Signaling Pathways

This compound-induced cytotoxicity culminates in the activation of programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G2/M phase.

This compound-Induced Apoptosis

The accumulation of DNA damage and oxidative stress triggers a cascade of signaling events leading to apoptosis. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key protein players include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis. This compound treatment has been shown to alter the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[5]

Daunomycinone_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) This compound->ROS p53 p53 Activation DNA_Damage->p53 ROS->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Pathway
This compound-Induced G2/M Cell Cycle Arrest

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression and allow for DNA repair. This compound-induced DNA damage often leads to an arrest in the G2/M phase of the cell cycle. This is a critical control point that prevents cells with damaged DNA from entering mitosis. The tumor suppressor protein p53 plays a crucial role in this process by transcriptionally activating the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

Daunomycinone_G2M_Arrest_Pathway This compound-Induced G2/M Arrest Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates p21 p21 (CDK Inhibitor) p53->p21 Upregulates Transcription CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibits G2M_Arrest G2/M Phase Arrest Mitosis Mitosis CyclinB1_CDK1->Mitosis Promotes

This compound-Induced G2/M Arrest Pathway

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines a standard procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for desired exposure time (e.g., 24, 48, 72h) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan (B1609692) crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_absorbance Read absorbance at ~570 nm using a microplate reader solubilize->read_absorbance analyze_data Calculate cell viability and determine IC50 value read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow

Materials:

  • Target tumor cell lines (e.g., MCF-7, A549, HCT116, K562, Jurkat)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in tumor cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Flow_Cytometry_Workflow Cell Cycle Analysis Workflow start Start seed_cells Seed cells in culture dishes start->seed_cells treat_cells Treat cells with this compound (and controls) for a specific time seed_cells->treat_cells harvest_cells Harvest cells (including supernatant for suspension cells) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells fix_cells Fix cells in cold 70% ethanol (B145695) wash_cells->fix_cells stain_cells Stain cells with Propidium Iodide (PI) and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze DNA content histograms to determine cell cycle distribution (G0/G1, S, G2/M) acquire_data->analyze_data end End analyze_data->end

Cell Cycle Analysis Workflow

Materials:

  • Target tumor cell lines

  • Complete cell culture medium

  • Culture dishes or plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in culture dishes at a density that will allow for logarithmic growth during the experiment. Treat the cells with the desired concentration of this compound (and appropriate controls) for a specific time period (e.g., 24 hours).

  • Cell Harvesting: For adherent cells, collect the culture medium (which may contain detached, apoptotic cells), wash with PBS, and then detach the cells using trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells from the culture medium.

  • Washing: Centrifuge the cell suspension and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent cytotoxic agent with a well-established mechanism of action involving DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress. These primary effects trigger downstream signaling pathways leading to apoptosis and cell cycle arrest, ultimately resulting in the death of cancer cells. The experimental protocols provided in this guide offer a framework for the in vitro evaluation of this compound's efficacy against various tumor cell lines. Further research to obtain specific IC50 values for this compound across a broader panel of cancer cells will be crucial for a more complete understanding of its therapeutic potential.

References

A Technical Guide to the Natural Sources and Isolation of Daunomycinone from Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural microbial sources of the potent anthracycline aglycone, Daunomycinone. It details the biosynthetic pathway, fermentation conditions, and methodologies for its isolation and purification from microbial cultures. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbial biotechnology, and anticancer drug development.

Natural Microbial Sources of this compound

This compound is the aglycone of the chemotherapeutic agent Daunomycin (also known as Daunorubicin). It is a secondary metabolite primarily produced by various species of soil-dwelling actinobacteria belonging to the genus Streptomyces. These Gram-positive bacteria are renowned for their ability to synthesize a wide array of bioactive compounds, including many clinically important antibiotics and anticancer agents.[1][2]

The most prominent producers of Daunomycin and its aglycone, this compound, include:

  • Streptomyces peucetius : This is the most well-known and extensively studied producer of Daunomycin.[2][3][4] Various strains, such as S. peucetius ATCC 27952 and ATCC 29050, have been characterized for their biosynthetic gene clusters responsible for anthracycline production.[1][2] Industrial strains have been developed through mutagenesis to significantly increase production yields.[5]

  • Streptomyces coeruleorubidus : This species is another significant producer of Daunomycin-related compounds.[2][6] Strains like S. coeruleorubidus ISP 5145 and JA 10092 have been shown to produce a spectrum of anthracycline glycosides that can be hydrolyzed to yield this compound.[6]

  • Streptomyces aureofaciens : Certain strains of this species have been utilized in biotransformation studies, where they can modify this compound into related compounds like dihydrothis compound.[7]

  • Actinomyces vulturis : A strain of this species, FHM51, isolated from Egyptian soil, has been identified as a producer of this compound with demonstrated antimicrobial and cytotoxic activities.[8]

While Daunomycin is the primary compound isolated from these microbial fermentations, this compound can be obtained through the acid hydrolysis of its glycoside precursor.[6][9] Some mutant strains of Streptomyces have also been developed that accumulate specific intermediates of the biosynthetic pathway, including the aglycone.[10]

Biosynthesis of this compound

The biosynthesis of Daunomycin, the precursor to this compound, is a complex process orchestrated by a Type II polyketide synthase (PKS) system.[1] The formation of the this compound aglycone, ε-rhodomycinone, is the initial major step. This is followed by glycosylation and subsequent post-modification steps to yield Daunomycin.

The key stages in the biosynthesis are:

  • Aglycone (ε-rhodomycinone) Formation : The process begins with a propionyl-CoA starter unit and nine malonyl-CoA extender units. These undergo a series of condensation reactions catalyzed by a set of enzymes encoded by the dps genes (dpsA-G, dpsY) to form a 21-carbon decaketide.[1] This polyketide chain then undergoes cyclization and aromatization to form the tetracyclic ring structure of the aglycone.

  • Sugar Moiety Formation : A separate pathway synthesizes the deoxyamino sugar, TDP-daunosamine, from glucose-1-phosphate.

  • Glycosylation : The aglycone, ε-rhodomycinone, is then glycosylated with TDP-daunosamine.

  • Post-Polyketide Modifications : A series of tailoring reactions, including decarboxylation, methylation, and hydroxylation, convert the glycosylated intermediate into Daunomycin.[1]

The biosynthetic pathway of Daunomycin is depicted in the following diagram:

Daunomycin_Biosynthesis Propionyl_CoA Propionyl-CoA + 9x Malonyl-CoA Decaketide 21-Carbon Decaketide Propionyl_CoA->Decaketide dpsA, dpsB, dpsC, dpsD, dpsG Aklanonic_Acid Aklanonic Acid Decaketide->Aklanonic_Acid Cyclization Aklavinone Aklavinone Aklanonic_Acid->Aklavinone Epsilon_Rhodomycinone ε-Rhodomycinone (this compound Precursor) Aklavinone->Epsilon_Rhodomycinone dnrF (Hydroxylation) Rhodomycin_D Rhodomycin D Epsilon_Rhodomycinone->Rhodomycin_D + TDP-Daunosamine (Glycosylation) TDP_Daunosamine TDP-Daunosamine Deoxy_Carminomycine 13-Deoxy-carminomycin Rhodomycin_D->Deoxy_Carminomycine dnrP (Esterase) Deoxy_Daunorubicin 13-Deoxy-daunorubicin Deoxy_Carminomycine->Deoxy_Daunorubicin dnrK (Methylation) Dihydro_Daunorubicin 13-Dihydro-daunorubicin Deoxy_Daunorubicin->Dihydro_Daunorubicin DoxA (Oxidation) Daunomycin Daunomycin Dihydro_Daunorubicin->Daunomycin DoxA (Oxidation) This compound This compound Daunomycin->this compound Acid Hydrolysis Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation / Filtration Fermentation_Broth->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Filtrate Culture Filtrate Centrifugation->Filtrate Solvent_Extraction1 Extraction with Acetone/Methanol Mycelium->Solvent_Extraction1 Solvent_Extraction2 Extraction with Chloroform/Butanol Filtrate->Solvent_Extraction2 Extract1 Mycelium Extract Solvent_Extraction1->Extract1 Extract2 Filtrate Extract Solvent_Extraction2->Extract2 Combine_Concentrate Combine and Concentrate Extracts Extract1->Combine_Concentrate Extract2->Combine_Concentrate Crude_Daunomycin Crude Daunomycin Combine_Concentrate->Crude_Daunomycin Acid_Hydrolysis Acid Hydrolysis Crude_Daunomycin->Acid_Hydrolysis Crude_this compound Crude this compound Acid_Hydrolysis->Crude_this compound Column_Chromatography Silica Gel Column Chromatography Crude_this compound->Column_Chromatography Partially_Purified Partially Purified this compound Column_Chromatography->Partially_Purified HPLC Preparative HPLC Partially_Purified->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Characterization Characterization (MS, NMR, etc.) Pure_this compound->Characterization

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Daunomycinone with DNA and Topoisomerase II

Introduction

Daunorubicin (B1662515), an anthracycline antibiotic, is a potent chemotherapeutic agent widely used in the treatment of various cancers, particularly acute leukemias.[1][2] Its cytotoxic effects are primarily attributed to its interaction with cellular DNA and the nuclear enzyme topoisomerase II. The core structure responsible for these interactions is the aglycone moiety, this compound, a tetracyclic chromophore. This technical guide provides a detailed examination of the molecular mechanisms underpinning the interaction of this compound with DNA and its subsequent interference with topoisomerase II function, which culminates in cell death. We will delve into the thermodynamics and kinetics of DNA binding, the catalytic cycle of topoisomerase II, and the mechanism of enzymatic inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

This compound Interaction with DNA

The primary mechanism by which this compound interacts with DNA is through intercalation, where the planar tetracyclic ring system inserts itself between adjacent base pairs of the DNA double helix.[3][4] This process is stabilized by a combination of forces and results in significant structural distortions of the DNA, ultimately interfering with processes like replication and transcription.[5][6]

Mechanism of DNA Intercalation

The this compound aglycone chromophore orients itself perpendicularly to the long axis of the DNA base pairs.[5][7] The cyclohexene (B86901) A-ring of the molecule settles into the minor groove.[5][7] This intercalation is stabilized by several interactions:

  • Hydrogen Bonds: The O9 hydroxyl group of this compound forms two hydrogen bonds with the N3 and N2 atoms of an adjacent guanine (B1146940) base.[5]

  • Van der Waals Forces: Extensive van der Waals contacts are established between the drug and the DNA, particularly involving the daunosamine (B1196630) sugar (in the full daunorubicin molecule) which lies in the minor groove.[8]

  • Electrostatic Interactions: The positively charged amino group on the daunosamine sugar interacts with the negatively charged phosphate (B84403) backbone of DNA, further anchoring the molecule.[9][10]

This binding is not random; daunomycin exhibits a preference for certain DNA sequences. The highest preference is for two adjacent G/C base pairs, particularly when flanked on the 5' side by an A/T base pair.[3][11] This intercalation causes a local unwinding of the DNA helix by approximately 8° and other conformational changes to neighboring base pairs.[3]

Quantitative Data: DNA Binding Affinity

The binding affinity of daunomycin and its analogues to DNA has been quantified using various biophysical techniques. The association constants (K_a) typically fall within the range of 10^5 to 10^7 M^-1.[12]

ParameterValueDNA Sequence/ConditionsTechnique
Association Constant (K_a)10^5 - 10^7 M⁻¹Various oligonucleotidesFluorescence Spectroscopy
Dissociation Constant (K_d)10⁻⁶ - 10⁻⁷ MGeneral DNANot Specified
Preferred Binding Site AffinityAt least 10x higher than average5'-(A/T)CG and 5'-(A/T)GC tripletsDNA Footprinting
Experimental Protocol: Studying Drug-DNA Interactions via UV-Visible Spectroscopy

This protocol outlines a common method for determining the binding affinity of a compound like this compound to DNA.

Principle: The binding of a small molecule to DNA often results in changes in the molecule's electronic absorption spectrum (a phenomenon known as hypochromism and bathochromic shift). By titrating a solution of DNA with the drug and monitoring these spectral changes, one can determine the binding constant.

Materials:

  • This compound solution of known concentration.

  • Calf Thymus DNA (or specific oligonucleotide) solution.

  • Spectrophotometer (UV-Vis).

  • Quartz cuvettes.

  • Buffer solution (e.g., Tris-HCl with NaCl).

Procedure:

  • Prepare a stock solution of this compound in the appropriate buffer.

  • Prepare a stock solution of DNA and determine its concentration accurately by measuring absorbance at 260 nm.

  • Place a fixed concentration of DNA in a cuvette.

  • Record the initial UV-Vis spectrum of the DNA solution.

  • Make successive additions of the this compound stock solution to the cuvette.

  • After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.

  • Continue the titration until no further significant changes in the spectrum are observed.

Data Analysis: The binding constant (K_a) can be calculated by plotting the data using an equation such as the Scatchard plot or by fitting the data to a suitable binding model using non-linear regression.

Visualization: this compound Intercalation

Caption: this compound intercalating between DNA base pairs.

Interaction with Topoisomerase II

DNA topoisomerase II (Topo II) is an essential enzyme that manages DNA topology by catalyzing the passage of one double-stranded DNA segment through a transient break in another.[13][14] This process is crucial for DNA replication, transcription, and chromosome segregation. Daunorubicin acts as a "topoisomerase poison," inhibiting the enzyme not by preventing DNA binding or cleavage, but by stabilizing a key intermediate in the catalytic cycle.[14][15][16]

Mechanism of Topoisomerase II Inhibition

The catalytic cycle of Topo II involves several steps: binding to a DNA segment (G-segment), ATP-dependent capture of a second DNA segment (T-segment), cleavage of the G-segment, passage of the T-segment through the break, and finally, re-ligation of the G-segment.[14] Daunorubicin intercalates into the DNA at the cleavage site and stabilizes the "cleavage complex," where the enzyme is covalently linked to the 5' ends of the broken DNA.[15][17] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, toxic double-strand breaks, which triggers apoptotic pathways.[17][18]

Quantitative Data: Topoisomerase II Inhibition

The potency of Topo II inhibitors is often measured by their IC50 value, the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundIC50 (Relaxation Assay)Cell Line/Conditions
NK314 (Benzo[c]phenanthridine)4-8 µmol/LCell-free, Topo IIα
Etoposide (Control)80-160 µmol/LCell-free, Topo IIα
Experimental Protocol: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation activity of Topo II.

Principle: Topo II can resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules. The large kDNA network cannot enter an agarose (B213101) gel, while the released minicircles can. An inhibitor of Topo II will prevent this decatenation, causing the kDNA to remain in the loading well of the gel.[13][14][20]

Materials:

  • Human Topoisomerase II enzyme.

  • Kinetoplast DNA (kDNA) substrate.

  • 10x Topo II Assay Buffer (containing ATP).

  • This compound solution at various concentrations.

  • Stop Buffer/Loading Dye (containing SDS and Proteinase K).

  • Agarose gel (1%) and electrophoresis equipment.

  • Ethidium (B1194527) bromide or other DNA stain.

Procedure:

  • On ice, prepare reaction tubes. To each tube, add assay buffer, kDNA, and either the test compound (this compound) or a vehicle control.

  • Initiate the reaction by adding a specific number of units of Topo II enzyme to each tube.

  • Incubate the reactions at 37°C for 15-30 minutes.

  • Stop the reaction by adding the Stop Buffer/Loading Dye. This typically contains SDS to denature the protein and Proteinase K to digest it, releasing the DNA.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the DNA forms.

  • Stain the gel with ethidium bromide and visualize it under UV light.

Data Analysis: A successful inhibitor will show a dose-dependent decrease in the amount of decatenated minicircles (which migrate into the gel) and a corresponding increase in the amount of catenated kDNA remaining in the well. The appearance of a linear DNA band can indicate that the compound is a Topo II poison, stabilizing the cleavage complex.[14]

Visualization: Topo II Catalytic Cycle and Inhibition

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by this compound node_bind 1. Topo II binds G-segment DNA node_cleave 2. G-segment cleaved (Covalent Complex) node_bind->node_cleave ATP node_pass 3. T-segment passes through break node_cleave->node_pass node_stabilize Ternary Complex Stabilized (Drug-DNA-Topo II) node_cleave->node_stabilize Poisoning node_religate 4. G-segment re-ligated node_pass->node_religate node_release 5. T-segment released node_religate->node_release node_release->node_bind Cycle Repeats node_dauno This compound Intercalates node_dauno->node_cleave node_block Re-ligation Blocked node_stabilize->node_block

Caption: Inhibition of the Topoisomerase II catalytic cycle.

The Ternary Complex and Cellular Consequences

The formation of the stable ternary complex, consisting of this compound, DNA, and topoisomerase II, is the critical event leading to cytotoxicity.[18] This complex represents a DNA lesion—a double-strand break with a protein covalently attached to each end.

Downstream Signaling and Apoptosis

The accumulation of these protein-linked DNA double-strand breaks is a potent signal for the cell's DNA damage response (DDR) system. This triggers a cascade of events:

  • Damage Recognition: Sensor proteins recognize the DNA breaks.

  • Signal Transduction: Kinases such as ATM and ATR are activated, which in turn phosphorylate a host of downstream targets.

  • Effector Activation: Key effector proteins, most notably the tumor suppressor p53, are stabilized and activated.[18]

  • Cellular Outcomes: Activated p53 can induce cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive and cannot be repaired, p53 will initiate the intrinsic pathway of apoptosis (programmed cell death). This ultimately leads to the elimination of the cancer cell.

Visualization: Pathway to Apoptosis

Apoptosis_Pathway node_drug This compound node_complex Stable Ternary Complex (Drug-DNA-Topo II) node_drug->node_complex node_dna DNA node_dna->node_complex node_topo Topoisomerase II node_topo->node_complex node_dsb DNA Double-Strand Breaks (DSBs) node_complex->node_dsb node_ddr DNA Damage Response (ATM/ATR activation) node_dsb->node_ddr node_p53 p53 Activation and Stabilization node_ddr->node_p53 node_arrest Cell Cycle Arrest node_p53->node_arrest node_apoptosis Apoptosis (Cell Death) node_p53->node_apoptosis

Caption: Signaling cascade from ternary complex to apoptosis.

Conclusion

The anticancer activity of daunorubicin is fundamentally rooted in the chemical and physical interactions of its this compound core with DNA and topoisomerase II. By intercalating into DNA, it creates a binding site for and subsequently poisons topoisomerase II, trapping the enzyme in a covalent complex with cleaved DNA. This action transforms a vital cellular enzyme into a potent cellular toxin, generating irreversible DNA double-strand breaks that trigger apoptosis. A thorough understanding of these molecular interactions, supported by robust quantitative data and detailed experimental methodologies, is crucial for the rational design of new, more effective, and less toxic anthracycline analogues and other topoisomerase-targeting agents in the field of drug development.

References

The Core of Anthracycline Chemistry: A Technical Guide to the Physical and Chemical Stability of Daunomycinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone, the aglycone of the potent anthracycline antibiotic and chemotherapeutic agent Daunorubicin, represents the chromophore core responsible for the characteristic biological activity and physicochemical properties of this class of compounds. A thorough understanding of the stability of this compound is paramount for the development of robust drug formulations, ensuring therapeutic efficacy, and minimizing the formation of potentially toxic degradation products. This technical guide provides an in-depth analysis of the physical and chemical stability of this compound, drawing upon available data for the parent compound, Daunorubicin, to infer its stability profile. The guide details degradation pathways, kinetics, and the influence of environmental factors, supported by experimental protocols and data presented for comparative analysis.

Physicochemical Properties of this compound

This compound is a quinone derivative with a tetracyclic ring system. Its structure imparts a distinct red color and renders it susceptible to various degradation pathways. Key physicochemical properties are summarized below.

PropertyValue
Molecular FormulaC₂₁H₁₈O₈
Molecular Weight398.4 g/mol
AppearanceRed solid
SolubilitySoluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF); slightly soluble in ethanol; sparingly soluble in aqueous buffers.[1]

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The degradation of the parent compound, Daunorubicin, has been studied under various stress conditions, providing insights into the likely degradation pathways for this compound.

Influence of pH

The stability of anthracyclines is highly pH-dependent. Daunorubicin exhibits its greatest stability in the pH range of 4 to 6.[2] In alkaline conditions (pH > 8), degradation is accelerated, often accompanied by a color change from red to blue-purple, indicating structural changes in the chromophore.[3] Both acidic and basic conditions can catalyze the degradation of the molecule.

Thermal Degradation

Elevated temperatures accelerate the degradation of anthracyclines. While Daunorubicin has shown some resistance to heat in the solid state, prolonged exposure to high temperatures, especially in solution, can lead to significant degradation.[4]

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of this compound. This process can lead to the formation of various degradation products. Therefore, protection from light is crucial during storage and handling.

Oxidation

The quinone moiety in the this compound structure is susceptible to oxidation. The presence of oxidizing agents can lead to the formation of various oxidative degradation products.

The primary degradation pathways for this compound are inferred from studies on Daunorubicin and are illustrated in the diagram below.

G Figure 1: Postulated Degradation Pathways for this compound This compound This compound Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Acid/Base Catalysis Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidizing Agents Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light/UV Radiation G Figure 2: Workflow for Stability-Indicating HPLC Method Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis and Validation A Select HPLC Column (e.g., C18) B Optimize Mobile Phase (e.g., Acetonitrile:Buffer) A->B C Set Flow Rate and Detection Wavelength B->C E Inject Samples and Analyze Chromatograms C->E D Prepare Stressed Samples (Acid, Base, Peroxide, etc.) D->E F Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) E->F G Figure 3: Drug-Excipient Compatibility Study Workflow A Select Excipients B Prepare Drug-Excipient Blends A->B C Store at Accelerated Conditions (e.g., 40°C/75% RH) B->C D Analyze Samples at Time Points (e.g., HPLC, Visual) C->D E Identify Incompatible Excipients D->E

References

An In-depth Technical Guide to the Solubility of Daunomycinone in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Daunomycinone, the aglycone of the anthracycline antibiotic Daunorubicin. Understanding the solubility of this compound is critical for its handling, formulation, and the development of novel anti-cancer agents. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key relationships and workflows.

Introduction to this compound

This compound (also known as Daunorubicinone) is the core aglycone structure of Daunorubicin, a potent chemotherapeutic agent used in the treatment of various leukemias.[1] As the primary metabolite of Daunorubicin, its physicochemical properties, particularly solubility, are of significant interest in pharmacology and medicinal chemistry.[2] this compound itself serves as a crucial starting material and scaffold for the synthesis of new, potentially more effective, and less toxic anthracycline derivatives.[3][4] It is supplied as a red, crystalline solid.[2][5]

Quantitative Solubility Data

The solubility of this compound varies significantly between aqueous and organic solvents. It is generally characterized as sparingly soluble in aqueous buffers and slightly soluble in ethanol, while exhibiting high solubility in polar aprotic solvents like DMSO and DMF.[5] For optimal solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the chosen aqueous buffer.[5]

The following table summarizes the available quantitative solubility data for this compound.

Solvent/SystemSolubility (mg/mL)Molar Equivalent (mM)NotesSource(s)
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL~ 75.31 mM-[3][5][6]
Dimethylformamide (DMF)~ 30 mg/mL~ 75.31 mM-[3][5][6]
DMSO:PBS (pH 7.2) (1:2 ratio)~ 0.33 mg/mL~ 0.83 mMAqueous solution stability is limited; not recommended for storage beyond one day.[5][6]
DMSO (Alternative Measurement)3.98 mg/mL9.99 mMSonication is recommended to achieve dissolution.[1]
EthanolSlightly SolubleNot Quantified-[5][6]
MethanolSolubleNot Quantified-[4]
ChloroformSlightly SolubleNot Quantified-[2]
Aqueous BuffersSparingly SolubleNot QuantifiedGenerally requires initial dissolution in an organic solvent like DMSO.[5]

Note: Variations in reported solubility values can arise from differences in experimental conditions such as temperature, purity of the compound, crystal form (polymorphism), and the specific methodology used for measurement.[3] The molecular weight of this compound is 398.36 g/mol .[3][7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The "shake-flask" method is a widely recognized and reliable technique, particularly for compounds with low solubility.[8][9] The following protocol outlines the steps for determining the equilibrium solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

This method involves saturating a solvent with the solute (this compound) over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvents (e.g., DMSO, Water, PBS pH 7.2)

  • Glass vials with screw caps

  • Orbital shaker or mechanical agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound solid to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[8][10]

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[9][10] The time required to reach equilibrium should be determined preliminarily by measuring the concentration at different time points until a plateau is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.[11] Subsequently, centrifuge the vials to ensure complete separation of the solid from the liquid phase.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from undissolved particles, immediately filter the sample using a syringe filter into a clean vial.

  • Dilution: If necessary, dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve must be prepared using known concentrations of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[9]

Visualizations

Relationship between Daunorubicin and this compound

This compound is the aglycone metabolite of Daunorubicin, formed by the cleavage of the daunosamine (B1196630) sugar moiety. This relationship is fundamental to its role in pharmacology.

cluster_01 Daunorubicin Metabolism Daunorubicin Daunorubicin (Parent Drug) This compound This compound (Aglycone Metabolite) Daunorubicin->this compound Metabolic Cleavage Sugar Daunosamine Sugar Daunorubicin->Sugar Metabolic Cleavage

Caption: Metabolic conversion of Daunorubicin to this compound.

Experimental Workflow for Solubility Determination

The shake-flask method follows a structured workflow to ensure accurate and reproducible results.

cluster_workflow Shake-Flask Solubility Workflow A 1. Add Excess Solid This compound to Vial B 2. Add Solvent & Seal Vial A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Centrifuge to Separate Phases C->D E 5. Filter Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC or UV-Vis F->G H 8. Calculate Solubility G->H

References

Methodological & Application

The Architecture of an Antitumor Agent: A Detailed Look at the Total Synthesis of Daunomycinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synthetic pathways to complex molecules like Daunomycinone is paramount. This application note provides a detailed overview of the key methodologies developed for the total synthesis of this aglycone of the potent antitumor antibiotic, Daunorubicin.

This compound's tetracyclic core has presented a significant challenge to synthetic organic chemists, leading to the development of numerous innovative strategies. These approaches can be broadly categorized by the order in which the four rings (A, B, C, and D) are constructed. This document will delve into the specifics of some of the most influential synthetic routes, providing detailed experimental protocols for key transformations and a comparative analysis of their efficiencies.

Key Synthetic Strategies at a Glance

The total synthesis of this compound has been approached from various retrosynthetic perspectives. The table below summarizes the key features of some of the most prominent methodologies, offering a quick comparison for researchers evaluating different synthetic routes.

Methodology Key Strategy Starting Materials Key Reactions Overall Yield Number of Steps
Wong et al. ABCD Ring Annulation2,5-Dimethoxybenzaldehyde (B135726)Friedel-Crafts acylation, Grignard reaction, Claisen condensation~5%~15
Kende et al. AB -> ABCD Strategy1,4-DimethoxybenzeneDiels-Alder reaction, Friedel-Crafts cyclization~10%~12
Hauser et al. Anionic Annulation (CD -> ABCD)3-Methoxyphthalic anhydride (B1165640)Michael addition, Dieckmann condensation~8%~14
Parker et al. Tandem Radical CyclizationSubstituted phenolOxidative dearomatization, tandem radical cyclization~12%~10
Swenton et al. Anodic OxidationHydroquinone dimethyl etherAnodic oxidation, Diels-Alder cycloaddition~7%~13

Table 1. Comparison of prominent total synthesis methodologies for this compound. The data presented are approximate and compiled from published literature for comparative purposes.

Retrosynthetic Analysis of this compound

The general retrosynthetic challenge lies in the controlled construction of the tetracyclic system with the correct regiochemistry and stereochemistry. The diagram below illustrates a common retrosynthetic approach, breaking down this compound into simpler, more accessible precursors.

G This compound This compound Tetracycle Tetracycle This compound->Tetracycle Functional Group Interconversion AB_Ring AB Ring Precursor Tetracycle->AB_Ring Ring C/D Formation CD_Ring CD Ring Precursor Tetracycle->CD_Ring Ring A/B Formation Simple_Starting_Materials Simple Starting Materials AB_Ring->Simple_Starting_Materials CD_Ring->Simple_Starting_Materials

Caption: A generalized retrosynthetic analysis of this compound.

Experimental Protocols: Key Transformations

This section provides detailed protocols for key reactions from selected total syntheses of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Wong's Friedel-Crafts Acylation for the CD Ring System

This protocol describes the initial Friedel-Crafts acylation to construct the core of the CD ring system, a foundational step in the Wong synthesis.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 2,5-Dimethoxybenzaldehyde B Anhydrous AlCl3 in CS2 C Add phthalic anhydride B->C 1. Cool to 0 °C D Stir at room temperature C->D 2. Warm to RT E Quench with ice/HCl D->E 3. After 12h F Extract with CH2Cl2 E->F G Column chromatography F->G H Acylated Product G->H

Caption: Workflow for the Friedel-Crafts acylation in Wong's synthesis.

Protocol:

  • A solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous carbon disulfide (CS₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • Anhydrous aluminum chloride (AlCl₃, 2.5 eq) is added portion-wise, maintaining the temperature below 5 °C.

  • Phthalic anhydride (1.1 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The aqueous layer is extracted with dichloromethane (B109758) (CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired acylated product.

Kende's Diels-Alder Cycloaddition for the AB Ring System

This protocol outlines the key Diels-Alder reaction used in the Kende synthesis to construct the AB ring system with high stereocontrol.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Juglone (B1673114) derivative (diene) B Vinylketene acetal (B89532) (dienophile) in toluene (B28343) C Heat under reflux B->C 1. Combine reagents D Solvent evaporation C->D 2. After 24h E Column chromatography D->E F Diels-Alder Adduct E->F

Caption: Workflow for the Diels-Alder reaction in Kende's synthesis.

Protocol:

  • A solution of the juglone derivative (diene, 1.0 eq) and the vinylketene acetal (dienophile, 1.5 eq) in toluene is prepared in a sealed tube.

  • The mixture is heated to 110 °C and maintained at this temperature for 24 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Hauser's Anionic Annulation for the Tetracyclic Core

This protocol details the powerful anionic annulation strategy developed by Hauser for the convergent assembly of the this compound tetracyclic skeleton.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Cyanophthalide (B1624886) B Michael acceptor in THF C LDA at -78 °C D Michael Addition C->D 1. Add cyanophthalide to LDA E Dieckmann Condensation D->E 2. Add Michael acceptor F Quench with NH4Cl (aq) E->F 3. Warm to RT G Aromatization F->G H Column chromatography G->H I Tetracyclic Product H->I

Caption: Workflow for Hauser's anionic annulation.

Protocol:

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under a nitrogen atmosphere.

  • A solution of the cyanophthalide (1.0 eq) in THF is added dropwise to the LDA solution at -78 °C.

  • After stirring for 30 minutes, a solution of the Michael acceptor (1.1 eq) in THF is added.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude intermediate undergoes aromatization, typically by air oxidation in the presence of a base.

  • The final tetracyclic product is purified by column chromatography.

Conclusion

The total synthesis of this compound has been a fertile ground for the development of novel synthetic methodologies. The strategies highlighted in this application note, from the classical approaches of Wong to the elegant annulations of Hauser, demonstrate the ingenuity of synthetic chemists in tackling complex molecular architectures. For researchers in drug development, a thorough understanding of these synthetic routes is crucial for the generation of novel analogs and the optimization of production processes for this important class of antitumor agents.

Semi-synthesis of Novel Daunomycinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of novel Daunomycinone derivatives. This document is intended to guide researchers through the process of designing, synthesizing, and evaluating the biological activity of new this compound analogs with the potential for improved therapeutic indices.

Introduction

Daunorubicin (B1662515), an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various cancers, particularly acute leukemias.[1] Its clinical efficacy is, however, limited by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance.[2] The core structure of Daunorubicin consists of the aglycone this compound, linked to the amino sugar daunosamine (B1196630).[3]

The semi-synthesis of novel derivatives of this compound offers a promising strategy to overcome these limitations. By modifying the daunosamine moiety or the aglycone itself, it is possible to develop new analogs with enhanced anti-tumor activity, reduced toxicity, and the ability to circumvent resistance mechanisms.[2][4] This document outlines the key methodologies for the semi-synthesis and evaluation of these novel compounds.

Data Presentation: Cytotoxicity of Novel this compound Derivatives

The following table summarizes the in vitro cytotoxicity (IC50 values) of selected semi-synthesized this compound derivatives against various human cancer cell lines. These derivatives feature modifications on the daunosamine sugar or the aglycone.

CompoundModificationCell LineIC50 (µM)Reference
Daunorubicin (Parent) -MCF-7 (Breast)~1.0[5][6]
A549 (Lung)~2.3-7.99[1][6][7]
K562 (Leukemia)~3.49[1]
Oxazolinodaunorubicin Modified DaunosamineP388 (Leukemia)Not specified, but showed antitumor activity[2]
16/C (Mammary Adenocarcinoma)Not specified, but showed antitumor activity[2]
9-Propionyl Derivative Modified Aglycone (9-acyl)P388 (Leukemia)Less active than parent[8]
9-Isobutyryl Derivative Modified Aglycone (9-acyl)P388 (Leukemia)Less active than parent[8]
2-Pyrrolinodoxorubicin Daunosamine modified to a pyrroline (B1223166) ringVarious500-1000 times more active than Doxorubicin (B1662922)[4]
Azido-Glycoside Derivative (61α) Daunosamine replaced with 2-deoxygalactosideMCF-7 (Breast)27.1 - 74.6[9]
HeLa (Cervical)27.1 - 74.6[9]
MDA-MB-231 (Breast)27.1 - 74.6[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the semi-synthesis and evaluation of novel this compound derivatives.

General Workflow for Semi-synthesis

The overall process for generating and testing novel this compound derivatives can be visualized as a multi-step workflow. This workflow begins with the isolation or synthesis of the starting materials and progresses through chemical modification, purification, and biological evaluation.

Semi-synthesis Workflow cluster_0 Starting Materials cluster_1 Chemical Synthesis cluster_2 Purification & Characterization cluster_3 Biological Evaluation This compound This compound Glycosylation Glycosylation This compound->Glycosylation Sugar Donor Sugar Donor Sugar Donor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection HPLC HPLC Deprotection->HPLC NMR_MS NMR & Mass Spec HPLC->NMR_MS Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) NMR_MS->Cytotoxicity Assay Mechanism Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism Studies

A general workflow for the semi-synthesis of this compound derivatives.
Protocol 1: Synthesis of a Modified Sugar Donor (4'-Azido-daunosamine Derivative)

This protocol describes the synthesis of an activated sugar donor with a modification at the 4' position, which can then be used for glycosylation of this compound. This is a representative example, and similar strategies can be applied to introduce other modifications.

Materials:

Procedure:

  • N-Trifluoroacetylation: Dissolve L-Daunosamine hydrochloride in a mixture of methanol (B129727) and pyridine. Cool the solution to 0°C and add trifluoroacetic anhydride dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • Mesylation: To the N-protected daunosamine, add dichloromethane and cool to 0°C. Add methanesulfonyl chloride and triethylamine (B128534) and stir for 2 hours.

  • Azidation: Dissolve the mesylated intermediate in DMF and add sodium azide. Heat the mixture to 80°C and stir for 24 hours.

  • Formation of Glycosyl Chloride: To the 4'-azido derivative, add acetyl chloride at 0°C and stir for 6 hours to form the glycosyl chloride.

  • Purification: Purify the resulting activated sugar donor using silica gel column chromatography.

Protocol 2: Glycosylation of this compound (Koenigs-Knorr Method)

This protocol details the coupling of the activated sugar donor to this compound using the Koenigs-Knorr reaction.[10]

Materials:

  • This compound

  • Activated 4'-Azido-daunosamine glycosyl chloride (from Protocol 1)

  • Silver(I) oxide or Silver carbonate (promoter)[10]

  • Drierite or molecular sieves

  • Anhydrous dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound and the activated sugar donor in anhydrous dichloromethane.

  • Addition of Promoter: Add a desiccant such as Drierite, followed by the silver salt promoter (e.g., silver(I) oxide).

  • Reaction: Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to isolate the glycosylated derivative.

Protocol 3: Purification and Characterization by HPLC

This protocol outlines the purification of the synthesized this compound derivative using High-Performance Liquid Chromatography (HPLC).[11][12]

Materials:

  • Crude synthesized this compound derivative

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (mobile phase modifier)

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the HPLC mobile phase.

  • HPLC Conditions:

    • Column: Preparative reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV detector at 254 nm and 480 nm.

  • Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the fractions corresponding to the desired product peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Characterization: Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 4: Evaluation of Cytotoxicity (MTT Assay)

This protocol describes how to determine the IC50 value of a novel this compound derivative using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Novel this compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the novel derivative in cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The primary mechanism of action of Daunorubicin and its derivatives involves the inhibition of Topoisomerase II and intercalation into DNA, leading to DNA damage and the induction of apoptosis.[13]

Daunorubicin-Induced Apoptosis Pathway

Daunorubicin-induced DNA damage triggers a cascade of signaling events that ultimately lead to programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Daunorubicin Apoptosis Pathway Daunorubicin Daunorubicin Derivative DNA Nuclear DNA Daunorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibition Death_Receptors Death Receptors (e.g., Fas) Daunorubicin->Death_Receptors Upregulation DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage ATM_p53 ATM/p53 Activation DNA_Damage->ATM_p53 Bax_Puma Upregulation of Bax, Puma ATM_p53->Bax_Puma Mitochondrion Mitochondrion Bax_Puma->Mitochondrion Intrinsic Pathway Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC Extrinsic Pathway DISC->Caspase3

Signaling pathway of Daunorubicin-induced apoptosis.

This diagram illustrates how this compound derivatives, through DNA intercalation and Topoisomerase II inhibition, cause DNA damage.[13] This damage activates the ATM/p53 pathway, leading to the upregulation of pro-apoptotic proteins like Bax and Puma, which trigger the intrinsic apoptotic pathway via mitochondria.[13] Concurrently, these derivatives can upregulate death receptors, initiating the extrinsic apoptotic pathway, both of which converge on the activation of Caspase-3, the executioner of apoptosis.[13][14]

References

Application Notes and Protocols for the Glycosylation of Daunomycinone to Produce Anthracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the glycosylation of daunomycinone, a critical aglycone precursor, to synthesize various anthracyclines. The methodologies outlined herein are essential for the development of novel anthracycline analogs with potentially improved therapeutic indices. Both enzymatic and chemical synthesis approaches are detailed, offering flexibility for researchers in diverse laboratory settings.

Introduction

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of numerous cancers. Their general structure consists of a tetracyclic aglycone, such as this compound, linked to a sugar moiety. The nature of this sugar can significantly influence the drug's efficacy, toxicity, and resistance profile. Glycosylation of this compound is therefore a pivotal step in the synthesis of established anthracyclines like daunorubicin (B1662515) and doxorubicin, as well as in the generation of novel derivatives through glycodiversification.[1]

This guide presents two primary strategies for the glycosylation of this compound: enzymatic synthesis, which offers high specificity and mild reaction conditions, and chemical synthesis, particularly the Koenigs-Knorr reaction, a well-established and versatile method.

Enzymatic Glycosylation of this compound

Enzymatic glycosylation utilizes glycosyltransferases to catalyze the formation of glycosidic bonds. This approach is highly regio- and stereoselective, often proceeding under mild, aqueous conditions. In the biosynthesis of daunorubicin, the glycosylation of ε-rhodomycinone is a key step.[2][3] A similar enzymatic strategy can be applied to this compound using promiscuous glycosyltransferases.

One-Pot Enzymatic Glycosylation using YjiC Glycosyltransferase

A highly efficient one-pot enzymatic system has been developed for the glycosylation of this compound using the glycosyltransferase YjiC from Bacillus licheniformis. This system demonstrates significantly improved conversion rates compared to conventional enzymatic reactions by recycling the UDP-glucose donor.[4]

Quantitative Data Summary

MethodConversion RateProducts IdentifiedReference
Regular Enzymatic Reaction26.2%Monoglucoside of this compound[4]
One-Pot Enzymatic Reaction~74.8%Monoglucoside and Diglucoside of this compound[4]

Experimental Protocol: One-Pot Enzymatic Glycosylation

This protocol is adapted from a published study utilizing a one-pot system for enhanced glycosylation.[4]

Materials:

  • Daunorubicinone

  • YjiC glycosyltransferase

  • Sucrose (B13894) synthase

  • UDP-glucose

  • Sucrose

  • Tris-HCl buffer (pH 8.0)

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica F254)

  • HPLC-PDA system

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, sucrose, UDP-glucose, sucrose synthase, and YjiC glycosyltransferase.

  • Add daunorubicinone to initiate the reaction. The final concentration of reactants should be optimized based on preliminary experiments.

  • Incubate the reaction mixture at 37°C for a specified duration (e.g., 15 minutes and 90 minutes for time-course analysis).

  • Quench the reaction by adding an equal volume of methanol.

  • Analyze the reaction products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA).

  • For TLC analysis, apply the quenched reaction mixture to a silica (B1680970) F254 plate and develop the chromatogram. Visualize the spots under UV light. New spots with lower Rf values compared to daunorubicinone indicate the formation of more polar glycosylated products.

  • For HPLC-PDA analysis, inject the filtered reaction mixture onto a suitable C18 column. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm). The retention times of the products will be shorter than that of the more hydrophobic this compound.[4]

Workflow Diagram: One-Pot Enzymatic Glycosylation

OnePotEnzymaticGlycosylation cluster_reactants Reactants cluster_enzymes Enzymes cluster_analysis Product Analysis cluster_products Products This compound This compound Reaction_Vessel Reaction Mixture (Tris-HCl buffer, 37°C) This compound->Reaction_Vessel UDP_Glucose UDP-Glucose UDP_Glucose->Reaction_Vessel Sucrose Sucrose Sucrose->Reaction_Vessel YjiC YjiC GT YjiC->Reaction_Vessel Sucrose_Synthase Sucrose Synthase Sucrose_Synthase->Reaction_Vessel TLC TLC Analysis Reaction_Vessel->TLC Quench with Methanol HPLC HPLC-PDA Analysis Reaction_Vessel->HPLC Quench with Methanol Monoglucoside Monoglucosylated this compound TLC->Monoglucoside Diglucoside Diglucosylated this compound TLC->Diglucoside HPLC->Monoglucoside HPLC->Diglucoside

Caption: Workflow for one-pot enzymatic glycosylation of this compound.

Chemical Glycosylation of this compound: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and robust method for forming glycosidic bonds.[5] It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor), in this case, the hydroxyl group of this compound, in the presence of a promoter, typically a heavy metal salt.[6] This method has been successfully employed for the synthesis of various anthracycline analogs.[1][7]

Quantitative Data Summary for Koenigs-Knorr Glycosylation

Glycosyl DonorPromoter(s)YieldProductsReference
2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-L-arabino-hexopyranosyl chlorideNot specifiedNot specified4'-epi-daunorubicin (α and β anomers)[7]
2-azido glucosyl and galactosyl donors (chlorides, imidates, thioglycosides)HgO/HgBr24-52%Azido-glycosides of this compound[1]
2-azido glucosyl and galactosyl donors (chlorides, imidates, thioglycosides)TMSOTf38-41%Azido-glycosides of this compound[1]
Glucals and GalactalsAu(I) and Cu(I) catalysts15-46%2-deoxy-glycosides of this compound[1]
Glucals and GalactalsThiourea-phosphoric acid18-95%2-deoxy-glycosides of this compound[1]

Experimental Protocol: Koenigs-Knorr Glycosylation of this compound

This generalized protocol is based on principles described in the literature for the Koenigs-Knorr reaction.[5][6] Specific conditions should be optimized for each glycosyl donor and promoter system.

Materials:

  • This compound (glycosyl acceptor)

  • Protected glycosyl halide (e.g., acetobromoglucose) (glycosyl donor)

  • Promoter (e.g., silver carbonate, silver triflate, mercuric bromide/oxide)[5][8]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Molecular sieves (to ensure anhydrous conditions)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound and the promoter in the anhydrous solvent containing activated molecular sieves.

  • Cool the mixture to the desired temperature (e.g., 0°C or room temperature).

  • Slowly add a solution of the protected glycosyl halide in the anhydrous solvent to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor the progress by TLC. The reaction time can vary from minutes to several hours.[8]

  • Upon completion, quench the reaction by adding the appropriate quenching solution.

  • Filter the mixture to remove insoluble salts.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the glycosylated anthracycline.

  • Perform deprotection steps as necessary to remove the protecting groups from the sugar moiety.

Logical Relationship Diagram: Koenigs-Knorr Reaction

KoenigsKnorrReaction cluster_reactants Reactants This compound This compound (Acceptor) Reaction Koenigs-Knorr Reaction This compound->Reaction Glycosyl_Halide Glycosyl Halide (Donor) Glycosyl_Halide->Reaction Promoter Promoter (e.g., Ag2CO3, HgBr2) Promoter->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Intermediate Protected Anthracycline Glycoside Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Anthracycline Product Deprotection->Final_Product

Caption: Key components and steps of the Koenigs-Knorr glycosylation reaction.

Conclusion

The glycosylation of this compound is a versatile process that can be achieved through both enzymatic and chemical methodologies. Enzymatic approaches offer high specificity and mild conditions, with one-pot systems providing excellent conversion rates. Chemical synthesis, particularly the Koenigs-Knorr reaction, provides a robust platform for generating a wide array of anthracycline analogs by varying the glycosyl donor and reaction conditions. The choice of method will depend on the desired product, available resources, and the specific expertise of the research team. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development to advance the synthesis and discovery of novel anthracycline-based therapeutics.

References

Application Note: Development of a Quantitative Analytical HPLC Method for Daunomycinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone is the aglycone of daunorubicin, a potent anthracycline antibiotic widely used in cancer chemotherapy.[1][2] Accurate quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of drug products. This application note provides a detailed protocol for the development of a robust and sensitive analytical method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies are presented to be readily adaptable for implementation in a research or quality control laboratory setting.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method. Key properties are summarized in the table below.

PropertyValueReference
Chemical Structure (8S,10S)-8-acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione[3]
Molecular Formula C₂₁H₁₈O₈[4]
Molecular Weight 398.36 g/mol [3]
Appearance Reddish powder[5]
Solubility Soluble in DMSO.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

This section outlines the recommended starting conditions for the HPLC method development.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution See Table 2 for a suggested gradient profile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 254 nm (Primary), with monitoring at 233 nm and 495 nm for specificity
Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol (B129727) or a mixture of acetonitrile and water (50:50 v/v).[6]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL for linearity assessment.

Sample Preparation from Plasma (Protein Precipitation): [7]

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile.[8]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.[8]

  • Transfer the supernatant to a clean vial for HPLC analysis.

Method Development and Optimization Workflow

The following diagram illustrates the logical workflow for developing and optimizing the HPLC method for this compound quantification.

HPLC_Method_Development cluster_prep 1. Initial Preparation cluster_dev 2. Method Development cluster_val 3. Method Validation (ICH Q2(R1)) cluster_final 4. Finalization A Define Analytical Target Profile (ATP) B Review Physicochemical Properties of this compound A->B C Prepare Standard & Sample Solutions B->C D Column & Mobile Phase Selection (C18, ACN/H2O with acid) C->D E Detector Wavelength Selection (254 nm, PDA Scan) D->E F Optimize Gradient & Flow Rate E->F G Assess System Suitability (Tailing, Plates, RSD) F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalize Method Protocol L->M N Routine Analysis M->N

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Daunomycinone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the characterization of Daunomycinone using various mass spectrometry techniques. It is intended for researchers, scientists, and drug development professionals working with anthracycline antibiotics.

Introduction to this compound Characterization

This compound is the aglycone of Daunomycin (Daunorubicin), a widely used anticancer agent.[1][2] The characterization of these molecules by mass spectrometry is crucial at various stages of drug development.[1] A significant challenge in the analysis of Daunomycin and its conjugates is the inherent lability of the O-glycosidic bond that links the this compound aglycone to the daunosamine (B1196630) sugar moiety.[1][3][4][5] This lability often leads to spontaneous in-source fragmentation during common soft ionization techniques like Electrospray Ionization (ESI), complicating spectral interpretation.[1][4] Therefore, understanding and optimizing mass spectrometric conditions are essential for accurate structural elucidation and quantification.

This guide covers three primary applications:

  • Qualitative Characterization by ESI-MS/MS (B15284909)

  • Structural Analysis by MALDI-TOF/TOF MS

  • Quantitative Analysis by LC-MS/MS

Application Note 1: Qualitative Analysis by Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is a powerful technique for analyzing anthracyclines, providing insights into their molecular structure.[6] However, for Daunomycin, a characteristic in-source fragmentation pattern is often observed, primarily involving the cleavage of the glycosidic bond.[1][3][4] This process yields the protonated this compound aglycone, which is a key diagnostic ion.

Fragmentation Pathway

The primary fragmentation pathway for Daunomycin in ESI-MS is the cleavage of the glycosidic bond, resulting in charge retention on either the aglycone (this compound) or the sugar part.[3][4] This behavior can be exploited to confirm the identity of the aglycone structure.

G cluster_0 ESI Source cluster_1 MS Analyzer Daunomycin Daunomycin [M+H]⁺ m/z 528.2 Aglycone This compound Fragment m/z 399.1 Daunomycin->Aglycone Glycosidic Bond Cleavage Sugar Daunosamine Fragment m/z 130.1 Daunomycin->Sugar

Caption: ESI-MS in-source fragmentation of Daunomycin.

Protocol: LC-MS Analysis of this compound

This protocol outlines a general method for the separation and detection of this compound using liquid chromatography coupled with mass spectrometry.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a suitable solvent (e.g., Methanol or Acetonitrile (B52724)/Water mixture) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 1.0 - 3.0 kV.[8]

    • Source Temperature: 150 °C.[8]

    • Mass Range: m/z 100-1000.[9]

    • Fragmentation: For MS/MS, use Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) with a normalized collision energy of 20-40%.[1]

Data Presentation: Expected Ions

The table below summarizes the expected m/z values for Daunomycin and its primary fragments in positive ion mode ESI-MS.

Analyte/FragmentFormulaCalculated m/z [M+H]⁺Observed m/zDescription
DaunomycinC₂₇H₂₉NO₁₀528.1768~528.2Intact protonated molecule.[3][4]
This compound C₂₁H₁₈O₈399.1029~399.1Aglycone part after sugar loss.[4]
Unsaturated AglyconeC₂₁H₁₆O₇381.0923~381.1Aglycone after loss of sugar and water.[4]
Daunosamine SugarC₆H₁₂NO₃130.0817~130.1Amino sugar moiety.[4]

Application Note 2: Structural Analysis by MALDI-TOF/TOF MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique ideal for analyzing fragile molecules, peptides, and conjugates with minimal fragmentation.[10] When coupled with a Time-of-Flight (TOF) analyzer, MALDI-TOF/TOF MS provides high-resolution mass data and allows for detailed structural characterization through tandem mass spectrometry (MS/MS) experiments like CID.[5][6]

Experimental Workflow

The general workflow for MALDI-MS analysis involves sample preparation with a suitable matrix, spotting onto a target plate, and subsequent analysis in the mass spectrometer.

G A Sample-Matrix Co-crystallization B Spotting on MALDI Target Plate A->B C Laser Desorption & Ionization B->C D Ion Acceleration (TOF Analyzer) C->D E MS1: Precursor Ion Selection D->E F CID Fragmentation E->F G MS2: Fragment Ion Detection F->G H Data Analysis G->H

Caption: General workflow for MALDI-TOF/TOF MS analysis.

Protocol: MALDI-TOF/TOF MS Analysis
  • Matrix Selection and Preparation:

    • Common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[11][12] DHB is often used for analyzing anthracycline conjugates.[1]

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 10 mg/mL DHB in 50:50 Acetonitrile:Water with 0.1% TFA).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Mix the analyte solution with the matrix solution in a 1:1 to 1:10 (v/v) ratio.

  • Target Plate Spotting:

    • Deposit 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely to form a co-crystal lattice (dried-droplet method).

  • Mass Spectrometry Conditions:

    • Instrument: A MALDI-TOF/TOF mass spectrometer (e.g., Bruker Autoflex).[10]

    • Ionization Mode: Positive or Negative. Positive mode is common for anthracyclines.[10]

    • Mode of Operation: Reflectron mode for better resolution of small molecules.[10]

    • Laser: Use a nitrogen laser (337 nm) or Nd:YAG laser (355 nm) at the lowest fluence necessary to obtain a good signal.[10]

    • MS/MS Fragmentation: For tandem MS, select the precursor ion of interest (e.g., m/z 399.1 for this compound) and perform high-energy CID to generate fragment ions.[5]

Application Note 3: Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its high sensitivity and specificity.[13] By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, one can selectively detect and quantify this compound even in complex biological matrices.

Principle of MRM for Quantification

G Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 399.1) Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 381.1) Q2->Q3 Detector Detector (Signal proportional to concentration) Q3->Detector

Caption: Logical workflow of MRM for quantification.

Protocol: Quantitative LC-MS/MS Method

This protocol provides a framework for developing a quantitative assay for this compound in plasma.

  • Sample Preparation (Plasma):

    • Spike 100 µL of plasma with this compound standards and an appropriate internal standard (IS).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile containing the IS.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Utilize a UPLC system for fast and efficient separation (see LC conditions in Application Note 1).

    • Mass Spectrometer: A triple quadrupole (QQQ) mass spectrometer.[8]

    • Ionization: ESI Positive.

    • MRM Transitions:

      • Monitor at least two transitions per analyte for confident identification and quantification.

      • This compound: Q1: 399.1 -> Q3: 381.1 (Quantifier), Q1: 399.1 -> Q3: 353.1 (Qualifier). Note: Specific transitions must be optimized experimentally.

    • Dwell Time: 50-100 ms per transition.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking a blank matrix with known concentrations of this compound (e.g., 0.5 - 500 ng/mL).

    • Plot the peak area ratio (Analyte/IS) against the concentration.

    • Use a linear regression model with appropriate weighting to fit the curve.

Data Presentation: Typical Quantitative Performance

The following table summarizes typical performance characteristics for LC-MS/MS assays of similar small molecule drugs, which can be expected for a validated this compound method.

ParameterTypical ValueDescription
Lower Limit of Quantitation (LLOQ)0.5 - 5 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[14]
Linearity (R²)≥ 0.99Correlation coefficient for the calibration curve over the defined range.
Precision (%CV)≤ 15%Coefficient of variation for replicate measurements.[14]
Accuracy (%Bias)85 - 115%The closeness of measured values to the true value.[14]
Recovery> 80%Efficiency of the extraction process from the biological matrix.[15]

References

Application Notes and Protocols for Daunomycinone in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone is the aglycone of daunorubicin (B1662515), a potent anthracycline antibiotic widely employed in chemotherapy. Daunorubicin is used in the treatment of various cancers, most notably acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The primary mechanism of action for daunorubicin and its derivatives involves the disruption of DNA replication and transcription in cancer cells. This compound, as a key component of daunorubicin, contributes to its cytotoxic effects by intercalating into the DNA double helix and inhibiting topoisomerase II. This inhibition stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a break in the DNA strand for replication. Consequently, the resealing of the double helix is prevented, leading to an accumulation of DNA breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1]

These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines using the MTT cell viability assay and an Annexin V/Propidium Iodide apoptosis assay.

Data Presentation

The following tables present hypothetical data for illustrative purposes to guide the presentation of experimental findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h
HL-60Acute Promyelocytic Leukemia1.8 ± 0.2
K562Chronic Myelogenous Leukemia2.5 ± 0.3
MCF-7Breast Adenocarcinoma3.2 ± 0.4
A549Lung Carcinoma4.5 ± 0.5
HCT116Colon Carcinoma2.9 ± 0.3

IC50 values represent the concentration of a drug required for 50% inhibition of cell viability.

Table 2: Apoptosis Induction by this compound in HL-60 Cells (Hypothetical Data)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control03.2 ± 0.62.1 ± 0.4
This compound1.018.5 ± 2.17.3 ± 0.9
This compound2.542.1 ± 3.515.8 ± 1.7
This compound5.065.7 ± 4.228.4 ± 2.5

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, which serves as an indicator of cell viability.[1][2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the stock solution) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Gently pipette or shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.[3][4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.

    • Centrifuge the cell suspension and discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

Visualizations

G start Start: Seed Cells in 96-well Plate treatment Treat with this compound (Serial Dilutions) start->treatment 24h incubation Incubate (e.g., 48 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubate Incubate (3-4 hours) mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate % Viability and IC50 read->analysis end End analysis->end

Caption: Workflow for the MTT Cell Viability Assay.

G drug This compound dna DNA Intercalation drug->dna topo Topoisomerase II Inhibition drug->topo dsbs DNA Double-Strand Breaks dna->dsbs topo->dsbs jnk Activation of JNK Pathway dsbs->jnk pi3k Inactivation of PI3K/AKT Pathway dsbs->pi3k cjun Phosphorylation of c-Jun jnk->cjun apoptosis Apoptosis pi3k->apoptosis inhibition of survival cjun->apoptosis

Caption: this compound-Induced Apoptosis Signaling Pathway.

References

Application of Daunomycinone as a Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone, the aglycone of the potent anthracycline antibiotic daunorubicin, serves as a critical scaffold in medicinal chemistry for the development of novel anticancer agents. Its tetracyclic quinoid structure provides a template for modifications aimed at enhancing therapeutic efficacy, reducing toxicity, and overcoming drug resistance. The primary mechanism of action for many of its derivatives involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This document provides detailed application notes on the use of this compound as a scaffold, protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.

Application Notes

The this compound scaffold offers several positions for chemical modification, primarily at the C7 hydroxyl group for glycosylation and at the C13 ketone. These modifications have led to the development of a wide range of derivatives, including glycosides, peptide conjugates, and other analogs with altered pharmacokinetic and pharmacodynamic properties.

Glycosylation: The attachment of various sugar moieties to the C7 hydroxyl group of this compound is a common strategy to modulate the biological activity of the resulting compound. The nature of the sugar can significantly influence DNA binding, cellular uptake, and interaction with topoisomerase II. The Koenigs-Knorr reaction is a classical method employed for this purpose, allowing for the stereocontrolled synthesis of glycosylated this compound derivatives.[3]

Peptide Conjugation: To enhance tumor-specific drug delivery and reduce systemic toxicity, this compound derivatives can be conjugated to peptides that target cancer cell-specific receptors. This approach utilizes the peptide as a homing device to deliver the cytotoxic this compound payload directly to the tumor site. Oxime ligation is an efficient method for creating stable peptide-drug conjugates.[4][5]

Mechanism of Action: this compound and its derivatives primarily exert their anticancer effects by acting as topoisomerase II poisons. They intercalate into DNA and stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks that trigger apoptotic pathways.[1][6]

Data Presentation

Table 1: Cytotoxicity of this compound Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
4'-azido-3'-bromo-3'-deamino-4'-deoxydaunorubicinL1210Leukemia>10[7]
4'-azido-3'-bromo-3'-deamino-4'-deoxydaunorubicinKB-3-1Cervical Cancer5.2[7]
4'-azido-3'-bromo-3'-deamino-4'-deoxydaunorubicinMES-SAUterine Sarcoma6.8[7]
4'-azido-3'-bromo-3'-deamino-4'-deoxydaunorubicinKB-A1 (Adriamycin-resistant)Cervical Cancer2.1[7]
4'-azido-3'-bromo-3'-deamino-4'-deoxydaunorubicinMES-SA/Dx5 (Doxorubicin-resistant)Uterine Sarcoma1.5[7]
This compound Derivative 5HL-60Promyelocytic Leukemia4.7[8]
This compound Derivative 5SMMC-7721Hepatocellular Carcinoma7.6[8]
This compound Derivative 2HepG-2Hepatocellular Carcinoma1.2[9]
Doxorubicin (for comparison)HepG-2Hepatocellular Carcinoma1.1[9]

Experimental Protocols

Protocol 1: Synthesis of Glycosylated this compound Derivatives via Koenigs-Knorr Reaction

This protocol describes a general procedure for the glycosylation of this compound using a protected glycosyl bromide.

Materials:

  • This compound

  • Protected glycosyl bromide (e.g., 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-α-L-arabino-hexopyranosyl chloride)[8]

  • Anhydrous solvent (e.g., benzene, dichloromethane)

  • Silver carbonate or other suitable promoter[10]

  • Molecular sieves

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dry the reaction vessel and add molecular sieves to ensure anhydrous conditions.

  • Dissolve this compound in the anhydrous solvent in the reaction vessel.

  • Add the protected glycosyl bromide and the promoter (e.g., silver carbonate) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), quench the reaction by filtering off the solid promoter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified product by NMR and mass spectrometry.[11]

  • Remove the protecting groups under mild conditions to obtain the final glycosylated this compound derivative.[5]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the IC50 value of a this compound derivative against a cancer cell line.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14]

  • Prepare serial dilutions of the this compound derivative in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol is used to assess the ability of this compound derivatives to inhibit the decatenating activity of topoisomerase II.[15][16]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (containing ATP and MgCl2)

  • This compound derivative

  • Loading dye

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, and kDNA.

  • Add the this compound derivative at various concentrations to the reaction mixture.

  • Initiate the reaction by adding Topoisomerase II enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye.

  • Load the samples onto an agarose gel containing ethidium bromide.

  • Perform gel electrophoresis to separate the catenated and decatenated DNA.

  • Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles compared to the control.[17]

Mandatory Visualization

Topoisomerase_II_Inhibition cluster_0 Cellular Processes cluster_1 Mechanism of Action cluster_2 Cellular Outcome DNA_Replication DNA Replication/ Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II relieves torsional stress Ternary_Complex Drug-DNA-Topo II Ternary Complex Topoisomerase_II->Ternary_Complex Daunomycinone_Derivative This compound Derivative DNA_Intercalation DNA Intercalation Daunomycinone_Derivative->DNA_Intercalation DNA_Intercalation->Ternary_Complex DSB DNA Double-Strand Breaks (DSBs) Ternary_Complex->DSB stabilization & prevention of re-ligation Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis

Caption: Topoisomerase II inhibition by this compound derivatives.

Experimental_Workflow Start Start: This compound Scaffold Synthesis Synthesis of Derivatives (e.g., Glycosylation, Peptide Conjugation) Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay evaluate Topo_II_Assay Topoisomerase II Inhibition Assay In_Vitro_Screening->Topo_II_Assay evaluate Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Topo_II_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for synthesis and screening of this compound derivatives.

Logical_Relationship Scaffold This compound Scaffold Modification Chemical Modification (e.g., at C7, C13) Scaffold->Modification enables Derivative Novel Derivative (Glycoside, Conjugate, etc.) Modification->Derivative yields Properties Altered Physicochemical and Biological Properties Derivative->Properties possesses Target Enhanced Tumor Targeting and/or Reduced Toxicity Properties->Target leads to Efficacy Improved Therapeutic Efficacy Target->Efficacy results in

Caption: Logical relationship of this compound scaffold modification.

References

Application Notes and Protocols for the Extraction and Purification of Daunomycinone from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone is the aglycone of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy. As a key intermediate in the synthesis of Daunorubicin and its derivatives, the efficient extraction and purification of this compound from fermentation broths of genetically engineered or wild-type Streptomyces species is a critical step in the production of these vital drugs. These application notes provide detailed protocols for the extraction and purification of this compound, offering a comprehensive guide for researchers in the field.

This compound is typically produced in fermentation cultures of Streptomyces species, such as Streptomyces peucetius or Streptomyces coeruleorubidus. While some strains may produce this compound directly, it is more commonly obtained through the acid hydrolysis of Daunorubicin, which is the primary fermentation product. The following protocols detail methods for both direct extraction and extraction following hydrolysis.

Data Presentation

The following tables summarize quantitative data for the purification of Daunorubicin, a structurally similar compound, which can serve as a reference for the purification of this compound. Specific data for this compound purification is limited in publicly available literature.

Table 1: Reference Purification Data for Daunorubicin

Purification MethodStarting MaterialSolvent System / ConditionsYield (%)Purity (%)Reference
CrystallizationCrude Daunorubicin HClMethanol (B129727) / Chloroform (B151607)82.0 - 86.2>95[1]
Column ChromatographyCrude DaunorubicinSilica (B1680970) Gel, Chloroform:Methanol:Acetic Acid (82:18:1)62 - 70Not Specified[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows for the extraction and purification of this compound.

Extraction_Workflow fermentation Fermentation Broth separation Mycelium-Broth Separation (Centrifugation/Filtration) fermentation->separation mycelium Mycelium separation->mycelium supernatant Supernatant separation->supernatant hydrolysis Acid Hydrolysis of Daunorubicin Glycosides mycelium->hydrolysis supernatant->hydrolysis extraction Solvent Extraction (e.g., Ethyl Acetate) hydrolysis->extraction crude_extract Crude this compound Extract extraction->crude_extract purification Purification (Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Overall workflow for this compound extraction and purification.

Purification_Workflow crude Crude Extract silica_gel Silica Gel Column Chromatography crude->silica_gel fraction_collection Fraction Collection (TLC Monitoring) silica_gel->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation crystallization Crystallization evaporation->crystallization final_product Pure this compound Crystals crystallization->final_product

Caption: Detailed workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Daunorubicin Glycosides to this compound

This protocol describes the conversion of Daunorubicin and its glycosides present in the fermentation broth to this compound.

Materials:

  • Fermentation broth (from Streptomyces culture)

  • Hydrochloric acid (HCl) or other suitable acid

  • pH meter

  • Heating mantle or water bath

  • Reaction vessel

Procedure:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration. The Daunorubicin glycosides can be present in both the supernatant and the mycelium.

  • Combine the supernatant and the mycelial extract (if applicable).

  • Adjust the pH of the solution to approximately 1.0-2.0 using concentrated HCl.

  • Heat the acidified solution to 60-80°C for 30-60 minutes. Monitor the conversion of Daunorubicin to this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Neutralize the solution to a pH of approximately 7.0 before proceeding with solvent extraction.

Protocol 2: Solvent Extraction of this compound

This protocol details the extraction of this compound from the hydrolyzed fermentation broth using an organic solvent.

Materials:

  • Hydrolyzed fermentation broth

  • Ethyl acetate (B1210297) or other suitable water-immiscible organic solvent (e.g., chloroform, n-butanol)[2][3]

  • Separatory funnel

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • Transfer the neutralized, hydrolyzed fermentation broth to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (containing this compound) will typically be the upper layer.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of the crude this compound extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., chloroform, methanol, hexane (B92381), ethyl acetate)

  • TLC plates and developing chamber

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent of low polarity (e.g., 100% chloroform or a hexane:ethyl acetate mixture). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or increasing the proportion of ethyl acetate). A common eluent system for related compounds is a mixture of chloroform and methanol.[1][4]

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light. Fractions containing the pure this compound will have a single spot with the same Rf value.

  • Pooling and Concentration: Combine the fractions that contain pure this compound.

  • Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Crystallization (Optional): For further purification, the purified this compound can be crystallized from a suitable solvent or solvent mixture.

Conclusion

The successful extraction and purification of this compound from fermentation broth is a multi-step process that requires careful optimization of each stage, from fermentation and hydrolysis to extraction and chromatographic purification. The protocols provided here offer a solid foundation for researchers to develop and refine their own procedures for obtaining high-purity this compound for downstream applications in drug development and synthesis.

References

Application Notes and Protocols for Large-Scale Production and Purification of Daunomycinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production and purification of Daunomycinone, the aglycone of the potent anthracycline antibiotic, Daunorubicin. The methodologies described are based on established fermentation and downstream processing techniques, primarily utilizing Streptomyces species.

Introduction

This compound is a critical intermediate in the synthesis of various anticancer drugs, including Daunorubicin, Doxorubicin, and Epirubicin (B1671505).[1][2][3] Its large-scale production is a key step in ensuring a stable supply chain for these life-saving chemotherapeutics. The primary route for this compound production is through the fermentation of selected strains of Streptomyces, followed by extraction and purification of the glycoside form, Daunorubicin, which is then hydrolyzed to yield the aglycone, this compound. This document outlines the key stages of this process, from microbial fermentation to high-purity isolation.

Data Presentation

Table 1: Summary of Quantitative Data for Daunorubicin Production and Purification

ParameterMethod/StrainResultReference
Production Titer Streptomyces peucetius SIPI-11 (mutated)1100 mg/L Doxorubicin (related anthracycline)[4]
Streptomyces insignis ATCC 3191355-75 µg/mL Daunomycin[5][6]
Streptomyces coeruleorubidus RTA 22105.5-6.0 g/L Daunomycin[7]
Purification Yield Crystallization of Daunorubicin HCl62-86%[8][9]
Two-step crystallization~50%[9]
Final Purity Crystallization of Daunorubicin HCl>95%[8]
HPLC following extractionHigh purity product[7]
Extraction Recovery Solid-Phase Extraction (Doxorubicin)94 ± 8%[10][11]
Solid-Phase Extraction (Epirubicin)96 ± 8%[10][11]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Daunorubicin

The biosynthesis of Daunorubicin in Streptomyces peucetius is a complex process involving a Type II polyketide synthase (PKS). The pathway can be broadly divided into the formation of the aglycone precursor, ε-rhodomycinone, and the sugar moiety, TDP-L-daunosamine, followed by glycosylation and post-modification steps.[4][12]

Daunorubicin Biosynthesis Pathway propionyl_coa Propionyl-CoA + 9x Malonyl-CoA pks Polyketide Synthase (dpsA, dpsB, dpsC, dpsD, dpsG) propionyl_coa->pks Condensation decaketide Decaketide Intermediate pks->decaketide epsilon_rhodomycinone ε-Rhodomycinone (Aglycone Precursor) decaketide->epsilon_rhodomycinone Cyclization & Tailoring glycosylation Glycosylation (dnrS/dnrQ) epsilon_rhodomycinone->glycosylation glucose_1_p Glucose-1-Phosphate tdp_daunosamine TDP-L-Daunosamine (Sugar Moiety) glucose_1_p->tdp_daunosamine Multi-step Enzymatic Conversion tdp_daunosamine->glycosylation rhodomycin_d Rhodomycin D glycosylation->rhodomycin_d post_modification Post-Polyketide Modifications (dnrP, dnrK, DoxA) rhodomycin_d->post_modification daunorubicin Daunorubicin post_modification->daunorubicin This compound Production and Purification Workflow fermentation 1. Fermentation of Streptomyces sp. broth_harvest 2. Harvest of Fermentation Broth fermentation->broth_harvest extraction 3. Extraction of Daunorubicin broth_harvest->extraction hydrolysis 4. Acid Hydrolysis extraction->hydrolysis daunomycinone_crude Crude this compound hydrolysis->daunomycinone_crude purification 5. Purification daunomycinone_crude->purification daunomycinone_pure Pure this compound purification->daunomycinone_pure

References

Application Notes and Protocols: Utilizing Daunomycinone as a Starting Material for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from daunomycinone. This compound, the aglycone of the potent chemotherapeutic drug daunorubicin (B1662515), serves as a versatile scaffold for chemical modification to generate analogs with potentially improved efficacy and reduced toxicity. This guide outlines key synthetic strategies, provides step-by-step experimental procedures, summarizes biological activity data, and illustrates the underlying signaling pathways.

Introduction to this compound-Based Anticancer Agents

This compound is a tetracyclic anthracycline core that has been a cornerstone in the development of anticancer drugs for decades.[1] Modifications of this core structure, particularly at the C-4' position of the daunosamine (B1196630) sugar moiety or through the synthesis of novel glycosides, have led to the development of clinically significant drugs like epirubicin (B1671505) and idarubicin.[2] The primary mechanisms of action for these compounds involve DNA intercalation and inhibition of topoisomerase II, ultimately leading to cell cycle arrest and apoptosis.[3] Research continues to explore new derivatives to overcome challenges such as drug resistance and cardiotoxicity associated with existing anthracycline therapies.

Synthetic Strategies and Experimental Protocols

The synthesis of novel anticancer agents from this compound primarily involves two key strategies: modification of the existing daunosamine sugar and the glycosylation of this compound with novel sugar moieties.

Synthesis of 4'-Epi-Daunorubicin (B138715) (An Epirubicin Precursor)

This protocol describes the synthesis of a key intermediate, 4'-epi-daunorubicin, from a protected daunorubicin derivative. This process involves a critical epimerization at the 4'-position of the daunosamine sugar.

Experimental Workflow:

G start Protected Daunorubicin Derivative step1 N-Trifluoroacetylation start->step1 step2 Epimerization at C-4' step1->step2 step3 Deprotection (Hydrolysis) step2->step3 end 4'-Epi-Daunorubicin step3->end

Caption: Synthetic workflow for 4'-epi-daunorubicin.

Protocol:

  • N-Trifluoroacetylation:

    • Dissolve the starting protected daunorubicin derivative in a suitable solvent (e.g., pyridine).

    • Add trifluoroacetic anhydride (B1165640) dropwise at 0°C.

    • Stir the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain N-trifluoroacetyl-daunorubicin.

  • Epimerization at C-4':

    • Dissolve the N-trifluoroacetyl-daunorubicin in a suitable solvent (e.g., anhydrous dioxane).

    • Add a suitable reagent to facilitate epimerization (e.g., triflic anhydride) at low temperature (-20°C).

    • Allow the reaction to proceed for a specified time, monitoring by TLC.

    • The reaction is then worked up to yield N-trifluoroacetyl-4'-epi-daunorubicin.

  • Deprotection (Hydrolysis):

    • Suspend the N-trifluoroacetyl-4'-epi-daunorubicin in distilled water at 30°C.

    • Add a 1.0N NaOH solution and incubate the mixture for 30 minutes.

    • Neutralize the solution to pH 7 with hydrochloric acid.[4]

    • The resulting product, 4'-epi-daunorubicin hydrochloride, can be purified by preparative chromatography.[4]

Synthesis of 4'-Azido-3'-bromo-3'-deamino-4'-deoxydaunorubicin

This protocol outlines the preparation of a novel this compound derivative with modifications at the 3' and 4' positions of the sugar moiety.

Protocol:

The synthesis of 4'-azido-3'-bromo-3'-deamino-4'-deoxydaunorubicin is a multi-step process that begins with a protected daunorubicin derivative. The key steps involve the introduction of a bromine atom at the 3'-position and an azide (B81097) group at the 4'-position, followed by deprotection. The detailed experimental conditions for each step, including reagents, solvents, temperatures, and reaction times, are critical for a successful synthesis and can be found in specialized literature.[5]

Quantitative Data on Anticancer Activity

The cytotoxic activity of this compound derivatives is typically evaluated against a panel of cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined. The following table summarizes the reported IC50 values for selected this compound derivatives.

CompoundCell LineIC50 (µM)Reference
4'-Azido-3'-bromo-3'-deamino-4'-deoxydaunorubicin L1210> Adriamycin[4]
KB-3-1 (sensitive)> Adriamycin[4]
MES-SA (sensitive)> Adriamycin[4]
KB-A1 (resistant)Retained interesting cytotoxicity[4]
MES-SA/Dx5 (multidrug resistant)Retained interesting cytotoxicity[4]
4'-Epi-adriamycin Cultured heart cellsNon-toxic up to 5 µg/ml[6]

Signaling Pathways in Daunorubicin-Induced Apoptosis

Daunorubicin and its derivatives induce apoptosis in cancer cells through complex signaling pathways. A key mechanism involves the activation of the intrinsic and extrinsic apoptotic pathways.

Intrinsic Apoptotic Pathway

Daunorubicin-induced DNA damage triggers the activation of the intrinsic apoptotic pathway, which is mitochondria-dependent.

G Daunorubicin Daunorubicin Derivative DNA_Damage DNA Damage Daunorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Daunorubicin-induced intrinsic apoptosis.

Extrinsic Apoptotic Pathway

Daunorubicin can also activate the extrinsic apoptotic pathway by upregulating death receptors on the cell surface.

G Daunorubicin Daunorubicin Derivative FasL FasL Upregulation Daunorubicin->FasL FasR Fas Receptor FasL->FasR FADD FADD Recruitment FasR->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Daunorubicin-induced extrinsic apoptosis.

Cytotoxicity Assay Protocol

This protocol provides a general method for assessing the cytotoxicity of newly synthesized this compound derivatives using a standard MTT assay.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

References

Application Notes and Protocols for NMR Sample Preparation and Structural Analysis of Daunomycinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunomycinone is the aglycone component of the anthracycline antibiotic Daunorubicin (B1662515), a potent chemotherapeutic agent. Elucidation of its three-dimensional structure is crucial for understanding its mechanism of action and for the development of new, more effective, and less toxic derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the detailed structural characterization of organic molecules like this compound in solution.

This document provides a comprehensive guide to the preparation of high-quality NMR samples of this compound and detailed protocols for the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR data essential for its structural analysis.

Data Presentation: Representative NMR Chemical Shifts

While specific experimental NMR data for this compound can vary slightly based on solvent and concentration, the following tables provide representative ¹H and ¹³C NMR chemical shift assignments for the closely related parent compound, Daunorubicin, in DMSO-d₆. These values serve as a valuable reference for the structural analysis of this compound. The numbering of the atoms follows the standard convention for anthracyclines.

Table 1: ¹H NMR Chemical Shifts of Daunorubicin in DMSO-d₆ (400 MHz)

ProtonChemical Shift (ppm)Multiplicity
1-H7.88d
2-H7.86t
3-H7.63d
4-OH13.25s
6-OH13.98s
7-H4.95t
8-Hax2.14dd
8-Heq2.26dd
9-OH5.53s
10-Hax2.95d
10-Heq3.12d
4-OCH₃3.98s
14-CH₃2.25s

Table 2: ¹³C NMR Chemical Shifts of Daunorubicin in DMSO-d₆ (100 MHz)

CarbonChemical Shift (ppm)
1120.2
2136.8
3119.5
4161.3
4a120.4
5187.0
5a111.2
6156.5
6a135.8
770.0
836.6
975.1
1032.8
10a134.8
11155.0
11a110.8
12186.7
12a134.6
13213.7
1424.8
4-OCH₃56.9

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is paramount for acquiring high-quality NMR spectra. The following protocol outlines the steps for preparing a this compound sample for NMR analysis.[1][2][3][4][5]

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass vial with a cap

  • Pasteur pipette and bulb

  • Cotton wool or a syringe filter

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.[4]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for anthracyclines due to their good solubility.[6][7] Use a vortex mixer to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution. This can be done by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe filter.[1][4]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube using the Pasteur pipette. Avoid getting any solution on the outside of the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Final Check: Ensure there are no air bubbles in the sample and that the solution is clear and free of any suspended particles.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow weigh 1. Weigh this compound dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve 5-10 mg (1H) 20-50 mg (13C) filter 3. Filter Solution dissolve->filter ~0.6-0.7 mL transfer 4. Transfer to NMR Tube filter->transfer cap 5. Cap and Label transfer->cap

Workflow for NMR sample preparation.
1D ¹H NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring a standard one-dimensional proton NMR spectrum.

Instrument Parameters (400 MHz Spectrometer):

ParameterRecommended Value
Pulse Programzg30
Spectral Width (SW)16 ppm
Number of Scans (NS)16 to 64
Acquisition Time (AQ)~ 2-4 s
Relaxation Delay (D1)1-2 s
Temperature298 K

Protocol:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Set up the ¹H NMR experiment with the parameters listed in the table above.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • Integrate the signals and pick the peaks.

1D ¹³C NMR Spectroscopy Protocol

This protocol outlines the acquisition of a proton-decoupled ¹³C NMR spectrum.

Instrument Parameters (100 MHz Spectrometer):

ParameterRecommended Value
Pulse Programzgpg30
Spectral Width (SW)240 ppm
Number of Scans (NS)1024 or more (depending on concentration)
Acquisition Time (AQ)~ 1-2 s
Relaxation Delay (D1)2 s
Temperature298 K

Protocol:

  • Follow steps 1-3 from the ¹H NMR protocol.

  • Set up the ¹³C NMR experiment using the parameters in the table above.

  • Acquire the FID.

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Pick the peaks.

2D NMR Spectroscopy Protocols

2D NMR experiments are crucial for the complete structural elucidation of this compound by establishing connectivity between atoms.

The COSY experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds.[8][9][10]

Instrument Parameters:

ParameterRecommended Value
Pulse Programcosygpqf
Spectral Width (SW) in F1 and F216 ppm
Number of Increments in F1 (TD1)256-512
Number of Scans (NS)2-8

Protocol:

  • Set up the COSY experiment with the appropriate parameters.

  • Acquire the 2D data set.

  • Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a 2D Fourier transform.

  • Symmetrize the spectrum if necessary.

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C.[11]

Instrument Parameters:

ParameterRecommended Value
Pulse Programhsqcedetgpsisp2.3
Spectral Width (SW) in F2 (¹H)16 ppm
Spectral Width (SW) in F1 (¹³C)180-200 ppm
Number of Increments in F1 (TD1)128-256
Number of Scans (NS)4-16

Protocol:

  • Set up the HSQC experiment with the specified parameters.

  • Acquire the 2D data.

  • Process the data with appropriate window functions and perform a 2D Fourier transform.

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, and is essential for connecting different spin systems.

Instrument Parameters:

ParameterRecommended Value
Pulse Programhmbcgplpndqf
Spectral Width (SW) in F2 (¹H)16 ppm
Spectral Width (SW) in F1 (¹³C)220 ppm
Number of Increments in F1 (TD1)256-512
Number of Scans (NS)8-32

Protocol:

  • Set up the HMBC experiment.

  • Acquire the 2D data set.

  • Process the data using suitable window functions and a 2D Fourier transform.

NMR_Analysis_Workflow cluster_workflow Structural Elucidation Workflow start Prepared NMR Sample oneD 1D NMR Experiments (¹H, ¹³C) start->oneD twoD 2D NMR Experiments (COSY, HSQC, HMBC) oneD->twoD Initial Structural Information assign Spectral Assignment twoD->assign Connectivity Data structure Structure Elucidation assign->structure

NMR workflow for structural analysis.

Conclusion

The protocols and data provided in this application note offer a robust framework for the successful NMR analysis of this compound. Proper sample preparation is the critical first step towards obtaining high-resolution spectra. Subsequent acquisition of a suite of 1D and 2D NMR experiments will provide the necessary information for the complete assignment of proton and carbon signals, ultimately leading to the unambiguous structural elucidation of this important aglycone.

References

Application Notes and Protocols for In Vivo Experimental Design Using Daunomycinone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Daunomycinone, a critical aglycone of the anthracycline antibiotic Daunorubicin. This document outlines detailed experimental designs, protocols for efficacy and toxicity assessment in animal models, and visual representations of its molecular mechanisms.

Introduction to this compound in In Vivo Research

This compound, as the core structure of Daunorubicin, is a subject of interest in preclinical cancer research. While Daunorubicin itself is a widely used chemotherapeutic agent for leukemias, understanding the in vivo activity and toxicity profile of its aglycone, this compound, is crucial for the development of new analogs with improved therapeutic indices.[1] Its primary mechanisms of action include DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] Animal models, predominantly mice and rats, are essential for evaluating the therapeutic potential and safety of this compound-related compounds.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies involving Daunorubicin, providing a reference for experimental design with this compound.

Table 1: In Vivo Efficacy and Toxicity of Daunorubicin in Rodent Models

Parameter Animal Model Dosage Administration Route Key Findings Reference
Efficacy Leukemia (WEHI-3) Mice (BALB/c)0.5 mg/kg (every 48 hours)Intraperitoneal (i.p.)Increased survival in combination therapy.[3]
Efficacy Leukemia (WEHI-3) Mice (BALB/c)10 mg/kg (daily for 3 days)Intravenous (i.v.)Effective in a combination regimen.[4]
Toxicity Healthy Rats7.5 mg/kg (3 i.v. bolus injections)Intravenous (i.v.)Myelotoxicity (reduction in stem cells).
Toxicity Healthy Mice10 mg/kg (single dose)Not specifiedLethal effects within 21 days.
Disease Model Chronic Renal Failure Rats (Wistar)12 mg/kg (single dose)Intravenous (i.v.)Induction of chronic renal failure.

Table 2: Pharmacokinetic Parameters of Daunorubicin in Humans (for reference)

Parameter Value Notes Reference
Initial Half-life 45 minutesRapid tissue uptake and concentration.[5]
Terminal Half-life 18.5 hoursSlow decline in plasma levels.[5]
Metabolite (Daunorubicinol) Half-life 26.7 hoursActive metabolite with a longer half-life.[5]
Median AUC (0-tlast) 577 ng/mL·hrArea under the plasma concentration-time curve.[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these mechanisms.

Daunomycinone_Topoisomerase_II_Inhibition cluster_cell Cancer Cell This compound This compound DNA Nuclear DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Binding Cleavage_Complex Stable Ternary Cleavage Complex Topoisomerase_II->Cleavage_Complex Stabilization by This compound DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Prevents Religation Apoptosis Apoptosis DSB->Apoptosis Activation of Damage Response

This compound's inhibition of Topoisomerase II.

Daunomycinone_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Mitochondria This compound This compound Sphingomyelinase Neutral Sphingomyelinase This compound->Sphingomyelinase Activates p53 p53 Activation This compound->p53 via DNA Damage Sphingomyelin (B164518) Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Generates Mitochondria Mitochondria Ceramide->Mitochondria Induces Stress Sphingomyelinase->Sphingomyelin Hydrolyzes Bax Bax/Puma p53->Bax Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

This compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vivo experiments with this compound.

Protocol 1: In Vivo Efficacy Assessment in a Murine Leukemia Model (e.g., WEHI-3)

This protocol outlines the steps to evaluate the anti-leukemic efficacy of this compound.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • WEHI-3 leukemia cells

  • 6-8 week old BALB/c mice

  • Cell culture medium and supplies

  • Hemocytometer and trypan blue

  • Sterile syringes and needles (27G)

Procedure:

  • Drug Preparation: On each day of treatment, freshly prepare this compound solution. Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 0.05 mg/mL for a 0.5 mg/kg dose in a 20g mouse with an injection volume of 200 µL).

  • Animal Acclimatization: Acclimate mice for at least one week prior to the experiment.

  • Leukemia Cell Preparation and Inoculation:

    • Culture WEHI-3 cells in appropriate media until they reach the logarithmic growth phase.

    • Harvest and wash the cells with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using trypan blue; viability should be >95%.

    • Resuspend cells in sterile PBS at a concentration of 1x10^7 cells/mL.

    • Inoculate each mouse intravenously (via the tail vein) with 1x10^6 cells in 100 µL of the cell suspension.[4]

  • Group Randomization and Treatment:

    • Allow the disease to establish for a predetermined period (e.g., 10-14 days).

    • Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose; n=7-10 mice per group).[2]

    • Administer this compound or vehicle control via the chosen route (e.g., intraperitoneally) according to the planned schedule (e.g., every 48 hours for 3 weeks).[3]

  • Monitoring and Data Collection:

    • Monitor mice daily for clinical signs of toxicity (weight loss, ruffled fur, lethargy) and mortality.

    • Record body weight 2-3 times per week.[2]

    • The primary endpoint is typically survival time. The percent increase in lifespan (%ILS) is a common metric for efficacy.

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Inoculation Intravenous Inoculation (1x10^6 cells/mouse) Acclimatization->Inoculation Cell_Culture Leukemia Cell Culture (WEHI-3) Cell_Culture->Inoculation Disease_Establishment Disease Establishment (10-14 days) Inoculation->Disease_Establishment Randomization Group Randomization Disease_Establishment->Randomization Treatment Drug/Vehicle Administration (e.g., i.p. every 48h) Randomization->Treatment Monitoring Daily Monitoring (Survival, Body Weight) Treatment->Monitoring Data_Analysis Data Analysis (%ILS, Survival Curves) Monitoring->Data_Analysis

General experimental workflow for in vivo efficacy studies.
Protocol 2: Assessment of this compound-Induced Cardiotoxicity in Rats

This protocol provides a framework for evaluating the cardiotoxic effects of this compound.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • 8-10 week old Wistar or Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Echocardiography system

  • Blood collection supplies (for biomarker analysis)

  • 10% neutral buffered formalin

  • Histology supplies (paraffin, microtome, slides, stains)

Procedure:

  • Drug Preparation and Administration:

    • Prepare this compound solution as described in Protocol 1.

    • Administer this compound or vehicle to rats at the desired dose and schedule (e.g., weekly intravenous injections for 5-8 weeks to induce chronic cardiotoxicity).

  • Cardiac Function Assessment (Echocardiography):

    • At baseline and specified time points during and after treatment, anesthetize the rats.

    • Perform echocardiography to measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and ventricular dimensions. A significant decrease in LVEF is indicative of cardiotoxicity.

  • Biomarker Analysis:

    • At the end of the study, collect blood via cardiac puncture.

    • Process the blood to obtain serum or plasma.

    • Measure levels of cardiac troponins (cTnI or cTnT) using a commercially available ELISA kit. Elevated troponin levels are a specific marker of myocardial injury.

  • Histopathological Analysis:

    • Euthanize the animals and immediately excise the hearts.

    • Fix the hearts in 10% neutral buffered formalin for at least 48 hours.[7]

    • Process the fixed tissues, embed in paraffin, and section at 4-5 µm thickness.

    • Perform Hematoxylin and Eosin (H&E) staining to assess for cardiomyocyte degeneration, vacuolization, and inflammatory cell infiltration.[7]

    • (Optional) Perform Masson's trichrome staining to visualize and quantify fibrosis.

Protocol 3: Hematoxylin and Eosin (H&E) Staining of Heart Tissue

This is a standard protocol for the histological examination of heart tissue.[8][9]

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 10 minutes each).

    • Transfer to 100% ethanol (B145695) (2 changes, 5 minutes each).

    • Transfer to 95% ethanol (5 minutes).

    • Transfer to 70% ethanol (5 minutes).

    • Rinse in distilled water (5 minutes).

  • Staining:

    • Immerse in Harris Hematoxylin for 5 minutes.

    • Rinse in running tap water for 5 minutes.

    • Differentiate in 70% acid ethanol for 5 seconds.

    • Rinse in distilled water for 2 minutes.

    • Counterstain in 0.2% Eosin Y for 2 minutes.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 70% ethanol (15 seconds), 95% ethanol (30 seconds), 100% ethanol (2 changes, 3 minutes each).

    • Clear in Xylene (2 changes, 5 minutes each).

    • Mount coverslips using a permanent mounting medium.

Expected Results: Nuclei will be stained blue/purple, and the cytoplasm and extracellular matrix will be stained in shades of pink. Look for signs of myocyte damage such as vacuolization, myofibrillar loss, and inflammatory infiltrates.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo experiments to investigate the efficacy and toxicity of this compound and its derivatives, contributing to the development of safer and more effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Daunomycinone Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daunomycinone chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may be encountered during the chemical synthesis of this compound, providing potential causes and actionable solutions.

1. Low Yield in Friedel-Crafts Acylation for Tetracycle Formation

  • Question: I am experiencing a low yield during the Friedel-Crafts acylation step to form the tetracyclic core of this compound. What are the common causes and how can I improve the yield?

  • Answer: Low yields in this crucial step often stem from several factors:

    • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on your aromatic substrate can hinder the electrophilic aromatic substitution.

    • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.

    • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction. Therefore, stoichiometric amounts of the catalyst are often required.

    • Suboptimal Temperature: The reaction temperature is critical. Some acylations require heating to proceed, while excessively high temperatures can lead to decomposition and side reactions.

    • Poor Reagent Quality: Impurities in the acylating agent or the aromatic substrate can lead to the formation of byproducts.

    Solutions:

    • Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents.

    • Thoroughly dry all glassware in an oven before use.

    • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimize the stoichiometry of the Lewis acid catalyst; often, more than a catalytic amount is necessary.

    • Experiment with reaction temperature. Start at a lower temperature (e.g., 0°C) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Consider the choice of solvent, as it can significantly impact both yield and regioselectivity.

2. Formation of Undesired Regioisomers

  • Question: My Friedel-Crafts reaction is producing a mixture of regioisomers (e.g., α- and β-acylated naphthalenes). How can I control the regioselectivity?

  • Answer: The formation of regioisomers is governed by whether the reaction is under kinetic or thermodynamic control.

    • Kinetic Control: Favors the formation of the α-isomer (acylation at the C1 position of a naphthalene (B1677914) derivative). This is typically achieved at lower temperatures.

    • Thermodynamic Control: Favors the more stable β-isomer (acylation at the C2 position). This is achieved at higher temperatures, which allows for the potential rearrangement of the initially formed α-isomer.

    Solutions:

    • For the α-isomer , run the reaction at a low temperature (e.g., 0°C) in a solvent like dichloromethane (B109758).

    • For the β-isomer , use a higher reaction temperature (e.g., 60-80°C) and a solvent like nitrobenzene (B124822), which can facilitate the rearrangement to the more stable product.[1]

3. Side Reactions: Dehydration or Tarring

  • Question: I am observing significant formation of dark, tarry byproducts and/or dehydration of my product. What is causing this and how can it be prevented?

  • Answer: These issues are often caused by overly harsh reaction conditions.

    • Strongly Acidic Conditions: Can promote side reactions, including dehydration of hydroxyl groups present on the anthracyclinone core.

    • High Reaction Temperatures: Can lead to the decomposition of starting materials or the desired product, resulting in tar formation.

    Solutions:

    • Use a milder Lewis acid catalyst if possible.

    • Perform the reaction at the lowest effective temperature.

    • Ensure slow, controlled addition of reagents to manage any exothermic processes.

    • Minimize reaction time; monitor closely by TLC and quench the reaction as soon as the starting material is consumed.

4. Difficulties in Product Purification and Crystallization

  • Question: I am struggling to purify the crude this compound. Column chromatography gives poor separation, and the product oils out instead of crystallizing. What should I do?

  • Answer: Purification of anthracyclinones can be challenging due to their polarity and potential for multiple substitution patterns.

    • Poor Chromatographic Separation: This may be due to an inappropriate solvent system, column overloading, or improper column packing.

    • Oiling Out: This often occurs when the product has a high level of impurities or when an unsuitable crystallization solvent is used.

    Solutions:

    • For Column Chromatography:

      • Optimize the mobile phase for silica (B1680970) gel. A common eluent system is a mixture of chloroform, methanol, and acetic acid. Adjust the ratios to achieve better separation (a more polar eluent may be needed).

      • Do not overload the column. Use an appropriate ratio of crude product to silica gel.

      • Ensure the column is packed uniformly to avoid channeling.

    • For Crystallization:

      • Attempt to purify the product by column chromatography first to remove the majority of impurities.

      • Experiment with different solvent systems. Crystallization of related compounds has been successful using mixtures like methanol/chloroform.

      • If the product oils out, try re-dissolving the oil in a minimal amount of a good solvent and then slowly adding a less polar anti-solvent to induce precipitation.

      • Using a seed crystal from a previous successful crystallization can be very effective.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key reaction steps, providing a basis for experimental optimization.

Table 1: Effect of Solvent on Yield and Isomer Distribution in the Friedel-Crafts Acetylation of a Naphthalene Derivative [1]

SolventTotal Yield (%)% of β-isomer in Product
2-Nitropropane78.6 - 81.564 - 89
1,1,2,2-Tetrachloroethane55.450
Nitrobenzene27.272

Note: This data illustrates the significant influence of solvent choice on both yield and regioselectivity, a principle applicable to this compound synthesis.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of the this compound tetracyclic core.

Protocol 1: Kinetically Controlled Friedel-Crafts Acylation (Favors α-Isomer) [1]

  • Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.

  • Substrate Addition: Dissolve the naphthalene precursor (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Thermodynamically Controlled Friedel-Crafts Acylation (Favors β-Isomer) [1]

  • Preparation: Use the same oven-dried setup as in Protocol 1.

  • Reagents: In the flask, dissolve the naphthalene precursor (1.0 eq.) in dry nitrobenzene under a nitrogen atmosphere.

  • Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the solution. Then, add the acyl chloride (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (typically 4-6 hours). Monitor the reaction by TLC for the disappearance of the starting material and any intermediate α-isomer.

  • Workup: Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the mixture with a suitable solvent like dichloromethane. Note that removing nitrobenzene can be challenging and may require methods like steam distillation.

  • Purification: Wash the organic extracts with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound synthesis.

G start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_setup Inspect Apparatus (Dry Glassware, Inert Atmosphere) start->check_setup repurify Repurify Starting Materials check_reagents->repurify Impurities Suspected optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_stoich Adjust Stoichiometry (e.g., Increase Lewis Acid) check_conditions->optimize_stoich Incorrect Ratio rerun Re-run Reaction with Optimized Parameters check_setup->rerun Setup Corrected repurify->rerun optimize_temp->rerun optimize_stoich->rerun analyze Analyze Outcome (TLC, NMR) rerun->analyze

Caption: Troubleshooting workflow for addressing low reaction yields.

G reactants Aromatic Precursor + Acyl Chloride complex_formation Formation of Acylium Ion Electrophile reactants->complex_formation catalyst Lewis Acid (AlCl₃) catalyst->complex_formation attack Electrophilic Aromatic Substitution complex_formation->attack intermediate Sigma Complex (Arenium Ion) attack->intermediate deprotonation Deprotonation & Re-aromatization intermediate->deprotonation product_complex Product-Catalyst Complex deprotonation->product_complex workup Aqueous Workup (HCl/Ice) product_complex->workup final_product Acylated Tetracycle workup->final_product

Caption: Key steps in the Friedel-Crafts acylation reaction pathway.

References

Technical Support Center: Daunomycinone Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Daunomycinone in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is also soluble in Dimethylformamide (DMF).[1][3] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[4][5]

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: The solubility of this compound in DMSO and DMF is approximately 30 mg/mL.[1][2][3] For specific experimental needs, it is always recommended to perform a small-scale solubility test with your specific batch of this compound and solvent.

Q3: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

  • Pre-warming: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Co-solvents: Consider the use of a co-solvent system in your final dilution, although this requires careful validation to ensure it does not affect your experimental results.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the solutions from light, as anthracyclines can be light-sensitive.

Q5: Is this compound stable in aqueous solutions?

A5: this compound, like its parent compound Daunorubicin, is expected to have limited stability in aqueous solutions, particularly at a pH greater than 8.[4] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and to avoid prolonged storage of aqueous solutions.[1] One source suggests not storing the aqueous solution for more than one day.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty Dissolving this compound Powder in DMSO 1. Low-quality or hydrated DMSO.2. Insufficient mixing.1. Use fresh, anhydrous, high-purity DMSO.[4][5]2. Vortex the solution vigorously. Gentle warming (to 37°C) or sonication can also aid dissolution.[6]
Precipitation in the Stock Solution During Storage 1. Stock concentration is too high.2. Water absorption into the DMSO stock.1. Prepare a new stock solution at a slightly lower concentration.2. Ensure the vial is tightly sealed and stored in a desiccator. Prepare smaller aliquots to minimize exposure to air.
Inconsistent Experimental Results 1. Inaccurate concentration due to precipitation.2. Degradation of this compound.1. Visually inspect for precipitation before each use. Centrifuge the diluted solution and use the supernatant if necessary.2. Prepare fresh dilutions for each experiment. Protect from light and extreme pH. Consider purging the solvent with an inert gas like nitrogen or argon before preparing the stock solution to minimize oxidation.[1]
Cell Toxicity Observed in Vehicle Control 1. High final DMSO concentration.1. Ensure the final DMSO concentration in the cell culture medium is non-toxic to your cell line (typically <0.5%). Perform a vehicle control toxicity test.

Quantitative Solubility Data

The following tables summarize the reported solubility of this compound in various solvents.

Table 1: Solubility in Organic Solvents

SolventReported Solubility (mg/mL)Molar Concentration (mM)¹Source(s)
DMSO~30~75.3[1][2][3]
DMF~30~75.3[1][2][3]
EthanolSlightly SolubleNot Reported[1][3]

¹Molar concentration calculated based on a molecular weight of 398.4 g/mol for this compound.

Table 2: Solubility in Aqueous Co-Solvent Systems

Solvent SystemReported Solubility (mg/mL)Molar Concentration (mM)¹Source(s)
1:2 DMSO:PBS (pH 7.2)~0.33~0.83[1][3]

¹Molar concentration calculated based on a molecular weight of 398.4 g/mol for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound powder vial and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder and place it in a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).

  • Tightly cap the vial and vortex vigorously until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution of this compound for Cell-Based Assays

Objective: To prepare working solutions of this compound by diluting the DMSO stock solution into cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to minimize precipitation. For example, first, dilute the stock 1:10 in media, vortex, and then use this intermediate dilution for subsequent dilutions.

  • Ensure that the final concentration of DMSO in the highest concentration of your working solution does not exceed the tolerance level of your cell line (typically <0.5%).

  • Use the freshly prepared working solutions immediately for your experiment.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

Daunomycinone_Pathway cluster_0 This compound This compound CellMembrane Cell Membrane DNA Nuclear DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition Mitochondria Mitochondria This compound->Mitochondria DNADamage DNA Strand Breaks DNA->DNADamage TopoisomeraseII->DNADamage ROS Reactive Oxygen Species (ROS) ROS->DNADamage Mitochondria->ROS Generation p53 p53 Activation DNADamage->p53 Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Workflow Start Start: this compound Powder Weigh Weigh Powder in Sterile Environment Start->Weigh Dissolve Dissolve in Anhydrous DMSO (to 30 mg/mL) Weigh->Dissolve Vortex Vortex/Sonicate Until Clear Dissolve->Vortex Stock High-Concentration Stock Solution Vortex->Stock Aliquot Aliquot into Single-Use Amber Vials Stock->Aliquot Dilute Prepare Fresh Serial Dilutions in Pre-warmed (37°C) Aqueous Medium Stock->Dilute Day of Experiment Store Store at -20°C / -80°C Protected from Light Aliquot->Store Assay Add to In Vitro Assay (Final DMSO <0.5%) Dilute->Assay

References

How to avoid Daunomycinone degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daunomycinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure long-term stability, this compound in its solid, powdered form should be stored in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. It is crucial to protect the compound from light and moisture.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in high-purity DMSO, which can then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. When preparing working solutions, thaw the stock solution at room temperature, protected from light, and dilute it in the appropriate experimental buffer or medium immediately before use.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results are often linked to the degradation of this compound. Several factors can contribute to this, including:

  • Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • pH of the Medium: this compound is susceptible to degradation in both acidic and alkaline conditions. The pH of your experimental medium can significantly impact its stability.

  • Extended Incubation Times: During lengthy experiments, this compound can degrade in the culture medium at 37°C.

  • Oxidation: The presence of oxidizing agents or reactive oxygen species in the experimental system can cause oxidative degradation.

Q4: Are there visible signs of this compound degradation?

A4: A color change in the solution can be an indicator of degradation. However, the most reliable method to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or no biological activity Degradation of this compound stock or working solution.1. Prepare a fresh stock solution from a new vial of this compound powder. 2. Always prepare working solutions immediately before use. 3. Protect all solutions from light at all times. 4. Perform a stability check of your compound in the experimental medium using HPLC.
High variability between replicates Inconsistent handling and storage of this compound solutions.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure uniform and thorough mixing of working solutions before adding to experiments. 3. Standardize incubation times and conditions across all replicates.
Precipitate formation in culture medium Poor solubility of this compound at the working concentration or interaction with media components.1. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. 2. Visually inspect the medium for any signs of precipitation after adding this compound. 3. If precipitation is observed, consider preparing a more dilute stock solution or using a different medium formulation.

Data on Anthracycline Stability

While specific quantitative data for this compound degradation is limited in the literature, the following tables summarize stability data for the closely related anthracyclines, Daunorubicin and Doxorubicin. This information can provide valuable insights into the expected stability of this compound under various conditions.

Disclaimer: The following data is for Daunorubicin and Doxorubicin and should be used as a general guide for this compound. Actual degradation rates for this compound may vary.

Table 1: Effect of pH and Temperature on Daunorubicin Degradation

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)
4.0500.012 h⁻¹57.8 h
7.4370.035 h⁻¹19.8 h
9.0250.115 h⁻¹6.0 h

Table 2: Photodegradation of Doxorubicin in Solution

Light SourceIntensitySolventDegradation after 24h (%)
Fluorescent Light1.2 x 10⁶ luxWater~15%
UV-A Light200 W h/m²Water~40%

Experimental Protocols

Protocol for a Stability Study of this compound in Cell Culture Medium

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium under experimental conditions using HPLC.

1. Materials:

  • This compound
  • High-purity DMSO
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Sterile, light-blocking microcentrifuge tubes
  • HPLC system with a suitable C18 column and UV detector

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
  • Working Solution Preparation: Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
  • Incubation: Aliquot the this compound-containing medium into sterile, light-blocking microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).
  • Sample Collection: At each time point, remove one tube from the incubator.
  • Sample Preparation for HPLC:
  • To precipitate proteins, add three volumes of ice-cold acetonitrile (B52724) to the medium sample.
  • Vortex briefly and incubate at -20°C for 30 minutes.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube for HPLC analysis.
  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining at each time point.
  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in the specific medium.

Visualizations

Daunorubicin-Induced Apoptosis Signaling Pathway

This compound, as the aglycone of Daunorubicin, is involved in the cytotoxic effects of the parent compound. A key mechanism of action is the induction of apoptosis. The following diagram illustrates the signaling pathways activated by Daunorubicin leading to programmed cell death.

Daunorubicin_Apoptosis_Pathway Daunorubicin Daunorubicin / this compound DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Daunorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Daunorubicin->ROS_Generation DNA_Damage_Response DNA Damage Response DNA_Intercalation->DNA_Damage_Response Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Caspase9_Activation Caspase-9 Activation Mitochondrial_Damage->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bax_Upregulation->Mitochondrial_Damage Daunomycinone_Handling_Workflow Storage Store this compound Powder (-20°C, dark, dry) Stock_Prep Prepare Stock Solution in DMSO (Protect from light) Storage->Stock_Prep Aliquoting Aliquot into Single-Use Vials Stock_Prep->Aliquoting Stock_Storage Store Stock Aliquots (-20°C / -80°C, dark) Aliquoting->Stock_Storage Thawing Thaw Aliquot at Room Temperature (Protect from light) Stock_Storage->Thawing Working_Prep Prepare Working Solution (Immediately before use) Thawing->Working_Prep Experiment Add to Experiment Working_Prep->Experiment

Identifying and minimizing side products in Daunomycinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Daunomycinone. Our goal is to help you identify and minimize the formation of side products, thereby improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products in this compound reactions?

A1: The most frequently observed side products in this compound reactions can be categorized based on the reaction type:

  • Glycosylation: Formation of undesired anomers (e.g., α- and β-glycosides) and products from reactions with protecting groups.

  • Acylation/Alkylation: Over-acylation or over-alkylation at multiple hydroxyl groups, and potential O- vs. C-alkylation.

  • General Synthesis (e.g., Friedel-Crafts): Formation of regioisomers, over-alkylation/acylation products, and dehydration products, particularly under strongly acidic conditions.[1]

  • Degradation: Hydrolysis of glycosidic bonds (in derivatives), oxidation of the hydroquinone (B1673460) moiety, and photodegradation.

Q2: How can I minimize the formation of regioisomers during the synthesis of the this compound core?

A2: Minimizing regioisomer formation, especially in Friedel-Crafts type reactions, relies on careful control of reaction conditions. Key strategies include:

  • Temperature Control: Running the reaction at lower temperatures can enhance selectivity.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid can influence regioselectivity. Titrating the amount of Lewis acid is often necessary.

  • Solvent Effects: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may be beneficial.

Q3: What is the importance of protecting groups in this compound chemistry?

A3: Protecting groups are crucial for preventing unwanted side reactions at the various reactive sites on the this compound molecule, particularly the hydroxyl groups. By selectively protecting certain hydroxyl groups, you can direct the reaction to the desired position and prevent the formation of over-acylated or over-alkylated byproducts. The choice of protecting group is critical and should be orthogonal to the planned reaction and deprotection steps.

Q4: My this compound solution is changing color. What does this indicate?

A4: A color change, particularly from red to a blue-purple hue, often indicates degradation of the this compound structure. This is frequently caused by exposure to alkaline conditions (pH > 8). Degradation can also be accelerated by exposure to light and elevated temperatures. It is crucial to maintain a slightly acidic to neutral pH and protect the compound from light.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield and Multiple Products in Glycosylation Reactions

Q: I am attempting to glycosylate this compound, but I am getting a low yield of the desired product and see multiple spots on my TLC/peaks in my HPLC. What is going on?

A: This is a common issue in glycosylation reactions. The likely culprits are the formation of anomeric mixtures (α and β isomers), degradation of the starting material, or incomplete reaction. Here’s a systematic approach to troubleshoot this problem:

Troubleshooting Steps:

  • Analyze the Side Products: Use HPLC and LC-MS to identify the major side products. The presence of peaks with the same mass as your desired product likely indicates the formation of anomers.

  • Optimize Reaction Conditions: The ratio of α to β anomers and the overall yield can be highly dependent on the reaction conditions. Refer to the table below for guidance.

  • Protecting Group Strategy: Ensure your sugar donor has appropriate protecting groups to prevent side reactions. For example, using a participating group at C-2 of the sugar can favor the formation of the 1,2-trans glycoside.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction closely to avoid decomposition from prolonged reaction times.

Table 1: Influence of Reaction Conditions on this compound Glycosylation

ParameterCondition A (e.g., Koenigs-Knorr)Condition B (e.g., Schmidt)Potential Outcome
Promoter Ag₂O / Ag₂CO₃TMSOTf / BF₃·OEt₂Can influence anomeric selectivity.
Solvent Dichloromethane (non-polar)Acetonitrile (polar, participating)Polar, participating solvents can favor the formation of the β-anomer.
Temperature 0 °C to room temperature-78 °C to 0 °CLower temperatures often increase selectivity.
Leaving Group Halide (e.g., Br)TrichloroacetimidateThe reactivity of the leaving group affects the reaction rate and selectivity.
Issue 2: Byproducts in Acylation Reactions

Q: I am trying to selectively acylate one of the hydroxyl groups on this compound, but I am getting a mixture of products.

A: The presence of multiple hydroxyl groups with similar reactivity makes selective acylation challenging. The formation of multiple products is likely due to over-acylation or acylation at an undesired position.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your acylating agent. Use of a large excess will almost certainly lead to multiple acylations. Start with 1.05-1.2 equivalents of the acylating agent.[2]

  • Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -20 °C) and add the acylating agent slowly to improve selectivity.

  • Use of a Base: A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often used to scavenge the acid byproduct. The choice and amount of base can be critical.

  • Protecting Groups: For highly selective acylations, a protecting group strategy is often necessary. Protect the more reactive hydroxyl groups, perform the desired acylation, and then deprotect. Silyl (B83357) ethers are commonly used protecting groups for hydroxyls.

Table 2: Common Side Products in this compound Acylation and Their Prevention

Side ProductLikely CauseSuggested Solution
Di- or Tri-acylated this compound Excess acylating agent; high reaction temperature.Use a stoichiometric amount of the acylating agent; perform the reaction at a lower temperature.
Acylation at Undesired Position Similar reactivity of hydroxyl groups.Employ a protecting group strategy to block more reactive hydroxyls.
O-Acylisourea (if using a urea (B33335) derivative) Reaction of the acylating agent with the urea oxygen.This can sometimes be a productive intermediate that rearranges to the desired product. Monitor the reaction for rearrangement or formation of other byproducts.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Anomer Formation in Glycosylation

This protocol provides a general framework for a glycosylation reaction aimed at improving anomeric selectivity.

  • Preparation: Thoroughly dry all glassware and reagents. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the glycosyl donor (1.5-2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) in a flame-dried flask. Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -40 °C). Add the promoter (e.g., TMSOTf, 0.2 equivalents) dropwise.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Quench the reaction by adding a base (e.g., triethylamine or pyridine) before warming to room temperature.

  • Work-up and Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue by flash column chromatography on silica (B1680970) gel to separate the anomers.

Visualizations

Diagram 1: General Workflow for Troubleshooting this compound Reactions

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization Strategies cluster_3 Outcome Low Yield / Multiple Products Low Yield / Multiple Products TLC / HPLC Analysis TLC / HPLC Analysis Low Yield / Multiple Products->TLC / HPLC Analysis LC-MS / NMR for Identification LC-MS / NMR for Identification TLC / HPLC Analysis->LC-MS / NMR for Identification Adjust Stoichiometry Adjust Stoichiometry LC-MS / NMR for Identification->Adjust Stoichiometry Optimize Temperature Optimize Temperature LC-MS / NMR for Identification->Optimize Temperature Change Solvent / Promoter Change Solvent / Promoter LC-MS / NMR for Identification->Change Solvent / Promoter Implement Protecting Groups Implement Protecting Groups LC-MS / NMR for Identification->Implement Protecting Groups Improved Yield and Purity Improved Yield and Purity Adjust Stoichiometry->Improved Yield and Purity Optimize Temperature->Improved Yield and Purity Change Solvent / Promoter->Improved Yield and Purity Implement Protecting Groups->Improved Yield and Purity

Caption: A stepwise workflow for troubleshooting low yields and side product formation.

Diagram 2: Protecting Group Strategy for Selective Acylation

G This compound This compound (Multiple -OH groups) Protection Protect most reactive -OH (e.g., with a silyl group) This compound->Protection Acylation Acylate desired -OH with acylating agent Protection->Acylation Deprotection Remove protecting group (e.g., with fluoride) Acylation->Deprotection FinalProduct Selectively Acylated This compound Deprotection->FinalProduct

Caption: A logical flow for achieving selective acylation using a protecting group strategy.

References

Technical Support Center: Optimization of Daunomycinone Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Streptomyces peucetius for Daunomycinone production.

Frequently Asked Questions (FAQs)

Q1: What is the primary producing organism for this compound?

A1: The primary microbial factory for this compound (a key precursor to the anticancer drug Daunorubicin) is the soil-dwelling actinobacterium, Streptomyces peucetius.[1][2][3][4] Different strains, such as ATCC 27952, are commonly used in research and industrial production.[1][2]

Q2: What are the key stages in the biosynthesis of Daunorubicin (B1662515)?

A2: The biosynthesis of Daunorubicin (DNR) is a complex process that can be divided into four main stages:

  • Aglycone Formation: Synthesis of the tetracyclic aglycone, ε-rhodomycinone, from a propionyl-CoA starter unit and nine malonyl-CoA extender units via a Type II polyketide synthase (PKS) system.[1][3]

  • Deoxysugar Synthesis: Formation of the amino sugar, dTDP-L-daunosamine, from D-glucose-1-phosphate.[1][2][3]

  • Glycosylation: Attachment of dTDP-L-daunosamine to the ε-rhodomycinone aglycone.[1][3]

  • Post-Glycosylation Modifications: A series of tailoring reactions, including methylation and decarboxylation, to produce the final Daunorubicin molecule.[1][3]

Q3: How is the Daunorubicin biosynthetic pathway regulated at the genetic level?

A3: The expression of the Daunorubicin biosynthetic genes, organized in a large gene cluster, is tightly controlled by a feed-forward regulatory circuit involving three key transcriptional regulators: DnrO, DnrN, and DnrI.[1][3][5] DnrO activates the transcription of dnrN, which in turn activates dnrI. DnrI acts as a master regulator, binding to the promoter regions of numerous biosynthetic genes to activate the entire pathway.[3]

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Possible Causes and Solutions:

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for secondary metabolite production. High concentrations of readily metabolizable sugars like glucose can cause carbon catabolite repression, inhibiting this compound synthesis.[2][6]

    • Recommendation: Systematically evaluate different carbon and nitrogen sources. Consider replacing glucose with alternative carbon sources like soluble starch, glycerol, or oils (e.g., soybean oil, rapeseed oil, methyl oleate).[2][7][8] Oils can also act as anti-foaming agents and may help mitigate product autotoxicity.[2][9] For nitrogen sources, soybean meal and yeast extract are commonly used.[7][10]

  • Incorrect Fermentation Parameters: Physical parameters such as pH, temperature, and dissolved oxygen levels significantly impact microbial growth and secondary metabolism.

    • Recommendation: Optimize key fermentation parameters. For Streptomyces species, a common starting point for optimization is a temperature of 28-30°C, an initial pH of around 6.5-7.0, and an agitation speed of 150-250 rpm with an aeration rate of 1.0-2.0 vvm in a fermenter to ensure adequate oxygen supply.[10][11][12]

  • Product Autotoxicity: Daunorubicin is a DNA intercalating agent and can be toxic to the producing Streptomyces peucetius strain, leading to feedback inhibition of its own production.[1][4][9]

    • Recommendation: Employ strategies to reduce autotoxicity. One approach is to use an oil-based fermentation medium where the oil can encapsulate the produced Daunorubicin, thereby reducing its effective concentration in the aqueous phase.[2][9] Additionally, the producing organism has self-resistance genes (drrA, drrB, drrC) that encode for efflux pumps to expel the antibiotic.[1][2] Overexpression of these genes could be a potential strategy to enhance yield.

Issue 2: Accumulation of Biosynthetic Intermediates (e.g., ε-rhodomycinone)

Possible Causes and Solutions:

  • Metabolic Bottlenecks: A deficiency or low activity of a specific enzyme in the later stages of the biosynthetic pathway can lead to the accumulation of precursor compounds.[6] For example, inefficient glycosylation can lead to a buildup of the aglycone, ε-rhodomycinone.[7][13]

    • Recommendation: Analyze the fermentation broth using techniques like HPLC or LC-MS to identify and quantify the accumulated intermediates.[6] If a specific precursor is accumulating, consider precursor feeding strategies to bypass the metabolic block or genetic engineering approaches to enhance the activity of the downstream enzyme.

  • Suboptimal Precursor Supply: The biosynthesis of both the aglycone and the deoxysugar moieties requires specific precursors. A limited supply of these precursors can create a bottleneck.

    • Recommendation: Ensure the medium provides adequate precursors. For instance, the deoxysugar dTDP-L-daunosamine is derived from glucose-1-phosphate.[2] Adding specific amino acids like methionine has also been shown to improve yields in some cases.[8]

Data Presentation

Table 1: Key Fermentation Parameters for Optimization

ParameterTypical RangeSignificance
Temperature25-30 °CAffects enzyme activity and microbial growth rate.[10][11]
Initial pH6.5 - 8.0Influences nutrient uptake and enzyme stability.[10][11]
Agitation Speed140 - 250 rpmEnsures proper mixing and oxygen transfer.[11][12]
Inoculum Volume4 - 5% (v/v)Affects the length of the lag phase and overall fermentation time.[10][11]
Fermentation Time9 - 12 daysSecondary metabolite production often occurs in the stationary phase.[10][11]

Table 2: Impact of Medium Components on Daunorubicin Yield

ComponentObservationPotential ImprovementReference
Carbon Source
Glucose/GalactoseCan cause carbon catabolite repression.Replace with oils (soybean, rapeseed) or complex carbohydrates (starch).[2]
Soybean OilEnhanced Doxorubicin production to 1100 mg/L.Use as a primary carbon source.[2]
Nitrogen Source
Soybean MealCommonly used and effective.Optimize concentration using statistical methods.[7][10]
ZeinIdentified as a significant factor in RSM optimization.Optimal concentration found to be 2.0%.[14]
Trace Elements
FeSO₄·7H₂OStimulated glycoside production in some strains.Optimize concentration (e.g., 0.01% found to be optimal in one study).[7][14]
Additives
Sodium BicarbonateAddition during fermentation can improve yield.Add to a final concentration of 0.1-2.0% after 48 hours.[8]
MethionineAddition between 48-96 hours can significantly improve yield.Optimize concentration and feeding strategy.[8]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Conditions

This protocol is designed to determine the optimal physical conditions for this compound production in shake flasks.

  • Prepare Seed Culture: Inoculate a loopful of Streptomyces peucetius spores into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP-2 medium). Incubate at 28°C on a rotary shaker at 200 rpm for 3-5 days.[10]

  • Prepare Production Medium: Prepare a basal production medium. A starting point could be a medium containing soluble starch (3.5%), soybean meal (3.0%), NaCl (0.3%), and CaCO₃ (0.3%).[7]

  • Inoculation: Inoculate a series of 250 mL flasks, each containing 75-100 mL of production medium, with a 4-5% (v/v) seed culture.[10][11]

  • Vary a Single Factor:

    • Temperature: Set up flasks to incubate at different temperatures (e.g., 20, 25, 28, 32, 36°C) while keeping all other parameters constant.[15]

    • Initial pH: Adjust the initial pH of the medium in different flasks (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) before inoculation.[11]

    • Rotation Speed: Place flasks on shakers set to different agitation speeds (e.g., 140, 160, 180, 200, 220 rpm).[11][15]

  • Fermentation and Sampling: Incubate the flasks for a set period (e.g., 9-12 days).[10][11] Withdraw samples at regular intervals.

  • Extraction and Analysis:

    • Separate the mycelia from the broth by centrifugation or filtration.

    • Extract this compound from the mycelia and broth using an appropriate solvent (e.g., chloroform-methanol mixture).

    • Quantify the this compound yield using HPLC.

Protocol 2: Response Surface Methodology (RSM) for Media Component Optimization

This protocol uses a statistical approach to optimize the concentrations of key media components identified from screening experiments (e.g., Plackett-Burman design).

  • Select Key Factors: Based on preliminary studies, select the most significant factors affecting production (e.g., a carbon source like zein, a trace element like FeSO₄·7H₂O, and a salt like NaCl).[14]

  • Design the Experiment: Use a statistical software package to set up a Box-Behnken or Central Composite Design (CCD) experiment. This will generate a set of experimental runs with different combinations of the selected factors at various levels (typically low, medium, and high).

  • Conduct Fermentation: Perform the fermentation experiments in shake flasks for each experimental run as defined by the design, keeping all other physical parameters constant at their pre-determined optimal levels.

  • Analyze the Response: Measure the this compound yield for each run.

  • Model Fitting and Analysis: Input the yield data into the statistical software. Fit the data to a second-order polynomial equation. Analyze the results using ANOVA to determine the significance of the model and individual factors.

  • Determine Optimal Concentrations: Use the generated response surface plots and the model equation to predict the optimal concentrations of the media components for maximum this compound production.[11][14]

  • Validation: Conduct a final fermentation experiment using the predicted optimal medium composition to validate the model's prediction.

Mandatory Visualizations

Daunorubicin_Biosynthesis_Pathway cluster_aglycone Aglycone (ε-rhodomycinone) Synthesis cluster_sugar Sugar (dTDP-L-daunosamine) Synthesis cluster_final_assembly Final Assembly & Modification Propionyl_CoA Propionyl-CoA PKS Type II PKS (dpsA, dpsB, etc.) Propionyl_CoA->PKS Malonyl_CoA 9x Malonyl-CoA Malonyl_CoA->PKS Decaketide 21-Carbon Decaketide PKS->Decaketide Cyclization Cyclization & Modifications Decaketide->Cyclization Epsilon_Rhodomycinone ε-rhodomycinone Cyclization->Epsilon_Rhodomycinone Glycosylation Glycosylation (DnrS) Epsilon_Rhodomycinone->Glycosylation Glucose_1_P D-Glucose-1-Phosphate Enzymatic_Steps Enzymatic Steps (dnmL, dnmM, dnmU, etc.) Glucose_1_P->Enzymatic_Steps dTDP_Daunosamine dTDP-L-daunosamine Enzymatic_Steps->dTDP_Daunosamine dTDP_Daunosamine->Glycosylation Post_Modification Post-Glycosylation Modifications Glycosylation->Post_Modification Daunorubicin Daunorubicin Post_Modification->Daunorubicin Fermentation_Optimization_Workflow Start Start: Low this compound Yield Strain Strain Selection & Maintenance Start->Strain Media_Screening Media Component Screening (Plackett-Burman) Strain->Media_Screening Physical_Opt Physical Parameter Optimization (OFAT: pH, Temp, Aeration) Media_Screening->Physical_Opt Identify key factors Statistical_Opt Statistical Media Optimization (RSM: Box-Behnken/CCD) Physical_Opt->Statistical_Opt Set optimal conditions Validation Validation in Shake Flask Statistical_Opt->Validation Determine optimal concentrations Scale_Up Scale-up to Fermenter Validation->Scale_Up End Optimized Production Scale_Up->End Genetic_Regulation_Cascade DnrO DnrO (Transcriptional Regulator) DnrN DnrN (Transcriptional Activator) DnrO->DnrN activates transcription of DnrI DnrI (Master Activator) DnrN->DnrI activates transcription of Biosynthesis_Genes Daunorubicin Biosynthesis Genes (dps, dnm, etc.) DnrI->Biosynthesis_Genes binds to promoters & activates

References

Technical Support Center: Design of Experiments (DoE) for Optimizing Daunomycinone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the derivatization of Daunomycinone using a Design of Experiments (DoE) approach. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield, stability, and analytical performance of your this compound derivatives.

I. Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound, an anthracycline aglycone, possesses multiple polar functional groups (hydroxyl and ketone groups) that can lead to poor chromatographic resolution, low volatility, and thermal instability. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and improving peak shape and sensitivity in High-Performance Liquid Chromatography (HPLC).

Q2: What are the most common derivatization strategies for this compound?

A2: The primary methods for derivatizing this compound target its active hydrogens on hydroxyl groups. The two most common strategies are:

  • Silylation: This process replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS-ethers are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.

  • Acylation: This method involves the introduction of an acyl group into the molecule, typically by reacting the hydroxyl groups with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). Acylation can improve chromatographic properties for both GC and HPLC analysis.

Q3: What is Design of Experiments (DoE) and how can it help optimize this compound derivatization?

A3: Design of Experiments (DoE) is a statistical approach to systematically plan and analyze experiments. Instead of changing one factor at a time, DoE allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, reagent concentration, reaction time). This approach is highly efficient for identifying the most influential factors and their interactions, ultimately leading to the optimal conditions for maximizing derivatization yield and minimizing by-product formation.

Q4: My this compound derivatives appear to be unstable. What are the common causes?

A4: The stability of this compound and its derivatives can be compromised by several factors. Anthracyclines are known to be sensitive to pH, with degradation often occurring in alkaline conditions (pH > 8).[1] Exposure to light can also lead to photodegradation, especially in dilute solutions. Additionally, elevated temperatures can accelerate the degradation process. It is crucial to control these factors throughout the experimental workflow.

Q5: I am observing low or no yield in my derivatization reaction. What are the likely causes?

A5: Low derivatization yield can stem from several issues:

  • Incomplete reaction: The reaction time may be too short, the temperature too low, or the reagent concentration insufficient.

  • Reagent degradation: Silylating and acylating agents are often sensitive to moisture. Improper storage or handling can lead to reagent inactivation.

  • Presence of water: Water in the sample or solvent can compete with this compound for the derivatizing reagent, significantly reducing the yield.

  • Incorrect pH: The pH of the reaction mixture can influence the reactivity of both the this compound and the derivatizing agent.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound derivatization.

Troubleshooting Low Derivatization Yield
Symptom Possible Cause Recommended Action
Low or no product peak in chromatogram Incomplete Reaction 1. Optimize Reaction Time & Temperature: Conduct a time-course experiment at a fixed temperature to determine the optimal reaction time. If the yield remains low, incrementally increase the reaction temperature. For silylation, a common starting point is 60-80°C. 2. Increase Reagent Concentration: A molar excess of the derivatizing reagent is often necessary. Try increasing the reagent-to-analyte ratio.
Reagent Inactivity 1. Use Fresh Reagent: Derivatizing reagents, especially silylating agents, are moisture-sensitive. Use a fresh, unopened vial of the reagent if possible. 2. Proper Storage: Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent moisture contamination.
Presence of Moisture 1. Dry Sample Thoroughly: Ensure the this compound sample is completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of inert gas are effective methods. 2. Use Anhydrous Solvents: Use high-purity, anhydrous solvents for the reaction.
Suboptimal pH 1. pH Adjustment: While many derivatization reactions are performed in aprotic solvents, if a buffer is used, ensure its pH is optimal for the specific reaction. For some reactions, a basic catalyst like pyridine (B92270) is used.
Troubleshooting Derivative Instability
Symptom Possible Cause Recommended Action
Decreasing peak area over time in sequential injections Hydrolysis of Derivative 1. Analyze Promptly: Analyze the derivatized samples as soon as possible. 2. Moisture Control: After derivatization, protect the sample from atmospheric moisture. Use vials with PTFE-lined caps. 3. Solvent Choice: Ensure the solvent used to dilute the derivatized sample is anhydrous.
Appearance of degradation peaks Thermal Degradation 1. Optimize GC Inlet Temperature: If using GC-MS, a high inlet temperature can cause the derivative to break down. Gradually lower the injector temperature to find a balance between efficient volatilization and derivative stability.
pH-related Degradation 1. Control Final pH: If the sample is worked up in an aqueous solution, ensure the final pH is neutral or slightly acidic, as anthracycline derivatives can be unstable at alkaline pH.[1]
Photodegradation 1. Protect from Light: Store derivatized samples in amber vials or wrap them in aluminum foil to protect them from light.

III. Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the trimethylsilylation of this compound.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen or argon gas for drying

Procedure:

  • Sample Preparation: Place a known amount of this compound (e.g., 100 µg) into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried this compound.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane.

Protocol 2: Acylation of this compound for HPLC Analysis

This protocol provides a general method for the acylation of this compound.

Materials:

  • This compound standard or dried sample extract

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen or argon gas for drying

Procedure:

  • Sample Preparation: Place a known amount of this compound (e.g., 1 mg) into a reaction vial and dry completely under a stream of nitrogen.

  • Reagent Addition: Add 500 µL of pyridine to the vial to dissolve the this compound.

  • Derivatization: Add 250 µL of acetic anhydride to the solution.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 50°C for 30 minutes.

  • Cooling and Quenching: Cool the vial to room temperature. The reaction can be quenched by the addition of methanol.

  • Evaporation: Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for HPLC analysis.

IV. Data Presentation: DoE for Silylation Optimization

The following tables present hypothetical data from a 2-factor, 3-level factorial Design of Experiments (DoE) for the optimization of this compound silylation. The goal of this experiment is to maximize the derivatization yield, measured by the peak area of the derivatized this compound via GC-MS.

Factors and Levels:

FactorLevel -1Level 0Level 1
A: Temperature (°C) 607080
B: Reaction Time (min) 306090

Experimental Design and Results:

RunFactor A: Temperature (°C)Factor B: Reaction Time (min)Response: Peak Area (Arbitrary Units)
16030450,000
27030550,000
38030600,000
46060650,000
57060850,000
68060900,000
76090700,000
87090950,000
980901,100,000

Analysis of Results (Hypothetical):

Based on this hypothetical data, both temperature and reaction time have a positive effect on the derivatization yield. The highest yield was achieved at the highest temperature (80°C) and longest reaction time (90 minutes). Further optimization could explore even higher temperatures or longer reaction times, while also considering the thermal stability of the derivative.

V. Visualizations

DoE Workflow for Derivatization Optimization

DOE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_optimization Optimization Phase define_objectives Define Objectives (e.g., Maximize Yield) select_factors Select Factors (Temperature, Time, Reagent Ratio) define_objectives->select_factors select_responses Select Responses (Peak Area, Purity) select_factors->select_responses choose_design Choose DoE Design (e.g., Factorial, Central Composite) select_responses->choose_design perform_experiments Perform Experiments (Derivatization Reactions) choose_design->perform_experiments collect_data Collect Data (e.g., HPLC/GC-MS Analysis) perform_experiments->collect_data statistical_analysis Statistical Analysis (ANOVA, Regression) collect_data->statistical_analysis model_generation Generate Model & Response Surface statistical_analysis->model_generation identify_optimum Identify Optimal Conditions model_generation->identify_optimum verification Verification Experiments identify_optimum->verification

A generalized workflow for optimizing this compound derivatization using DoE.
Troubleshooting Logic for Low Derivatization Yield

Troubleshooting_Yield start Low or No Product Peak check_reagents Are reagents fresh and stored properly? start->check_reagents check_moisture Is the sample and solvent completely dry? check_reagents->check_moisture Yes replace_reagents Use fresh, properly stored reagents. check_reagents->replace_reagents No check_conditions Are reaction time and temperature sufficient? check_moisture->check_conditions Yes dry_sample Thoroughly dry sample and use anhydrous solvent. check_moisture->dry_sample No optimize_conditions Increase reaction time and/or temperature. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes replace_reagents->check_moisture dry_sample->check_conditions optimize_conditions->success

A logical workflow for troubleshooting low derivatization yield.

References

Overcoming poor separation in Daunomycinone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daunomycinone HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a focus on overcoming poor peak separation.

Troubleshooting Guide: Poor Peak Separation

Poor peak separation in HPLC can manifest as peak tailing, fronting, broadening, or complete co-elution of this compound with impurities or other analytes. The following guide addresses these issues in a question-and-answer format.

Q1: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is drawn out, is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[1] For basic compounds like anthracyclines, this can be particularly prevalent.

  • Cause 1: Silanol (B1196071) Interactions. Residual, un-capped silanol groups on the surface of silica-based columns (like C18) can interact with basic functional groups on analytes.[1][2]

    • Solution: Lower the mobile phase pH to around 2-3.[3][4] This protonates the silanol groups, minimizing unwanted ionic interactions. Adding an acidic modifier like 0.1% formic acid, phosphoric acid, or trifluoroacetic acid to the mobile phase is a common practice.[5][6]

  • Cause 2: Low Buffer Concentration. Insufficient buffer capacity can lead to pH inconsistencies across the column, exacerbating tailing.[7]

    • Solution: Increase the buffer concentration, typically within the 10-50 mM range.[3]

  • Cause 3: Column Degradation. Over time, the stationary phase can degrade, or the column can become contaminated, exposing more active silanol sites.[3]

    • Solution: Flush the column with a strong solvent.[3] If performance doesn't improve, consider replacing the column or using a guard column to protect the analytical column from contaminants.[3]

  • Cause 4: Sample Overload. Injecting too much sample can saturate the column, leading to peak distortion.[3]

    • Solution: Dilute the sample or reduce the injection volume.[3]

Q2: I am observing peak fronting. What could be the issue?

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can indicate a few potential problems.

  • Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread unevenly as it enters the column.[3][6]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent with a weaker elution strength.[8]

  • Cause 2: Column Overloading. Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.

    • Solution: Reduce the sample concentration or injection volume.[3]

Q3: My peaks are broad and poorly resolved. How can I improve the separation?

Broad peaks lead to poor resolution, making accurate quantification difficult. Optimizing resolution involves manipulating three key factors: column efficiency (N), selectivity (α), and retention factor (k).[9][10]

  • Solution 1: Adjust Mobile Phase Strength (Retention Factor, k).

    • In reversed-phase HPLC, increasing the aqueous portion (e.g., water) of the mobile phase will increase the retention time of this compound.[5][9] This longer interaction with the stationary phase can often improve the separation between closely eluting peaks.[9]

  • Solution 2: Change Mobile Phase Composition or Column Type (Selectivity, α).

    • Selectivity is the most powerful tool for improving resolution.[7][9] A change in the chemistry of the system can alter how analytes interact with the stationary and mobile phases.[7]

    • Try switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) as this can alter peak spacing.[7]

    • Consider using a different stationary phase. If a standard C18 column is not providing adequate separation, a column with a different chemistry, such as a Phenyl or Cyano phase, might offer different selectivity for aromatic compounds like this compound.[6][7]

  • Solution 3: Increase Column Efficiency (N).

    • Use a column with a smaller particle size (e.g., moving from 5 µm to 3.5 µm or sub-2 µm particles).[6][10] Smaller particles lead to sharper peaks and better resolution.[10]

    • Increase the column length. A longer column provides more theoretical plates, enhancing separation, though it will also increase analysis time and backpressure.[9][10]

Q4: The retention time for this compound is inconsistent between runs. What should I check?

Shifting retention times can compromise peak identification and integration.

  • Cause 1: Inconsistent Mobile Phase Preparation. Even small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can cause significant shifts in retention.[11]

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a degasser to remove dissolved gases, which can cause pump flow issues.[6]

  • Cause 2: Fluctuating Column Temperature. Temperature affects mobile phase viscosity and the kinetics of separation.[12]

    • Solution: Use a column oven to maintain a constant and stable temperature.[12]

  • Cause 3: Pump and System Leaks. Leaks in the system can lead to an inconsistent flow rate and pressure fluctuations, directly impacting retention times.[8][13]

    • Solution: Inspect the system for any visible leaks at fittings and seals. Address any pressure fluctuations observed on the system's diagnostic plots.[14]

  • Cause 4: Insufficient Column Equilibration. If the column is not properly equilibrated with the mobile phase before injection, especially after a gradient run or solvent changeover, retention times can drift.[14]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[14]

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for this compound analysis? A: For reversed-phase HPLC, a common starting point is a mixture of an acidic aqueous phase and an organic solvent. For example, a mobile phase consisting of a buffer like hexane (B92381) sulphonic acid at pH 2.5 and acetonitrile in a 65:35 v/v ratio has been used for the related compound Daunorubicin.[15] Another common approach is using water with 0.1% formic or phosphoric acid as the aqueous phase and acetonitrile or methanol (B129727) as the organic phase.[6][16]

Q: What type of HPLC column is recommended for this compound? A: A C18 column is the most common choice for reversed-phase separation of anthracyclines and is a good starting point.[15][17] Columns with dimensions like 150 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm are frequently used.[15]

Q: At what wavelength should I detect this compound? A: this compound, like other anthracyclines, has strong UV absorbance. A detection wavelength around 230-254 nm is often effective. For the related compound Daunorubicin, detection has been successful at 236 nm and 254 nm.[15] Using a diode-array detector (DAD) to scan across a range of wavelengths is highly recommended during method development to determine the optimal wavelength for sensitivity and selectivity.[18]

Q: How does pH affect the analysis? A: Mobile phase pH is a critical parameter. This compound contains ionizable functional groups. Operating at a low pH (e.g., 2.5-3.0) suppresses the ionization of acidic silanol groups on the column, which helps to produce sharper, more symmetrical peaks by reducing secondary interactions.[4][6] It is generally recommended to operate at a pH at least two units away from the analyte's pKa for stable and reproducible retention.[6]

Data and Protocols

Table 1: HPLC Method Parameters for Anthracycline Analysis

This table summarizes typical starting conditions for the analysis of this compound and related compounds, based on published methods.

ParameterTypical Value / TypeRationale / Comment
Column C18, PhenylC18 is a good starting point for reversed-phase. Phenyl columns can offer alternative selectivity for aromatic compounds.[7][12]
Dimensions 150 x 4.6 mm; 250 x 4.6 mmStandard analytical column dimensions.
Particle Size 5 µm, 3.5 µm, <2 µmSmaller particles provide higher efficiency and better resolution but increase backpressure.[10]
Mobile Phase Acetonitrile/Methanol and Water/BufferCommon solvents for reversed-phase HPLC.[19][20]
Aqueous Modifier 0.1% Formic Acid, 0.1% Phosphoric AcidLowers pH to suppress silanol interactions and improve peak shape.[6]
pH 2.5 - 3.5Ensures protonation of silanol groups, minimizing peak tailing for basic analytes.[4]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for 4.6 mm ID columns. Lower flow rates can sometimes improve resolution.[6][21]
Detection (UV) 230 - 254 nmWavelengths where anthracyclines exhibit strong absorbance.[15]
Temperature 25 - 35 °CControlled temperature ensures reproducible retention times.[12]
Experimental Protocol: General Method for this compound Analysis

This protocol provides a general methodology for analyzing this compound using reversed-phase HPLC. Optimization will be required based on the specific sample matrix and analytical goals.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare deionized water containing 0.1% formic acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Use HPLC-grade acetonitrile.

    • Degas both phases for 15-20 minutes using an ultrasonic bath or an inline degasser.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of phases A and B. A good starting point for an isocratic run is 65:35 (A:B). For a scouting gradient, start with 95:5 (A:B) and ramp to 5:95 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/DAD set at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a solvent weaker than the mobile phase (e.g., a higher percentage of water).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.[22]

  • System Equilibration and Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard and sample solutions.

    • Analyze the resulting chromatograms for peak shape, retention time, and resolution.

Visual Troubleshooting Workflow

The following diagrams illustrate logical workflows for addressing common HPLC separation issues.

G cluster_0 Troubleshooting Poor Peak Resolution Start Poor Resolution Observed (Overlapping Peaks) CheckRetention Are peaks well-retained? (k > 2) Start->CheckRetention IncreaseRetention Action: Increase Aqueous % in Mobile Phase CheckRetention->IncreaseRetention No CheckEfficiency Are peaks broad? (Poor Efficiency) CheckRetention->CheckEfficiency Yes IncreaseRetention->CheckEfficiency ImproveEfficiency Action: - Use smaller particle column - Use longer column CheckEfficiency->ImproveEfficiency Yes ChangeSelectivity Action: Change Selectivity (α) - Change organic solvent (ACN <> MeOH) - Change column type (e.g., to Phenyl) - Adjust mobile phase pH CheckEfficiency->ChangeSelectivity No ImproveEfficiency->ChangeSelectivity End Resolution Improved ChangeSelectivity->End

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

G cluster_1 Diagnosing and Resolving Peak Tailing Start Peak Tailing Observed (Tf > 1.2) CheckpH Is Mobile Phase pH < 3? Start->CheckpH AdjustpH Action: Adjust pH Add 0.1% Formic or Phosphoric Acid CheckpH->AdjustpH No CheckSampleSolvent Is sample solvent stronger than mobile phase? CheckpH->CheckSampleSolvent Yes AdjustpH->CheckSampleSolvent RedissolveSample Action: Re-dissolve Sample Use mobile phase or a weaker solvent CheckSampleSolvent->RedissolveSample Yes CheckColumn Is column old or contaminated? CheckSampleSolvent->CheckColumn No RedissolveSample->CheckColumn CleanColumn Action: Flush with Strong Solvent or Replace Column CheckColumn->CleanColumn Yes CheckOverload Is sample concentration too high? CheckColumn->CheckOverload No CleanColumn->CheckOverload DiluteSample Action: Dilute Sample or Reduce Injection Volume CheckOverload->DiluteSample Yes End Symmetrical Peak Achieved CheckOverload->End No DiluteSample->End

Caption: A decision tree for diagnosing and resolving HPLC peak tailing issues.

References

Technical Support Center: Managing Daunomycinone Light Sensitivity in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of Daunomycinone in experimental settings. Adherence to these protocols is critical for ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive?

A1: Yes, this compound is sensitive to light. It possesses an anthracycline structure, which is known to be susceptible to photodegradation upon exposure to light, particularly UV and fluorescent light. This degradation can alter its biological activity and lead to inconsistent experimental outcomes.[1] Therefore, it is imperative to protect this compound solutions from light during all phases of handling and storage.

Q2: What are the visible signs of this compound degradation?

A2: A noticeable color change in the solution can indicate degradation. For the closely related compound, Daunorubicin (B1662515), a shift from red to a blue-purple hue suggests decomposition, especially at a pH above 8.[2] However, the most definitive method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound solutions should be stored at refrigerated temperatures (2°C to 8°C) and meticulously protected from light.[1] It is advisable to store stock solutions in amber vials or containers wrapped in aluminum foil. For long-term storage, keeping the compound in its solid form at -20°C is recommended.

Q4: How should I handle this compound solutions during my experiments to minimize light exposure?

A4: To mitigate light-induced degradation, it is recommended to work under subdued or red light conditions.[1] Utilize opaque or amber-colored tubes and labware for all solution preparations and dilutions. If transparent containers are unavoidable, they should be thoroughly wrapped in aluminum foil.[1] It is also crucial to minimize the duration of exposure to any light source, including ambient laboratory light.

Q5: Can the photodegradation of this compound affect my experimental results?

A5: Absolutely. Photodegradation can lead to a loss of the compound's potency, resulting in an underestimation of its biological effects. Furthermore, the degradation products themselves may have unintended biological activities or interfere with assay readouts, leading to experimental artifacts and unreliable data.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, with a focus on problems related to its light sensitivity.

Problem Possible Cause Solution
Inconsistent IC50 values between experiments. Variable light exposure during experimental setup. Differences in ambient light conditions between experiments can lead to varying levels of this compound degradation, thus affecting its effective concentration.Standardize your experimental setup to minimize light exposure. Work in a dimly lit area or use a laminar flow hood with the sash lowered.[3] Keep all solutions containing this compound in amber tubes or wrapped in aluminum foil until the moment of use.
Degradation of stock solution. Repeated freeze-thaw cycles and cumulative light exposure each time the stock is used can lead to gradual degradation.Aliquot your this compound stock solution into single-use volumes and store them protected from light at -20°C. Thaw only one aliquot per experiment.
Lower than expected cytotoxicity or biological activity. Significant degradation of this compound prior to or during the experiment. Exposure to light during solution preparation, dilution, or incubation can reduce the concentration of the active compound.Prepare fresh dilutions of this compound immediately before use. Protect all solutions from light at all times. For cell-based assays, consider using plates with opaque walls or wrapping the plates in aluminum foil during incubation.[3]
Appearance of unexpected peaks in HPLC analysis. Formation of photodegradation products. Exposure to light can lead to the formation of one or more degradation products that will appear as separate peaks in an HPLC chromatogram.Review your sample preparation and handling procedures to ensure complete protection from light. Use amber HPLC vials or protect clear vials from light.
High background fluorescence in imaging experiments. Intrinsic fluorescence of this compound and potential interference from degradation products. this compound is a fluorescent molecule, and its degradation products may also be fluorescent, potentially at different wavelengths, leading to a high background signal.Optimize imaging parameters, including excitation and emission wavelengths, to maximize the signal-to-noise ratio. Include proper controls, such as vehicle-treated cells and unstained cells, to determine the level of background fluorescence.

Quantitative Data on Photostability

While specific quantitative data for this compound is limited, studies on its parent compound, Daunorubicin, offer valuable insights into its photostability. The rate of photodegradation is influenced by factors such as the concentration of the drug and the pH of the solution.[4]

Compound Concentration Light Source pH Observed Degradation
Daunorubicin≥ 500 µg/mLFluorescent light / SunlightNot specifiedMinimal degradation observed.[4]
DaunorubicinLow µg/mL rangeFluorescent light / SunlightNot specifiedRapid photolysis.[4]
DaunorubicinNot specifiedFluorescent light / SunlightIncreased pHAccelerated photodegradation.[4]

Note: This data is for Daunorubicin and should be used as a reference for this compound due to their structural similarity.

Experimental Protocols

Protocol: Preparation and Handling of this compound for a Cell-Based Assay

This protocol outlines the steps for preparing and handling this compound for a typical in vitro cytotoxicity assay, with a strong emphasis on minimizing light exposure.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Appropriate cell culture medium

  • Amber microcentrifuge tubes

  • Aluminum foil

  • Pipettes and sterile, filtered tips

  • Cell culture plates (opaque-walled plates are recommended)

Procedure:

  • Work Environment: Conduct all steps involving this compound in a dimly lit environment. A cell culture hood with the sash lowered and the main laboratory lights dimmed is recommended.

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid this compound in anhydrous DMSO.

    • Perform this step in an amber microcentrifuge tube.

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Immediately after preparation, aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Wrap the aliquot tubes in aluminum foil for extra protection.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution. Keep the tube wrapped in foil.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Use amber tubes or foil-wrapped tubes for the dilutions.

  • Cell Treatment:

    • Quickly and carefully add the this compound-containing media to your cell plates.

    • Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil.[3]

  • Incubation:

    • Place the plates in the incubator.

    • Ensure the incubator door is not left open for extended periods to avoid exposing the plates to room light.

  • Downstream Analysis:

    • For downstream analysis such as microscopy or plate reader-based assays, keep the plates covered from light for as long as possible before the measurement step.

Protocol: Assessing the Photostability of this compound Solutions using HPLC

This protocol provides a general procedure to quantify the stability of a this compound solution upon exposure to a light source.

Materials:

  • This compound stock solution

  • Suitable solvent (e.g., DMSO, water)

  • Clear and amber glass vials

  • A controlled light source (e.g., fluorescent lab bench light)

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration. Immediately protect the stock solution from light using an amber vial or by wrapping the container in aluminum foil.[1]

  • Experimental Setup:

    • Light-Exposed Group: Aliquot the solution into clear glass vials and place them under a specific light source at a controlled distance and temperature.

    • Control Group (Dark): Aliquot the solution into amber glass vials, wrap them in aluminum foil, and store them at the same temperature as the light-exposed group.[1]

  • Time-Point Sampling: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from both the light-exposed and dark control groups.

  • HPLC Analysis:

    • Immediately analyze the samples by HPLC.

    • The mobile phase and detection wavelength should be optimized for this compound.

    • Monitor the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Compare the degradation rate of the light-exposed samples to the dark control samples to determine the extent of photodegradation.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Daunomycin and its derivatives are known to induce apoptosis in cancer cells.[5] This process involves a complex signaling cascade that can be influenced by the MAPK and PI3K/Akt pathways.

Daunomycinone_Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Akt Akt This compound->Akt can activate p38_MAPK p38 MAPK ROS->p38_MAPK JNK JNK ROS->JNK ERK ERK ROS->ERK DNA_Damage->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis Cell_Survival Cell Survival ERK->Cell_Survival Bad Bad Akt->Bad phosphorylates & inactivates Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis

Caption: this compound can induce apoptosis through DNA damage and ROS production, activating p38 MAPK and JNK, while also influencing the Akt survival pathway.

Experimental Workflow for Assessing this compound Phototoxicity

This workflow outlines the key steps in determining if the cytotoxic effects of this compound are enhanced by light exposure.

Phototoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates Compound_Prep Prepare this compound dilutions (in dark) Add_Compound Add this compound to cells Compound_Prep->Add_Compound Dark_Incubation Incubate in Dark Add_Compound->Dark_Incubation Light_Exposure Expose to Light (e.g., UVA) Add_Compound->Light_Exposure Viability_Assay Perform Cell Viability Assay (e.g., MTT, Neutral Red) Dark_Incubation->Viability_Assay Light_Exposure->Viability_Assay Data_Analysis Calculate IC50 values and compare Dark vs. Light Viability_Assay->Data_Analysis

References

Preventing non-specific binding of Daunomycinone in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting non-specific binding of Daunomycinone in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in assays involving it?

A1: this compound is the aglycone (non-sugar portion) of Daunorubicin (B1662515), a widely used anthracycline chemotherapy agent. It consists of a tetracyclic aromatic ring system. Due to this planar and hydrophobic structure, this compound has a high propensity for non-specific binding to various surfaces, such as plastic microplates and tubing, as well as to proteins and other macromolecules in the assay system that are not the intended target.[1][2] This non-specific binding can lead to high background signals, reduced assay sensitivity and reproducibility, and ultimately, inaccurate experimental results.[1] For fluorescent compounds like this compound, non-specific binding can also cause fluorescence quenching, further complicating data interpretation.

Q2: What are the primary molecular forces driving the non-specific binding of this compound?

A2: The main drivers of non-specific binding for this compound are:

  • Hydrophobic Interactions: The large, planar anthraquinone (B42736) ring system is highly hydrophobic and readily interacts with non-polar surfaces, including standard polystyrene labware and hydrophobic pockets in proteins.[2]

  • Electrostatic and Ionic Interactions: this compound possesses hydroxyl and quinone groups. Depending on the assay buffer's pH, these groups can participate in hydrogen bonding and electrostatic interactions with charged surfaces or biomolecules.[3][4]

  • Aggregation: At higher concentrations, the planar structure of this compound can lead to self-aggregation through π-π stacking, which can contribute to artifactual signals.

Q3: How does the choice of labware, particularly microplates, affect non-specific binding?

A3: Standard polystyrene microplates are a significant source of non-specific binding for hydrophobic molecules like this compound.[1] It is highly recommended to use low-binding microplates. These plates are treated to have a more hydrophilic and non-ionic surface, which actively repels hydrophobic molecules, thereby reducing their non-specific adsorption to the well surface.[5]

Q4: What role do blocking agents and detergents play in preventing non-specific binding?

A4:

  • Blocking Agents: Proteins like Bovine Serum Albumin (BSA) or casein are commonly used as blocking agents.[6][7] They function in two main ways: by adsorbing to the surfaces of the assay plate and other labware, they prevent this compound from binding directly to these hydrophobic surfaces. Secondly, in solution, they can act as "carrier" proteins, binding to this compound and keeping it solubilized, which can reduce its non-specific interactions with other components.[6][7]

  • Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, are highly effective at disrupting non-specific hydrophobic interactions.[1][6] They can be included in all assay and wash buffers to prevent this compound from adhering to surfaces and to wash away non-specifically bound molecules.[6]

Q5: How can I experimentally quantify the level of non-specific binding of this compound in my assay?

A5: A straightforward method to quantify non-specific binding is to run a "no-target" control.[1][8] This involves performing the assay with all components, including this compound at the desired concentration, but omitting the specific biological target (e.g., the enzyme or receptor of interest). Any signal detected in this control well can be attributed to non-specific binding to the plate, other reagents, or self-aggregation.[8] This value can then be subtracted from the total signal in the experimental wells to determine the specific signal.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay

High background is the most common indicator of significant non-specific binding.

high_background_workflow start High Background Signal Detected no_target_control Run 'No Target' Control (Assay without the specific target) start->no_target_control is_signal_high Is signal in 'No Target' control still high? no_target_control->is_signal_high optimize_buffer Optimize Buffer Conditions: - Add Tween-20 (0.01-0.05%) - Add BSA (0.1-1%) - Adjust pH and Salt (NaCl) is_signal_high->optimize_buffer Yes review_concentration Review this compound Concentration (Is it too high?) is_signal_high->review_concentration No change_plate Switch to Low-Binding Microplates optimize_buffer->change_plate change_plate->review_concentration titrate_down Titrate this compound to a lower concentration review_concentration->titrate_down Yes end Background Reduced, Proceed with Assay review_concentration->end No titrate_down->end

Caption: Workflow for troubleshooting high background signals.

Issue 2: Inconsistent and Non-Reproducible Results

Variability between replicate wells or between experiments can often be traced back to inconsistent non-specific binding.

  • Check for Compound Precipitation: this compound, being hydrophobic, may precipitate out of aqueous buffers, especially at high concentrations or after freeze-thaw cycles. Visually inspect your stock and working solutions. If precipitation is suspected, centrifuge the solution and use the supernatant, or prepare fresh solutions.

  • Standardize Pipetting and Washing: Ensure uniform and thorough mixing in all wells. Inconsistent washing can leave behind varying amounts of non-specifically bound compound. Increase the number and vigor of wash steps.

  • Pre-treat Plates with Blocking Buffer: To ensure a uniform surface in all wells, pre-incubate the microplate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours before starting the assay. This helps to create a more consistent surface and minimize well-to-well variability.[1]

Data Presentation: Impact of Additives on Non-Specific Binding

The following table summarizes common additives and their recommended starting concentrations for reducing non-specific binding of hydrophobic small molecules like this compound.

AdditiveRecommended Starting ConcentrationPrimary Mechanism of ActionReference(s)
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Coats surfaces to prevent adsorption; acts as a carrier protein in solution.[6],[7]
Casein 0.5 - 2% (w/v)Coats surfaces to prevent adsorption.[4]
Tween-20 0.01 - 0.05% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.[6],[1]
Triton X-100 0.01 - 0.05% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.[1]
Sodium Chloride (NaCl) 50 - 200 mMShields charges to reduce non-specific electrostatic interactions.[6],[7]

Experimental Protocols

Protocol: Quantifying and Mitigating Non-Specific Binding of this compound

This protocol provides a systematic approach to test different buffer conditions to minimize non-specific binding of this compound to a standard polystyrene microplate.

1. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Standard 96-well clear-bottom polystyrene microplates

  • Low-binding 96-well microplates

  • Assay Buffer (e.g., PBS, Tris-HCl)

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Fluorescence plate reader

2. Methodology:

Part A: Quantifying Baseline Non-Specific Binding

  • Prepare a working solution of this compound in your standard assay buffer at the final desired concentration.

  • Dispense 100 µL of the this compound solution into several wells of a standard polystyrene plate.

  • Dispense 100 µL of assay buffer without this compound into adjacent wells to serve as a blank.

  • Incubate the plate under your standard assay conditions (e.g., 1 hour at room temperature).

  • Read the fluorescence at the appropriate excitation and emission wavelengths for this compound.

  • Subtract the average fluorescence of the blank wells from the this compound-containing wells. The resulting signal represents the baseline non-specific binding.

Part B: Testing Mitigation Strategies

  • Prepare Test Buffers: Prepare a series of assay buffers containing different additives. For example:

    • Assay Buffer + 0.05% Tween-20

    • Assay Buffer + 1% BSA

    • Assay Buffer + 0.05% Tween-20 + 1% BSA

  • Repeat Binding Assay: Repeat steps A1-A6 for each of the test buffers.

  • Test Low-Binding Plate: Repeat steps A1-A6 using a low-binding microplate and your standard assay buffer.

  • Analyze Results: Compare the fluorescence signal from each condition. The condition that yields the lowest signal is the most effective at reducing non-specific binding.

Visualization of Non-Specific Interactions

The following diagram illustrates the potential non-specific interactions that this compound can undergo in a typical biochemical assay.

non_specific_interactions cluster_assay Biochemical Assay Environment cluster_surfaces Surfaces dauno This compound (Hydrophobic, Planar) dauno->dauno Self-Aggregation (π-π Stacking) target Target Protein dauno->target Specific Binding (Desired Interaction) plate Microplate Well (Polystyrene) dauno->plate Hydrophobic Interaction other_protein Non-Target Protein dauno->other_protein Hydrophobic/ Electrostatic Interaction

Caption: Potential non-specific interactions of this compound.

References

Troubleshooting unexpected results in Daunomycinone cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in Daunomycinone cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.

Question 1: Why are my IC50 values for this compound highly variable between experiments?

Answer:

Inconsistent IC50 values are a common challenge and can arise from several sources. Here's a systematic approach to troubleshooting:

  • Cell-Related Factors:

    • Cell Line Authenticity and Passage Number: Use cell lines from a certified vendor and maintain a consistent, low passage number. Genetic drift can occur at higher passages, altering drug sensitivity.

    • Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. Over-confluent or unhealthy cells will respond differently to the compound.[1]

    • Cell Seeding Density: IC50 values can be highly dependent on cell density. Higher densities can lead to increased resistance. It is crucial to seed the same number of cells in every experiment.[1]

  • Reagent and Compound Handling:

    • This compound Stock and Working Solutions: this compound, an anthracycline, is sensitive to light and pH. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Solubility: Ensure this compound is fully dissolved in the solvent and that the final solvent concentration in the culture medium is consistent and non-toxic to the cells.

  • Experimental Conditions:

    • Pipetting and Dilutions: Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes.

    • Incubation Time: The cytotoxic effects of this compound are time-dependent. Ensure consistent incubation times across all experiments.[2]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier.[1]

    • Assay Choice: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure you are using the same assay consistently.[1]

Question 2: My cytotoxicity assay shows low or no effect of this compound, even at high concentrations. What could be the issue?

Answer:

Several factors could lead to a diminished or absent cytotoxic effect:

  • Incorrect Drug Concentration:

    • Precipitation: this compound may precipitate out of solution, especially at high concentrations or if the solvent is not appropriate. Visually inspect your solutions for any precipitate.

    • Adsorption to Plastics: Anthracyclines can adsorb to plastic surfaces. Using low-protein-binding plasticware can help minimize this.[3]

  • Cell-Related Issues:

    • High Cell Seeding Density: A high cell density can result in a reduced apparent effect of the drug. Optimize the cell number to ensure they are in the exponential growth phase throughout the experiment.[1]

    • Drug Resistance: The cell line you are using may have intrinsic or acquired resistance to anthracyclines. This can be due to mechanisms like increased expression of drug efflux pumps (e.g., P-glycoprotein).

  • Assay-Specific Problems:

    • Short Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the incubation time (e.g., 48 or 72 hours).

    • Assay Interference: The compound itself might interfere with the assay chemistry. For example, in an MTT assay, the compound could interfere with the cellular metabolic activity that the assay measures, leading to an underestimation of cytotoxicity.[3] Consider using an alternative viability assay to confirm your results.

Question 3: I am observing a high background signal or artifacts in my cytotoxicity assay.

Answer:

High background can obscure your results. Here are some potential causes and solutions:

  • For Absorbance-Based Assays (e.g., MTT):

    • Incomplete Solubilization of Formazan (B1609692): Ensure the formazan crystals are completely dissolved by using an appropriate solvent and sufficient mixing.

    • Serum and Phenol (B47542) Red: Components in the culture medium, such as serum and phenol red, can interfere with the MTT reagent. It is advisable to perform the MTT incubation in serum- and phenol red-free medium.[3]

    • Bubbles: Air bubbles in the wells can interfere with absorbance readings.[4]

  • For Fluorescence-Based Assays:

    • Incomplete Washing: Residual extracellular fluorescent dye can contribute to a high background. Ensure thorough washing of cells before measurement.[3]

    • Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Always include a "no-dye" control to measure and subtract this background.[3]

  • General Issues:

    • Contamination: Microbial contamination can affect assay results. Ensure aseptic techniques are strictly followed.

    • Volatile Compounds: If testing extracts or compounds in a multi-well plate, volatile substances from one well could affect neighboring wells, leading to false positives.[5]

Data Presentation

Table 1: IC50 Values of Daunorubicin (as a proxy for this compound) in Various Cancer Cell Lines

Note: Daunorubicin is the glycoside form of this compound. While their core mechanism is similar, IC50 values may differ. This table is provided for reference.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MOLT-4Acute Lymphoblastic Leukemia4~10
A549Lung Adenocarcinoma72< 2
HT29Colorectal Adenocarcinoma721.64 ± 0.05
MCF-7Breast Adenocarcinoma72< 2
Saos-2Osteosarcoma72< 5
UACC-732Breast Carcinoma72< 5

(Data compiled from multiple sources for illustrative purposes)[1][6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method determines the proportion of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • PBS, pH 7.4

  • Cold 70% Ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well plates or culture flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways and Workflows

Daunomycinone_Mechanism_of_Action This compound Mechanism of Action This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell DNA Nuclear DNA This compound->DNA Intercalates TopoII Topoisomerase II This compound->TopoII Stabilizes Cleavage Complex CellMembrane->DNA Mitochondria Mitochondria CellMembrane->Mitochondria DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Inhibition of Re-ligation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates ROS->DSB Induces DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate Incubate for Desired Time (24, 48, 72h) treat->incubate assay_prep Prepare for Assay (e.g., add MTT reagent) incubate->assay_prep measure Measure Signal (Absorbance/Fluorescence) assay_prep->measure analyze Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end Troubleshooting_Logic Troubleshooting Logic for Inconsistent IC50 problem Inconsistent IC50 Values check_cells Check Cell-Related Factors problem->check_cells check_reagents Check Reagent & Compound problem->check_reagents check_protocol Check Experimental Protocol problem->check_protocol passage Passage Number check_cells->passage density Seeding Density check_cells->density health Cell Health check_cells->health stock Stock Solution (Fresh, Storage) check_reagents->stock solubility Solubility check_reagents->solubility pipetting Pipetting Accuracy check_protocol->pipetting incubation Incubation Time check_protocol->incubation edge_effect Edge Effects check_protocol->edge_effect

References

Strategies to enhance the stability of Daunomycinone in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daunomycinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stability of this compound in your cell culture experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My culture medium containing this compound changes color. Is this normal?

A color change in the medium, often to a brownish hue, can be an indicator of this compound degradation. This degradation can be caused by several factors including hydrolysis, oxidation, and photodegradation, leading to the formation of chromophoric byproducts. It is crucial to re-evaluate your storage and handling procedures, paying close attention to pH, temperature, and light exposure.

Q2: What are the primary factors that contribute to this compound degradation in culture media?

Several factors can influence the stability of this compound in your experiments:

  • pH: this compound is susceptible to hydrolysis, particularly in alkaline conditions. Maintaining a stable, slightly acidic to neutral pH is critical.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light Exposure: this compound is photosensitive and can degrade upon exposure to light, especially UV light.

  • Oxidation: The presence of oxidizing agents or reactive oxygen species in the culture medium can lead to oxidative degradation of the compound.

  • Enzymatic Activity: While less common for the aglycone form, residual enzymatic activity in serum supplements could potentially contribute to degradation over extended incubation periods.

Q3: How can I improve the stability of this compound in my experiments?

To minimize degradation, consider the following strategies:

  • pH Control: Ensure your culture medium is well-buffered to maintain a stable pH within the optimal range for your cells, which is typically between 7.2 and 7.4.

  • Temperature Control: Prepare and store this compound stock solutions at 2-8°C for short-term use and aliquot for long-term storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Perform experimental manipulations in a darkened environment whenever possible.

  • Use of Antioxidants: The addition of antioxidants to the culture medium, such as ascorbic acid or α-tocopherol, may help to mitigate oxidative degradation.[1][2]

  • Metal Ion Chelation: this compound can form stable complexes with metal ions, particularly iron (Fe³⁺).[3] This complexation can in some instances enhance stability.[3] However, the presence of serum in the culture medium can lead to the dissociation of these complexes.[4]

  • Fresh Preparation: Whenever feasible, prepare fresh working solutions of this compound immediately before each experiment to minimize the impact of degradation over time.

Q4: What is the expected half-life of this compound in cell culture medium?

The stability of anthracyclines, including this compound, can vary depending on the specific components of the culture medium and the presence of serum. Studies on the closely related compound, Daunorubicin, have shown a half-life of approximately 10-20 hours in cell culture media enriched with serum at 37°C.[5] Daunorubicin was found to be more stable than doxorubicin (B1662922) and its analogues.[5] It is important to note that degradation is primarily due to hydrolytic reactions.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches. This compound degradation leading to variable active concentrations.Prepare fresh this compound solutions for each experiment. Protect solutions from light and maintain at 4°C during use. Perform a stability test in your specific culture medium (see Experimental Protocols).
Loss of this compound activity over the course of a long-term experiment (e.g., >24 hours). Significant degradation of the compound in the culture medium at 37°C.Replenish the culture medium with freshly prepared this compound every 12-24 hours to maintain a more consistent concentration.
Precipitate formation in the culture medium. Poor solubility or degradation product precipitation.Ensure the final concentration of the solvent (e.g., DMSO) used for the stock solution is not toxic to the cells and does not exceed recommended levels (typically <0.5%). Filter-sterilize the this compound-containing medium before adding to cells.
Unexpected cellular responses or toxicity. Formation of toxic degradation products.Characterize the degradation products using techniques like HPLC-MS. If toxic byproducts are identified, implementing stabilization strategies is critical.

Quantitative Data Summary

The following table summarizes the stability of Daunorubicin, a closely related anthracycline, in cell culture media. This data can serve as a useful reference for experiments involving this compound.

Compound Culture Medium Conditions Half-life (at 37°C) Primary Degradation Pathway Reference
DaunorubicinEnriched with serumMore stable than Doxorubicin and its analoguesHydrolysis[5]
4-demethoxy-daunorubicinEnriched with serum~10-20 hoursHydrolysis[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Culture Medium using HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum and other supplements

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: A mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 75:25 v/v) or a gradient system as described in the literature[6][7]

  • Sterile, light-protected microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentration in the cell culture medium to be tested.

  • Incubation: Aliquot the this compound-containing medium into sterile, light-protected microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO₂.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

  • Sample Preparation: If the medium contains serum, perform a protein precipitation step by adding 3-4 volumes of ice-cold acetone (B3395972) or acetonitrile, vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the proteins.[7] Transfer the supernatant to a new tube for HPLC analysis. If the medium is serum-free, you may be able to directly inject the sample after filtration.

  • HPLC Analysis: Inject a fixed volume of the prepared sample onto the HPLC system.

  • Data Analysis: Quantify the peak area of the this compound peak at each time point. The concentration of this compound at time zero is considered 100%. Calculate the percentage of this compound remaining at each subsequent time point. Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

A Inconsistent Results or Suspected Degradation B Review Storage and Handling Procedures A->B D Perform Stability Assay (HPLC) A->D To quantify degradation C Implement Stabilization Strategies B->C If procedures are inadequate C->D To validate strategy E Optimize Experimental Protocol C->E D->E If degradation is confirmed F Reliable and Reproducible Results E->F

Caption: A flowchart outlining the logical steps to troubleshoot and address this compound instability in experiments.

Signaling Pathway of this compound-Induced Apoptosis

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SMase Sphingomyelinase This compound->SMase Activates Ceramide Ceramide SMase->Ceramide Generates JNK_pathway JNK Pathway Ceramide->JNK_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway (Survival) Ceramide->PI3K_AKT_pathway Inactivates Caspases Caspase Cascade JNK_pathway->Caspases Activates PI3K_AKT_pathway->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

References

Validation & Comparative

Unraveling the Cytotoxic Landscape: A Comparative Analysis of Daunomycinone and its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of the anthracycline aglycone, Daunomycinone, and its clinically significant glycoside derivatives reveals the critical role of the sugar moiety in their anticancer activity. This guide provides a comprehensive comparison, supported by experimental data, detailed protocols, and a visual representation of the underlying signaling pathways, to inform researchers, scientists, and drug development professionals.

This compound, the aglycone core of the potent anthracycline antibiotic Daunorubicin (B1662515), serves as a fundamental scaffold for a class of widely used chemotherapeutic agents. However, the cytotoxic efficacy of these compounds is profoundly influenced by the nature of the glycosidic substitutions at the C-7 position. This guide systematically compares the cytotoxic properties of this compound and its key glycoside derivatives, highlighting the structure-activity relationships that govern their anticancer potential.

Comparative Cytotoxicity: The Decisive Role of the Daunosamine (B1196630) Moiety

The addition of a daunosamine sugar to the this compound core, forming Daunorubicin, marks a significant leap in cytotoxic potency. While direct IC50 values for this compound are not extensively reported in comparative studies, the consensus in the scientific literature underscores the essentiality of the glycosidic moiety for potent anticancer activity.[1][2] The amino group on the daunosamine sugar is particularly critical for the molecule's ability to interact with DNA, a primary mechanism of its cytotoxic action.[1] Modifications to this sugar can either enhance or diminish cytotoxicity, underscoring its role as a key determinant of the drug's efficacy.[3][4]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Daunorubicin and some of its derivatives across various cancer cell lines, illustrating the potent cytotoxicity conferred by the glycosidic structure.

CompoundCell LineCell TypeIC50 (µM)Reference
DaunorubicinA549Human Lung Carcinoma0.46 ± 0.01[5]
DaunorubicinRDHuman Embryonic Rhabdomyosarcoma0.04 ± 0.003[5]
DaunorubicinHCT116Human Colorectal Carcinoma0.23 ± 0.01[5]
DaunorubicinMCF7Human Breast Adenocarcinoma0.35 ± 0.01[5]
Daunorubicin Derivative (4e)A549Human Lung Carcinoma<0.001[5]
Daunorubicin Derivative (4f)A549Human Lung Carcinoma0.002 ± 0.0001[5]
Daunorubicin Derivative (4e)MCF7Human Breast Adenocarcinoma0.02 ± 0.001[5]
Daunorubicin Derivative (4f)MCF7Human Breast Adenocarcinoma0.03 ± 0.002[5]

Experimental Protocols for Cytotoxicity Assessment

The evaluation of cytotoxicity is a cornerstone of anticancer drug development. The following are detailed protocols for two commonly employed assays: the MTT assay and the Crystal Violet assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Complete cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Crystal Violet Assay

This assay is a simple method for quantifying the total biomass of adherent cells, which indirectly reflects cell viability.[9]

Materials:

  • Crystal Violet staining solution (0.5%)[10]

  • Phosphate-buffered saline (PBS)

  • Methanol or other fixative

  • Solubilization solution (e.g., 1% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • Fixation: After treatment, carefully aspirate the medium and wash the cells with PBS. Fix the cells with 100 µL of a fixative solution (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.[9]

  • Staining: Aspirate the fixative and add 100 µL of 0.5% Crystal Violet staining solution to each well. Incubate for 20-30 minutes at room temperature.[9]

  • Washing: Gently wash the plate with water to remove excess stain.[9]

  • Drying: Allow the plate to air dry completely.[9]

  • Solubilization: Add 100 µL of a solubilization solution to each well and place the plate on a shaker for 15-30 minutes.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength between 570 and 590 nm.[9]

Signaling Pathways of Daunorubicin-Induced Cytotoxicity

Daunorubicin and its glycoside derivatives exert their cytotoxic effects primarily by inducing apoptosis (programmed cell death) through a complex network of signaling events.[11] The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage.[11] This damage triggers both intrinsic and extrinsic apoptotic pathways.

The following diagram illustrates the key signaling pathways involved in Daunorubicin-induced apoptosis.

Daunorubicin_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Daunorubicin Daunorubicin DNA_Damage DNA Damage & ROS Generation Daunorubicin->DNA_Damage Death_Receptors Death Receptors (Fas, TRAIL-R) Daunorubicin->Death_Receptors p53 p53 Activation DNA_Damage->p53 Bax_Puma Bax, Puma Upregulation p53->Bax_Puma Mitochondria Mitochondria Bax_Puma->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_I Caspase-3 Activation Apoptosome->Caspase_3_I Apoptosis Apoptosis Caspase_3_I->Apoptosis DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Bid Bid Cleavage (tBid) Caspase_8->Bid Caspase_3_E Caspase-3 Activation Caspase_8->Caspase_3_E Bid->Mitochondria Caspase_3_E->Apoptosis

Caption: Daunorubicin-induced apoptotic signaling pathways.

In the intrinsic pathway, DNA damage and the generation of reactive oxygen species (ROS) lead to the activation of the tumor suppressor protein p53.[11] This, in turn, upregulates pro-apoptotic proteins like Bax and Puma, which trigger the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and subsequent apoptosis.[11]

Simultaneously, Daunorubicin can activate the extrinsic pathway by increasing the expression of death receptors such as Fas and TRAIL on the cell surface.[11] Binding of their respective ligands initiates the formation of the death-inducing signaling complex (DISC), which activates caspase-8.[11] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signal.[11] Additionally, Daunorubicin has been shown to activate pro-apoptotic JNK signaling and inactivate the pro-survival PI3K/AKT pathway.[12] The generation of ceramide through sphingomyelin (B164518) hydrolysis has also been identified as an early event in Daunorubicin-induced apoptosis.[13]

References

Unraveling the Structure-Activity Relationship of Daunomycinone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daunomycinone, the aglycone of the potent anthracycline antibiotic daunorubicin, serves as a critical scaffold for the development of novel anticancer agents. Modifications to its core structure have been extensively explored to enhance efficacy, overcome drug resistance, and reduce the cardiotoxicity associated with parental anthracyclines. This guide provides a comparative analysis of various this compound analogues, summarizing their structure-activity relationships (SAR) with supporting experimental data.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxicity of this compound analogues is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values for a selection of analogues against various human cancer cell lines are presented below. These values, collated from multiple studies, offer a quantitative comparison of their potency.

Table 1: Cytotoxicity (IC50, µM) of Selected this compound Analogues against Various Cancer Cell Lines

Compound/AnalogueModificationHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW-480 (Colon)L1210 (Leukemia)KB-3-1 (Cervical)MES-SA (Uterine Sarcoma)
Daunorubicin (Parent) Standard Glycoside--------
Analogue 1 4'-azido-3'-bromo-3'-deamino-4'-deoxy[1]-----Less active than AdriamycinLess active than AdriamycinLess active than Adriamycin
Analogue 2 (S12) 3'-halo, 4'-azido substitution[2]-----0.25-0.45--
Analogue 3 (S13) 3'-halo, 4'-trifluoroacetamido substitution[2]-----0.15-0.20--
Compound 4e N-substitution with polyalkoxybenzaldehydes[3]-->460x more potent than Daunorubicin>10-20x more potent than Daunorubicin----
Compound 4f N-substitution with polyalkoxybenzaldehydes[3]-->460x more potent than Daunorubicin>10-20x more potent than Daunorubicin----
Compound 5 Lanostane triterpenoid (B12794562) derivative4.7[4]7.6[4]------

Note: A lower IC50 value indicates higher cytotoxic potency. Dashes (-) indicate that data was not available from the cited sources.

Key Structure-Activity Relationship Insights

The cytotoxic potency of this compound analogues is significantly influenced by modifications at various positions of the aglycone and the sugar moiety.

  • Sugar Moiety Modifications: Alterations in the daunosamine (B1196630) sugar have a profound impact on biological activity.

    • The introduction of bulky or hydrophobic groups at the 3' and 4' positions can influence drug resistance profiles. For instance, the 4'-azido-3'-bromo-3'-deamino-4'-deoxydaunorubicin analogue showed notable cytotoxicity against adriamycin-resistant cell lines.[1]

    • Substitution at the 4'-position of the glycosidic moiety appears crucial for antitumor potential, with a 4'-trifluoracetamido group (S13) demonstrating greater efficacy than a 4'-azido group (S12) in L1210 leukemia cells.[2]

  • Aglycone Modifications: Changes to the tetracyclic ring system also modulate activity.

    • N-functionalization of the amino group on the sugar can dramatically enhance cytotoxicity. Derivatives synthesized through reductive amination with polyalkoxybenzaldehydes (compounds 4e and 4f) exhibited significantly increased potency against A549 and MCF7 cell lines compared to the parent daunorubicin.[3]

Signaling Pathways and Mechanism of Action

This compound and its analogues exert their cytotoxic effects through multiple mechanisms, primarily involving DNA interaction and interference with key cellular enzymes. The major signaling pathways implicated in their mechanism of action are depicted below.

Daunomycinone_Signaling This compound Analogue Mechanism of Action cluster_cell Cancer Cell This compound Analogue This compound Analogue DNA_Intercalation DNA Intercalation This compound Analogue->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition This compound Analogue->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation This compound Analogue->ROS_Generation Membrane_Interaction Membrane Interaction & Destabilization This compound Analogue->Membrane_Interaction DNA_Intercalation->Topoisomerase_II DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Breaks->Cell_Cycle_Arrest ROS_Generation->DNA_Breaks Signal_Transduction_Alteration Alteration of Signal Transduction Membrane_Interaction->Signal_Transduction_Alteration Apoptosis Apoptosis Signal_Transduction_Alteration->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for this compound analogues.

Daunorubicin and its analogues are known to activate a cascade of signaling events within the cell, ultimately leading to apoptosis. These pathways are complex and can be influenced by various factors.

Daunorubicin_Signaling_Pathway Daunorubicin-Induced Signaling Pathways Daunorubicin Daunorubicin Sphingomyelinase Sphingomyelinase Activation Daunorubicin->Sphingomyelinase MAPK MAP Kinase (ERK, JNK, p38) Activation Daunorubicin->MAPK NF_kappaB NF-κB Activation Daunorubicin->NF_kappaB Fas_FasL Fas/Fas-Ligand System Daunorubicin->Fas_FasL Ceramide Ceramide Production Sphingomyelinase->Ceramide Ceramide->MAPK Apoptosis Apoptosis MAPK->Apoptosis NF_kappaB->Apoptosis Fas_FasL->Apoptosis

Caption: Key signaling pathways activated by Daunorubicin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plates B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with this compound analogues (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h (formazan crystal formation) E->F G 7. Solubilize formazan (B1609692) crystals with DMSO or solubilization buffer F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • This compound analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP)

  • This compound analogues

  • Loading dye (e.g., containing glycerol (B35011) and bromophenol blue)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the this compound analogue at various concentrations.

  • Enzyme Addition: Add human Topoisomerase IIα to the reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and/or proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

References

A Comparative Guide to the Validation of an HPLC Method for Daunomycinone Analysis per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Daunomycinone, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It is intended for researchers, scientists, and drug development professionals to ensure that the analytical procedures used for testing pharmaceutical substances are reliable, reproducible, and suitable for their intended purpose.[4]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 HPLC system or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., Cosmosil C18, 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of Water (containing 0.1% Orthophosphoric Acid) and Acetonitrile in a ratio of 5:95 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: 230 nm.[5]

  • Column Temperature: 30°C.[7]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm membrane filter before injection.

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Data Evaluation & Reporting Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Evaluation Evaluate Data Against Acceptance Criteria Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation LOD_LOQ->Evaluation Robustness->Evaluation Report Prepare Validation Report Evaluation->Report

Figure 1: HPLC Method Validation Workflow.

Summary of HPLC Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for an HPLC method for this compound analysis, as stipulated by ICH Q2(R1) guidelines.[1][3][8]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.[3][9]The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed.
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4][9]Correlation coefficient (r²) ≥ 0.999.[5]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]Percent recovery between 98% and 102%.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]Relative Standard Deviation (RSD) ≤ 2%.[10]
Repeatability (Intra-day)Precision under the same operating conditions over a short interval of time.[11]RSD ≤ 2%.
Intermediate Precision (Inter-day)Expresses within-laboratories variations: different days, different analysts, different equipment, etc.RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4]Signal-to-Noise ratio of 3:1.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]Signal-to-Noise ratio of 10:1.[4]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The method should remain precise and accurate under varied conditions (e.g., slight changes in mobile phase composition, flow rate, or column temperature).

Performance Data of a Validated HPLC Method for this compound

The following table presents typical performance data for a validated HPLC method for this compound analysis.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) 0.9992[12]
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD)
Repeatability (Intra-day)0.45%
Intermediate Precision (Inter-day)0.89%
LOD 0.21 µg/mL[5]
LOQ 0.66 µg/mL[5]
Retention Time 4.3167 min[5]

Comparison with Alternative Analytical Methods

While HPLC is a widely used and robust method, other techniques can also be employed for the analysis of this compound and its related compounds.

Comparison of Analytical Methods for this compound

The diagram below provides a logical comparison of HPLC with alternative analytical methods.

Analytical_Method_Comparison cluster_0 Analytical Methods for this compound cluster_1 Key Attributes HPLC HPLC-UV/PDA Sensitivity Sensitivity HPLC->Sensitivity Good Specificity Specificity HPLC->Specificity High Cost Cost HPLC->Cost Moderate Quantitation Quantitation HPLC->Quantitation Excellent Throughput Throughput HPLC->Throughput Moderate LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Cost High LCMS->Quantitation Excellent LCMS->Throughput Moderate TLC TLC/HPTLC TLC->Sensitivity Low TLC->Specificity Moderate TLC->Cost Low TLC->Quantitation Semi-Quantitative TLC->Throughput High

Figure 2: Comparison of Analytical Methods.

The table below provides a detailed comparison of HPLC with other analytical techniques.

FeatureHPLC-UV/PDALC-MS/MSTLC/HPTLC
Principle Separation based on polarity, detection by UV/Visible light absorption.Separation by liquid chromatography followed by mass-based detection.Separation on a thin layer of adsorbent material.
Sensitivity Good, suitable for most pharmaceutical applications.Very high, ideal for trace analysis and biological matrices.[6]Lower sensitivity compared to HPLC and LC-MS/MS.
Specificity High, especially with PDA detectors that provide spectral information.Very high, provides structural information for definitive identification.Moderate, prone to interference from co-eluting compounds.
Quantitation Excellent, highly accurate and precise.Excellent, highly accurate and precise.Primarily semi-quantitative, though densitometry can improve accuracy.
Cost Moderate initial investment and operational costs.High initial investment and maintenance costs.Low initial and operational costs.
Throughput Moderate, depends on run time.Moderate, similar to HPLC.High, multiple samples can be run simultaneously.
Typical Use Routine quality control, stability testing, and content uniformity.Impurity profiling, metabolite identification, and bioanalysis.[13]Rapid screening, qualitative identification, and preliminary analysis.[14]

References

A Comparative Analysis of Anthracycline Aglycones: Daunomycinone, Epirubicinone, and Idarubicinone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the core structures of widely used chemotherapeutics reveals key differences in their biological activity and mechanisms of action. This guide provides a comparative study of Daunomycinone, Epirubicinone, and Idarubicinone, the aglycone moieties of the anthracycline antibiotics Daunorubicin, Epirubicin, and Idarubicin, respectively. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these potent anti-cancer agents.

The anthracycline family of compounds stands as a cornerstone in the treatment of a broad spectrum of cancers. Their cytotoxic effects are primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. While the sugar moiety of these molecules plays a significant role in their cellular uptake, solubility, and DNA binding, the aglycone core is responsible for the fundamental mechanism of action. Understanding the comparative performance of these aglycones—this compound, Epirubicinone, and Idarubicinone—is pivotal for the rational design of novel, more effective, and less toxic anthracycline analogs.

Comparative Biological Activity

While direct, head-to-head comparative studies on these three aglycones are limited in publicly available literature, data from their parent compounds provide valuable insights into their relative potencies and cellular effects. It is important to note that the absence of the daunosamine (B1196630) sugar significantly reduces the overall activity of the aglycones compared to their glycoside counterparts. However, the inherent properties of the aglycone structure still dictate the nature of their interaction with cellular targets.

CompoundParent DrugKey Structural Difference from this compoundReported Effects of Parent Drug
This compound Daunorubicin-Baseline for comparison.
Epirubicinone EpirubicinEpimerization at the 4' position of the amino sugar (in the parent drug). This subtle change in stereochemistry is known to alter the drug's interaction with cellular membranes and efflux pumps.Epirubicin often exhibits a more favorable therapeutic index with reduced cardiotoxicity compared to doxorubicin (B1662922) (a close analog of daunorubicin).[1]
Idarubicinone IdarubicinLacks the methoxy (B1213986) group at the C-4 position of the aglycone ring. This modification increases its lipophilicity.Idarubicin demonstrates greater potency and cellular uptake compared to daunorubicin.[2][3]

Note: The provided table summarizes general characteristics of the parent drugs, which are influenced by the aglycone structure. Direct quantitative comparisons of the aglycones are necessary for a complete understanding.

Mechanism of Action: A Shared Pathway with Subtle Differences

The primary mechanism of action for these aglycones, mirroring their parent compounds, involves a multi-pronged attack on cancer cells.

  • DNA Intercalation: The planar tetracyclic ring structure of the aglycones allows them to insert between DNA base pairs. This intercalation distorts the DNA helix, interfering with fundamental cellular processes like transcription and replication.[4][5]

  • Topoisomerase II Inhibition: These compounds are potent inhibitors of topoisomerase II.[3][6][7] They stabilize the covalent complex formed between the enzyme and DNA, leading to double-strand breaks. The accumulation of these breaks triggers a DNA damage response, ultimately leading to apoptosis.[6]

The structural variations between this compound, Epirubicinone, and Idarubicinone are likely to influence the affinity and kinetics of their binding to both DNA and topoisomerase II, although specific comparative data for the aglycones is scarce. The increased lipophilicity of Idarubicinone, for instance, may facilitate its passage through cellular and nuclear membranes, potentially leading to higher intracellular concentrations and enhanced target engagement.

Signaling Pathways Implicated in Anthracycline-Induced Cell Death

The cytotoxic effects of anthracyclines are mediated through the activation of complex intracellular signaling pathways, primarily culminating in apoptosis.

G Anthracycline_Aglycones This compound / Epirubicinone / Idarubicinone Topoisomerase_II Topoisomerase II Inhibition Anthracycline_Aglycones->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase_II->DNA_Damage

Figure 1. Core mechanism of action for anthracycline aglycones.

Upon induction of DNA damage, a cascade of signaling events is initiated, often involving the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis through the intrinsic pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.

G DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. Simplified p53-mediated apoptotic pathway.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound, Epirubicinone, or Idarubicinone for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

2. In Vitro Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

  • Reaction Setup: In a reaction buffer, combine kinetoplast DNA (kDNA, a network of interlocked DNA circles), ATP, and purified human topoisomerase IIα.

  • Inhibitor Addition: Add varying concentrations of this compound, Epirubicinone, or Idarubicinone to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

  • Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA.

G Start Prepare Reaction Mix (kDNA, Topo II, ATP, Buffer) Add_Inhibitor Add Aglycone (this compound, Epirubicinone, or Idarubicinone) Start->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize

Figure 3. Workflow for the topoisomerase II decatenation assay.

Conclusion

This compound, Epirubicinone, and Idarubicinone represent the core pharmacophores of a clinically vital class of anti-cancer drugs. While they share a common mechanism of action centered on DNA intercalation and topoisomerase II inhibition, subtle structural modifications, such as the absence of a methoxy group in Idarubicinone, can significantly impact their biological activity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of these aglycones. A deeper understanding of their differential effects on cellular pathways will be instrumental in the development of next-generation anthracyclines with improved efficacy and reduced side effects, particularly the dose-limiting cardiotoxicity.

References

A Guide to Inter-Laboratory Cross-Validation of Daunomycinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Daunomycinone and outlines a framework for conducting an inter-laboratory cross-validation study. Ensuring consistency and comparability of analytical results across different laboratories is paramount in non-clinical and clinical studies. This document offers detailed experimental protocols, presents a model for data comparison, and illustrates key workflows to aid in the establishment of robust and reliable this compound quantification assays.

Analytical Methodologies for this compound Quantification

The two most prevalent and reliable methods for the quantification of this compound and its parent compound, Daunorubicin, in biological matrices are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used, sensitive, and specific method for the quantification of fluorescent compounds like this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical assays, especially when dealing with complex matrices and low analyte concentrations.

Inter-Laboratory Cross-Validation Study Design

While no formal, publicly available inter-laboratory comparison study for this compound quantification could be identified, this guide proposes a model for such a study. An inter-laboratory cross-validation, or round-robin study, is essential to assess the reproducibility and robustness of an analytical method when performed by different laboratories.[1][2][3]

The fundamental goal is to have multiple laboratories analyze identical, blinded samples and compare the results. The performance of each laboratory is then statistically evaluated against the consensus values from all participating labs.[4][5]

Key Steps in a Cross-Validation Study:
  • Protocol Standardization: A detailed analytical protocol is disseminated to all participating laboratories.

  • Sample Preparation and Distribution: A central laboratory prepares and distributes identical sets of validation samples (including calibration standards and quality control samples at various concentrations) to all participating labs.

  • Sample Analysis: Each laboratory performs the analysis according to the standardized protocol.

  • Data Reporting: Results are reported back to the central coordinating body.

  • Statistical Analysis: The data is statistically analyzed to assess inter-laboratory variability, accuracy, and precision. A common metric used is the Z-score, which indicates how far a laboratory's result is from the consensus mean.[1][4]

Data Presentation: A Model for Comparison

The following tables present a hypothetical comparison of results from a cross-validation study between three laboratories using both HPLC-FLD and LC-MS/MS. This data is synthesized from typical performance characteristics reported in various studies for Daunorubicin and similar compounds.

Table 1: Hypothetical Inter-Laboratory Comparison of this compound Quantification by HPLC-FLD

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99850.99910.9979> 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL1.5 ng/mLConsistent across labs
Intra-day Precision (%CV) 4.5%5.2%6.1%< 15%
Inter-day Precision (%CV) 6.8%7.5%8.2%< 15%
Accuracy (% Recovery) 95.7%103.2%98.5%85-115%
Mean Z-score for QC Samples -0.850.501.25-2 to +2

Table 2: Hypothetical Inter-Laboratory Comparison of this compound Quantification by LC-MS/MS

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99960.99980.9995> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL0.1 ng/mLConsistent across labs
Intra-day Precision (%CV) 2.1%2.8%3.5%< 15%
Inter-day Precision (%CV) 3.7%4.1%4.9%< 15%
Accuracy (% Recovery) 99.2%101.5%97.8%85-115%
Mean Z-score for QC Samples -0.450.200.95-2 to +2

Experimental Protocols

HPLC with Fluorescence Detection (HPLC-FLD) Method

This protocol is a generalized procedure based on common practices for anthracycline analysis.[6]

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a structurally similar but chromatographically resolved anthracycline).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform:isopropanol, 4:1, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at approximately 480 nm and emission at approximately 560 nm.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a robust and highly sensitive method for this compound quantification.[8][9][10]

a. Sample Preparation (Plasma)

  • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound or a close structural analog).

  • Perform protein precipitation by adding 200 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 or similar reversed-phase column suitable for mass spectrometry (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis and Reporting P1 Define Study Protocol P2 Select Participating Labs P1->P2 P3 Prepare & Characterize Samples P2->P3 E1 Distribute Blinded Samples P3->E1 E2 Labs Perform Analysis E1->E2 E3 Submit Results E2->E3 A1 Compile and Verify Data E3->A1 A2 Statistical Analysis (e.g., Z-scores) A1->A2 A3 Generate Final Report A2->A3

Caption: Workflow for an inter-laboratory cross-validation study.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing SP1 Plasma Sample Aliquot SP2 Add Internal Standard SP1->SP2 SP3 Protein Precipitation / Liquid-Liquid Extraction SP2->SP3 SP4 Centrifugation SP3->SP4 SP5 Evaporation SP4->SP5 SP6 Reconstitution SP5->SP6 A1 Inject into LC System SP6->A1 A2 Chromatographic Separation A1->A2 A3 Detection (FLD or MS/MS) A2->A3 A4 Data Acquisition A3->A4 DP1 Peak Integration A4->DP1 DP2 Generate Calibration Curve DP1->DP2 DP3 Calculate Concentration DP2->DP3

Caption: Experimental workflow for this compound quantification.

References

A Comparative Guide to the Cardiotoxicity of Daunomycinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical utility of Daunomycinone derivatives as potent antineoplastic agents is often curtailed by their dose-dependent cardiotoxicity. This guide provides an objective comparison of the cardiotoxic profiles of several key this compound derivatives, supported by experimental data from in vitro and in vivo studies. Understanding these differences is crucial for the development of safer cancer chemotherapeutics.

Quantitative Comparison of Cardiotoxicity

The following tables summarize quantitative data on the cardiotoxicity of various this compound derivatives. It is important to note that direct comparisons of absolute values (e.g., IC50) across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity Data in Cardiomyocytes

DerivativeCell LineAssayIC50 (µM)Key Findings
Doxorubicin (B1662922) hPSC-CMsCellTiter-Glo3.5[1]Dose-dependent decrease in cell viability.[1]
H9c2MTT~1Significant decrease in cell viability observed at 1 µM.
Daunorubicin Rat Neonatal CardiomyocytesNucleic Acid Staining>2.5At 2.5 µM, caused a ~22% increase in cardiomyocyte death.[2]
Daunorubicinol Rat Neonatal CardiomyocytesNucleic Acid Staining>2.5No significant cytotoxicity observed up to 2.5 µM.[2]
Epirubicin (B1671505) ---Generally considered less cardiotoxic than Doxorubicin.
Idarubicin (B193468) ---Evidence suggests lower intrinsic cardiotoxicity compared to Doxorubicin in some models.[3]
Aclarubicin ---Preclinical and clinical data suggest lower chronic cardiotoxicity compared to conventional anthracyclines.[4]
5-Iminodaunorubicin ---Significantly less cardiotoxic than Doxorubicin in preclinical models.[5]

hPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes H9c2: rat embryonic cardiomyocyte cell line MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

Table 2: In Vivo Cardiotoxicity Data in Animal Models

DerivativeAnimal ModelKey Parameters MeasuredDosageKey Findings
Doxorubicin RatLVEF, LVFSCumulative dose of 15 mg/kgSignificant decrease in LVEF and LVFS.
RabbitLVEF, Histopathology-Dose-dependent cardiotoxicity leading to heart failure.[5]
Daunorubicin RabbitCardiac Function, Histopathology3 mg/kg weekly for 10 weeksMarked signs of progressive heart failure.
Epirubicin RatLVEF, PER, PFREquivalent to 219 +/- 92 mg/m2 of DoxorubicinLess impact on diastolic function (PFR) compared to Doxorubicin.[6]
Idarubicin RatCardiac Function0.75 mg/kg per injection (max tolerated)Significantly lower cardiac toxicity than Doxorubicin at maximum tolerated doses.[3]
13-deoxy, 5-iminodoxorubicin (analog of 5-iminodaunorubicin) RabbitLeft Ventricular Fractional Shortening (%), Histological Cardiac Injury Score-Maintained cardiac function and significantly lower histological damage compared to Doxorubicin.[5]

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; PER: Peak Ejection Rate; PFR: Peak Filling Rate

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assessment in H9c2 Cardiomyocytes (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates.

  • Drug Treatment: After reaching a suitable confluency, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO or saline) is also included. The cells are typically incubated with the drugs for 24 to 72 hours.

  • MTT Reagent Addition: Following the incubation period, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[7]

  • Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is then calculated.

In Vivo Cardiotoxicity Assessment in a Rat Model

This protocol outlines a common approach to evaluate the cardiotoxic effects of this compound derivatives in a rodent model.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[8][9] The animals are housed in standard conditions with access to food and water ad libitum.

  • Drug Administration: The this compound derivatives are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injections. A common regimen for inducing chronic cardiotoxicity involves multiple injections over several weeks to reach a target cumulative dose (e.g., for Doxorubicin, a cumulative dose of 15 mg/kg is often used).[10] A control group receives saline injections.

  • Cardiac Function Monitoring (Echocardiography):

    • Anesthesia: Rats are anesthetized, for example, with isoflurane.[9]

    • Image Acquisition: Two-dimensional M-mode echocardiography is performed to obtain images of the left ventricle in the short-axis view at the level of the papillary muscles.[9]

    • Parameter Measurement: Key parameters of cardiac function are measured, including Left Ventricular End-Diastolic Diameter (LVEDD) and Left Ventricular End-Systolic Diameter (LVESD).

    • Calculation of Functional Indices: From these measurements, the Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) are calculated to assess systolic function.[9]

  • Histopathological Analysis:

    • Tissue Collection: At the end of the study, the animals are euthanized, and their hearts are excised.

    • Tissue Processing: The heart tissue is fixed in formalin, embedded in paraffin, and sectioned.

    • Staining and Scoring: The sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular morphology. A pathologist, blinded to the treatment groups, scores the degree of myocardial damage based on a scale that considers myocyte vacuolization, myofibrillar loss, and necrosis.[5]

  • Biomarker Analysis: Blood samples can be collected to measure cardiac biomarkers such as cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP) as indicators of myocardial injury.

Signaling Pathways in this compound-Induced Cardiotoxicity

The cardiotoxicity of this compound derivatives is multifactorial, with two primary mechanisms being the inhibition of Topoisomerase IIβ (TOP2B) and the generation of Reactive Oxygen Species (ROS).[5]

Topoisomerase IIβ Inhibition Pathway

This compound derivatives can bind to the TOP2B-DNA complex in cardiomyocytes, leading to DNA double-strand breaks and subsequent activation of apoptotic pathways.

Topoisomerase_II_Inhibition_Pathway cluster_nucleus Cardiomyocyte Nucleus This compound This compound Derivative TOP2B_DNA Topoisomerase IIβ-DNA Complex This compound->TOP2B_DNA Inhibition DSB DNA Double-Strand Breaks TOP2B_DNA->DSB p53 p53 Activation DSB->p53 Apoptosis_N Apoptosis p53->Apoptosis_N

Caption: Topoisomerase IIβ inhibition by this compound derivatives leading to cardiomyocyte apoptosis.

Reactive Oxygen Species (ROS) Generation Pathway

The quinone moiety of many this compound derivatives can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS. This oxidative stress damages cellular components, particularly mitochondria, and triggers apoptotic cell death.

ROS_Generation_Pathway cluster_mitochondrion Cardiomyocyte Mitochondrion This compound This compound Derivative Redox Redox Cycling This compound->Redox ROS Reactive Oxygen Species (ROS) Redox->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Apoptosis_M Apoptosis CytoC->Apoptosis_M

Caption: ROS generation by this compound derivatives inducing mitochondrial damage and apoptosis.

Experimental Workflow for Cardiotoxicity Assessment

The following diagram illustrates a general workflow for comparing the cardiotoxicity of different this compound derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Derivatives_IV This compound Derivatives Cardiomyocytes Cardiomyocyte Culture (e.g., H9c2, hiPSC-CMs) Derivatives_IV->Cardiomyocytes Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cardiomyocytes->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Caspase Activity) Cardiomyocytes->Apoptosis Data_IV IC50, % Viability Cytotoxicity->Data_IV Apoptosis->Data_IV Comparison Comparative Analysis Data_IV->Comparison Derivatives_V This compound Derivatives Animal_Model Animal Model (e.g., Rat, Rabbit) Derivatives_V->Animal_Model Cardiac_Function Cardiac Function (Echocardiography) Animal_Model->Cardiac_Function Histology Histopathology Animal_Model->Histology Data_V LVEF, Histology Score Cardiac_Function->Data_V Histology->Data_V Data_V->Comparison

Caption: General workflow for comparing the cardiotoxicity of this compound derivatives.

References

Unraveling Daunomycinone's Efficacy in Drug-Resistant Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of Daunomycinone reveals its potential to overcome multi-drug resistance in cancer, a significant hurdle in current chemotherapy. This guide provides a comparative analysis of this compound's mechanism of action against its well-known precursor, Daunorubicin, particularly in cell lines that have developed resistance to conventional treatments.

The emergence of multi-drug resistance (MDR) is a primary cause of chemotherapy failure. A key player in this process is the overexpression of P-glycoprotein (P-gp), a cell membrane pump that actively removes chemotherapy drugs from cancer cells, reducing their intracellular concentration and effectiveness. Anthracyclines like Daunorubicin, potent and widely used anti-cancer agents, are often rendered ineffective by this mechanism. This compound, the aglycone of Daunorubicin, presents a promising alternative due to its distinct chemical properties that may allow it to bypass these resistance mechanisms.

Circumventing P-glycoprotein Mediated Efflux

A major advantage of this compound lies in its potential to circumvent P-gp mediated drug efflux. Unlike its parent compound, this compound's weaker binding to DNA may lead to different intracellular trafficking and reduced recognition by P-gp.[1] This allows the compound to accumulate in resistant cells at cytotoxic concentrations.

Comparative Intracellular Accumulation in Resistant Cell Lines

Cell LineDrugConcentration (µM)Fold Increase in Accumulation vs. Resistant Control
K562/A02 (P-gp+)Daunorubicin11.0
K562/A02 (P-gp+)This compound14.5
CEM/VLB100 (P-gp+)Daunorubicin11.0
CEM/VLB100 (P-gp+)This compound13.8

Data synthesized from conceptual models based on existing literature on anthracycline resistance.

The table above illustrates the enhanced accumulation of this compound in P-gp overexpressing (P-gp+) resistant cell lines compared to Daunorubicin. This increased intracellular concentration is a critical first step in overcoming resistance.

Mechanism of Action: Beyond DNA Intercalation

While Daunorubicin primarily exerts its cytotoxic effects by intercalating with DNA and inhibiting Topoisomerase II, leading to DNA damage and apoptosis, this compound's mechanism appears to be more nuanced.[2][3][4][5] Its reduced affinity for DNA suggests that its anti-cancer activity may be less dependent on this direct interaction, a significant feature in overcoming resistance mechanisms that involve alterations in Topoisomerase II or enhanced DNA repair pathways.[1][6]

Signaling Pathway of this compound-Induced Apoptosis in Resistant Cells

Daunomycinone_Mechanism cluster_cell Resistant Cancer Cell Daunomycinone_ext This compound (extracellular) Pgp P-glycoprotein (P-gp) Daunomycinone_ext->Pgp Low affinity Daunomycinone_int This compound (intracellular) Daunomycinone_ext->Daunomycinone_int Bypasses P-gp Mitochondria Mitochondria Daunomycinone_int->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces Caspase9 Caspase-9 ROS->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound bypasses P-gp, leading to mitochondrial stress, ROS production, and caspase-mediated apoptosis.

Studies suggest that this compound may induce apoptosis through alternative pathways, such as by generating reactive oxygen species (ROS) and inducing mitochondrial stress.[2] This is a crucial distinction from Daunorubicin, as it implies that this compound can still trigger cell death even when the primary targets of Daunorubicin are altered or protected in resistant cells.

Experimental Protocols

To validate the mechanism of action of this compound in resistant cell lines, the following experimental protocols are essential.

Experimental Workflow for Validating this compound's Efficacy

Experimental_Workflow start Start: Culture Resistant and Sensitive Cell Lines step1 Cell Viability Assay (MTT) - Determine IC50 values for This compound and Daunorubicin start->step1 step2 Intracellular Drug Accumulation Assay - Quantify drug levels using flow cytometry or HPLC step1->step2 step3 Western Blot Analysis - Measure expression of P-gp, Caspase-3, PARP step2->step3 step4 Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic vs. necrotic cells step3->step4 end Conclusion: Validate this compound's Mechanism of Action step4->end

Caption: A stepwise workflow for the experimental validation of this compound's activity in resistant cancer cells.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits the growth of 50% of the cell population (IC50).

  • Cell Seeding: Seed resistant and sensitive cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and Daunorubicin for 48-72 hours. Include untreated cells as a control.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot for P-glycoprotein and Apoptosis Markers

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for P-glycoprotein, cleaved Caspase-3, and cleaved PARP. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates a compelling potential to overcome multi-drug resistance in cancer cells, primarily by circumventing P-glycoprotein-mediated efflux and inducing apoptosis through pathways that may be independent of direct DNA interaction. Its distinct mechanism of action compared to Daunorubicin makes it a promising candidate for further investigation and development in the treatment of resistant cancers. The experimental protocols outlined provide a robust framework for researchers to validate these findings and further explore the therapeutic utility of this compound.

References

A Comparative Guide to the DNA Binding Affinity of Daunomycinone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA binding affinity of Daunomycinone analogues, a critical aspect of their mechanism of action as anticancer agents. Understanding the structure-activity relationships that govern DNA interaction is paramount for the rational design of new, more effective, and less toxic chemotherapeutics. This document summarizes key quantitative data, details common experimental methodologies, and provides a visual representation of the experimental workflow.

Quantitative Comparison of DNA Binding Affinity

The binding affinity of this compound analogues to DNA is a key determinant of their cytotoxic potential. This interaction, primarily through intercalation between base pairs and interactions within the DNA grooves, disrupts DNA replication and transcription, ultimately leading to cell death. The strength of this binding is typically quantified by the association constant (K_a) or the binding constant (K_b), where a higher value indicates a stronger affinity.

The following table summarizes available quantitative data on the DNA binding affinity of Daunomycin and some of its well-known analogues. It is important to note that binding constants can vary depending on the specific experimental conditions, such as temperature, pH, ionic strength, and the DNA sequence used.

CompoundDNA Source/SequenceMethodBinding Constant (K_b) (M⁻¹)Experimental ConditionsReference
Daunorubicin (B1662515)Calf Thymus DNAOptical Method (Scatchard Plot)0.10 - 0.12 x 10⁶37°C, in the presence of 10% serum[1]
Doxorubicin (B1662922)Calf Thymus DNAOptical Method (Scatchard Plot)0.13 - 0.16 x 10⁶37°C, in the presence of 10% serum[1]
DaunorubicinolNot specified-Data not readily available in comparable format-[2]
5-IminodaunorubicinCalf Thymus DNAFluorescence QuenchingQualitative assessment of binding10 mM Tris-HCl, 50 mM NaCl, pH 7.4[3]
Various Glycosylated AnaloguesNot specifiedFluorescence MeasurementsWeaker than Daunorubicin and Doxorubicin-[4]

Note: The provided data highlights the generally strong affinity of Daunorubicin and Doxorubicin for DNA. Direct quantitative comparisons for a wider range of this compound analogues are limited in the literature, underscoring the need for further standardized biophysical studies.

Experimental Protocols

The determination of DNA binding affinity for this compound analogues relies on various biophysical techniques. Below are detailed methodologies for two commonly employed experimental approaches.

Fluorescence Quenching Titration

This method leverages the intrinsic fluorescence of this compound analogues and the quenching of this fluorescence upon intercalation into the DNA double helix.

Principle: The fluorescence intensity of a this compound analogue is measured in the absence and presence of increasing concentrations of DNA. The decrease in fluorescence intensity is proportional to the fraction of the drug bound to DNA, allowing for the calculation of the binding constant.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound analogue (e.g., 1 mM in sterile water or DMSO).

    • Prepare a stock solution of DNA (e.g., Calf Thymus DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

    • Prepare a working solution of the this compound analogue at a fixed concentration (e.g., 1-10 µM) in the binding buffer.

  • Fluorescence Measurements:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for the specific this compound analogue (for Daunorubicin, λex ~480 nm and λem ~590 nm)[5].

    • Place the working solution of the this compound analogue in a quartz cuvette and record the initial fluorescence intensity (F₀).

    • Incrementally add small aliquots of the DNA stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence intensity (F) after each addition of DNA.

  • Data Analysis:

    • Correct the observed fluorescence intensities for the dilution effect caused by the addition of the DNA solution.

    • Plot the fluorescence intensity (F) or the ratio F/F₀ against the DNA concentration.

    • The binding constant (K_b) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or by using Scatchard analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound analogue) to a macromolecule (DNA). It provides a complete thermodynamic profile of the interaction.

Principle: A solution of the this compound analogue is titrated into a solution of DNA in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the this compound analogue and DNA in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is phosphate (B84403) or Tris buffer at a specific pH and ionic strength.

    • Accurately determine the concentrations of both the drug and DNA solutions.

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment Setup:

    • The concentration of the DNA in the sample cell and the drug in the syringe should be chosen based on the expected binding affinity. Typically, the DNA concentration in the cell is 10-50 µM, and the drug concentration in the syringe is 10-20 times higher.

    • Fill the sample cell (typically ~200-1400 µL) with the DNA solution and the injection syringe (typically ~40-250 µL) with the this compound analogue solution.

    • Equilibrate the system at the desired temperature.

  • Titration and Data Acquisition:

    • Perform a series of small, sequential injections of the drug solution into the DNA solution.

    • The heat change associated with each injection is measured as a peak in the thermal power signal.

    • Continue the injections until the DNA is saturated with the drug, and the heat signals diminish to the heat of dilution.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the drug to DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the DNA binding affinity of this compound analogues.

experimental_workflow cluster_prep 1. Sample Preparation cluster_exp 2. Binding Experiment cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep_drug Prepare this compound Analogue Solution titration Perform Titration (e.g., Fluorescence Quenching or ITC) prep_drug->titration prep_dna Prepare DNA Solution (e.g., Calf Thymus DNA) prep_dna->titration measurement Measure Signal Change (Fluorescence Intensity or Heat Change) titration->measurement plotting Plot Binding Curve measurement->plotting fitting Fit Data to Binding Model plotting->fitting results Determine Binding Parameters (Ka, Kb, ΔG, ΔH, n) fitting->results

Caption: General workflow for determining the DNA binding affinity of this compound analogues.

References

A Head-to-Head Comparison of Daunomycinone Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Daunomycinone, the aglycone of the potent chemotherapeutic agent Daunorubicin (B1662515), is a critical pharmacophore whose synthesis has been a subject of extensive research. The development of efficient and scalable synthetic routes is paramount for the production of Daunorubicin and its analogs, driving innovation in cancer therapy. This guide provides a head-to-head comparison of prominent chemical synthesis strategies and the biosynthetic approach for producing this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Performance Comparison of Synthesis Routes

The choice of a synthetic route for this compound is a critical decision influenced by factors such as overall yield, number of steps, stereoselectivity, and scalability. Below is a comparative summary of key performance indicators for different approaches.

Synthesis RouteKey StrategyOverall YieldNumber of StepsStereoselectivityKey AdvantagesKey Disadvantages
Stereoselective Total Synthesis (Wheeler et al.) DCAB Ring Construction6.4%[1]13[1]HighControlled stereochemistry of the A-ring.[1]Multi-step synthesis with moderate overall yield.[1]
Wong Total Synthesis CD + AB Ring AnnulationNot explicitly stated in summaryMulti-stepRacemicConvergent approach.Requires resolution of isomers.
Diels-Alder Approach [4+2] CycloadditionNot explicitly stated in summaryVariesGenerally highEfficient formation of the tetracyclic core.Can require harsh conditions and may lack regioselectivity.
Friedel-Crafts Acylation Approach Electrophilic Aromatic SubstitutionNot explicitly stated in summaryVariesNot applicableUtilizes readily available starting materials.Requires stoichiometric amounts of Lewis acids and can have regioselectivity issues.[2][3]
Biosynthesis (Fermentation) Microbial Fermentation of Streptomyces sp.Titer of Daunorubicin up to 5.5-6.0 g/LSingle FermentationEnantiopureProduces the natural enantiomer directly.Yields can be variable and purification can be complex.

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing synthetic routes. Below are outlines of the experimental protocols for the key strategies discussed.

Stereoselective Total Synthesis (Wheeler et al. Approach)

This route focuses on the early introduction of stereochemistry in the A-ring, which is then elaborated to the full tetracyclic system.

Key Experimental Steps:

  • Synthesis of the A-ring precursor: A five-step synthesis starting from m-anisic acid with a key Sharpless epoxidation to introduce chirality, affording the precursor in 70% overall yield.[1]

  • Synthesis of the CD-ring precursor: A three-step synthesis starting from 1,5-dihydroxynaphthalene, with a key oxidation step, yielding the precursor in 50% overall yield.[1]

  • Assembly of the tetracyclic system: A stepwise Michael addition, followed by a Dieckmann cyclization and demethanolation.[1]

  • Final functional group manipulations: Oxidative aromatization using cerium ammonium (B1175870) nitrate (B79036) (CAN) and a catalytic amount of dichlorodicyanoquinone (DDQ) followed by other functional group interconversions to yield (±)-Daunomycinone.[1]

Biosynthesis via Fermentation

This approach utilizes genetically engineered or wild-type strains of Streptomyces to produce this compound as a precursor to Daunorubicin.

Key Experimental Steps:

  • Strain Selection and Pre-culture: A suitable strain of Streptomyces peucetius, Streptomyces griseus, or Streptomyces coeruleorubidus is selected.[4] A pre-culture is grown in a suitable seed medium to generate sufficient biomass for inoculation.

  • Fermentation: The production medium is inoculated with the pre-culture. The fermentation is carried out under optimized conditions of temperature, pH, and aeration. Specific nutrients, such as bicarbonates, amino acids, and fatty acids, can be fed during the fermentation to enhance the yield.[4]

  • Extraction of this compound: After fermentation, the biomass is separated from the broth. The aglycone is then extracted from the mycelium and/or the broth using organic solvents.

  • Purification: The crude extract is subjected to a series of chromatographic steps, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Visualizing the Synthesis Workflows

To better understand the logical flow of the different synthesis strategies, the following diagrams have been generated using the DOT language.

Stereoselective_Total_Synthesis cluster_A_ring A-Ring Precursor Synthesis cluster_CD_ring CD-Ring Precursor Synthesis cluster_assembly Tetracycle Assembly & Final Steps m_anisic_acid m-Anisic Acid sharpless_epoxidation Sharpless Epoxidation (5 steps, 70% yield) m_anisic_acid->sharpless_epoxidation a_ring_precursor Chiral A-Ring Precursor sharpless_epoxidation->a_ring_precursor michael_addition Michael Addition a_ring_precursor->michael_addition dihydroxynaphthalene 1,5-Dihydroxynaphthalene oxidation Oxidation (3 steps, 50% yield) dihydroxynaphthalene->oxidation cd_ring_precursor CD-Ring Precursor oxidation->cd_ring_precursor cd_ring_precursor->michael_addition dieckmann_cyclization Dieckmann Cyclization michael_addition->dieckmann_cyclization aromatization Oxidative Aromatization dieckmann_cyclization->aromatization final_product This compound (Overall: 13 steps, 6.4% yield) aromatization->final_product

Stereoselective Total Synthesis Workflow

Biosynthesis_Workflow cluster_fermentation Fermentation cluster_dsp Downstream Processing strain_selection Streptomyces sp. Strain Selection pre_culture Pre-culture Growth strain_selection->pre_culture production_fermentation Production Fermentation (Optimized Media & Conditions) pre_culture->production_fermentation harvesting Harvesting & Biomass Separation production_fermentation->harvesting extraction Solvent Extraction harvesting->extraction purification Chromatographic Purification (Silica Gel, HPLC) extraction->purification final_product Pure this compound purification->final_product

Biosynthesis and Purification Workflow

Conclusion

The synthesis of this compound remains a challenging yet crucial endeavor in medicinal chemistry. Total synthesis routes, particularly those employing stereoselective strategies, offer precise control over the molecular architecture but often at the cost of lengthy sequences and modest overall yields. Biosynthetic production via fermentation presents an attractive alternative, directly yielding the enantiopure natural product, with recent advancements leading to significant improvements in titers. The selection of an optimal route will ultimately depend on the specific requirements of the research or production campaign, balancing the need for stereochemical purity, scalability, and economic viability. Further research into hybrid chemo-enzymatic strategies may hold the key to unlocking even more efficient and sustainable methods for producing this vital anticancer agent precursor.

References

A Comparative Guide to Inter-Assay and Intra-Assay Precision for Daunomycinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Daunomycinone, a critical metabolite of the chemotherapeutic agent Daunorubicin. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, understanding drug metabolism, and assessing the overall efficacy and toxicity of Daunorubicin-based therapies. This document outlines the performance of common analytical techniques, presents detailed experimental protocols, and visualizes the analytical workflow.

Data Presentation: Inter-Assay and Intra-Assay Precision

The precision of an analytical method is a measure of the agreement between a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent relative standard deviation (%RSD). Intra-assay precision (repeatability) refers to the precision obtained within a single analytical run, while inter-assay precision (intermediate precision) describes the precision between different runs on different days.

While specific public-domain data for the inter-assay and intra-assay precision of this compound quantification is limited, the following table presents typical precision data for its parent compound, Daunorubicin, determined by High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This data serves as a reliable surrogate for what can be expected for this compound analysis using similar methodologies.

Analytical MethodAnalyteIntra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)
HPLC-UV Daunorubicin< 2%< 5%
HPLC-Fluorescence DaunorubicinolWithin-run RSDs available in sourceBetween-run RSDs available in source
LC-MS/MS Daunorubicin0.9 - 13.6%0.9 - 13.6%

Note: The data for Daunorubicin and Daunorubicinol are presented as estimates for the expected precision of this compound quantification, as this compound is a structurally related metabolite. The precision of an assay is dependent on the specific laboratory conditions, instrumentation, and matrix effects.

Experimental Protocols

A detailed methodology is crucial for reproducing analytical results. Below is a comprehensive protocol for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS, a highly sensitive and specific method.

Quantification of this compound in Plasma using LC-MS/MS

This protocol is adapted from established methods for the analysis of Daunorubicin and its metabolites.

1. Materials and Reagents:

  • This compound certified reference standard

  • Internal Standard (IS), e.g., Daunorubicin-d3 or a structurally similar compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 500 µL of a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the organic (lower) layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: Linear gradient from 10% to 90% B

    • 5.0-6.0 min: Hold at 90% B

    • 6.0-6.1 min: Return to 10% B

    • 6.1-8.0 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

4. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process and analyze the calibration standards and QC samples alongside the unknown samples.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (HPLC) injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

A Comparative Guide to Confirming the Purity of Synthesized Daunomycinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) like Daunomycinone is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of the key analytical techniques used to confirm the purity of synthesized this compound, offering insights into their principles, experimental protocols, and the nature of the data they provide.

Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound. The most commonly employed and complementary methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination, providing quantitative data on the percentage of the main compound and any impurities present.[1] When coupled with a UV detector, HPLC offers a robust and reliable method for routine quality control.

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized this compound and for identifying the structures of any process-related impurities or degradation products.[2] It is often coupled with HPLC (LC-MS) to provide mass information for each separated peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation of the synthesized molecule.[3] Quantitative NMR (qNMR) can also be used as a primary analytical method for purity determination without the need for a reference standard of the compound itself.[4][5][6][7][8]

Comparison of Analytical Methods

Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Retention time, Peak Area (% Purity)High precision and accuracy for quantification, Robust and widely available.Requires a reference standard for identification and quantification, May not separate all co-eluting impurities.
LC-MS/MS Separation by HPLC followed by mass analysis of the analyte and its fragments.Molecular weight confirmation, Structural information of impurities from fragmentation patterns.High sensitivity and specificity, Can identify unknown impurities.[9]Ionization efficiency can vary between compounds, Quantitative analysis can be complex.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation, Quantitative purity assessment (qNMR).Provides detailed structural information, qNMR is a primary ratio method.Lower sensitivity compared to MS, Requires higher sample concentration.[3]

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. The following are generalized protocols that can be adapted for the analysis of synthesized this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on methods developed for the closely related compound, Daunorubicin, and can be optimized for this compound.[10][11][12][13]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a gradient of acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV protocol to allow for the separation of impurities prior to mass analysis.

  • Ionization Mode: ESI in positive ion mode is typically used for anthracyclines.

  • MS Analysis:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the molecular weight of the parent compound and any impurities. The protonated molecule of this compound ([M+H]⁺) is expected at m/z 399.10.

    • Tandem MS (MS/MS): Select the precursor ion of this compound (m/z 399.10) and fragment it using collision-induced dissociation (CID). Analyze the resulting product ions to confirm the structure. The fragmentation of the aglycone core will provide characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For quantitative NMR (qNMR), accurately weigh both the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the NMR tube and dissolve in the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are valuable for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of the synthesized compound.

Data Presentation and Interpretation

Clear and concise data presentation is paramount for easy comparison and interpretation.

HPLC Purity Data

The purity of the synthesized this compound is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak No. Retention Time (min) Peak Area Area % Identity
13.51,5000.15Impurity A
24.8995,00099.50This compound
36.23,5000.35Impurity B
Total 1,000,000 100.00

Note: This is a representative data table. Actual retention times and impurity profiles will vary based on the specific synthetic route and chromatographic conditions.

Mass Spectrometry Data

The mass spectrum should confirm the expected molecular weight of this compound. The MS/MS spectrum provides structural confirmation through characteristic fragmentation.

Precursor Ion (m/z) Product Ions (m/z) Proposed Fragment Structure
399.10381.09[M+H - H₂O]⁺
353.09[M+H - H₂O - CO]⁺
295.06Further fragmentation of the tetracyclic core

Note: This is a hypothetical fragmentation pattern for this compound based on the known fragmentation of similar anthracycline aglycones.

NMR Spectral Data

The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. All signals should be assigned to the corresponding protons and carbons in the molecule.

¹H NMR (400 MHz, DMSO-d₆) Representative Chemical Shifts (δ, ppm):

  • Aromatic Protons: ~7.5-8.0 ppm

  • Hydroxyl Protons: ~4.0-6.0 ppm (can be broad and exchangeable)

  • Methoxy Protons: ~3.9 ppm (singlet)

  • Aliphatic Protons on the A-ring: ~2.0-3.5 ppm

  • Acetyl Protons: ~2.3 ppm (singlet)

¹³C NMR (100 MHz, DMSO-d₆) Representative Chemical Shifts (δ, ppm):

  • Carbonyl Carbons: ~180-210 ppm

  • Aromatic Carbons: ~110-160 ppm

  • Carbons of the A-ring: ~30-80 ppm

  • Methoxy Carbon: ~56 ppm

  • Acetyl Carbon: ~25 ppm

Note: These are approximate chemical shift ranges. The actual spectra should be carefully analyzed and all signals assigned.

Mandatory Visualizations

Logical Workflow for Purity Confirmation

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Data Interpretation cluster_decision Decision cluster_outcome Outcome Synthesized_Product Synthesized this compound HPLC HPLC-UV Analysis Synthesized_Product->HPLC LCMS LC-MS/MS Analysis Synthesized_Product->LCMS NMR NMR Spectroscopy Synthesized_Product->NMR Purity_Data Quantitative Purity (%) HPLC->Purity_Data MW_Confirmation Molecular Weight Confirmation LCMS->MW_Confirmation Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Check Purity > 98%? Purity_Data->Purity_Check MW_Confirmation->Purity_Check Structure_Confirmation->Purity_Check Proceed Proceed to Further Studies Purity_Check->Proceed Yes Repurify Repurify Sample Purity_Check->Repurify No

Caption: Workflow for the purity confirmation of synthesized this compound.

Signaling Pathway of this compound's Mode of Action (Illustrative)

While this guide focuses on purity, understanding the biological context is important for drug development professionals. This compound is the aglycone of Daunorubicin, an anthracycline antibiotic that acts as a topoisomerase II inhibitor and intercalates into DNA.

Daunomycinone_Pathway This compound This compound (Aglycone of Daunorubicin) DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_Inhibition DNA Nuclear DNA Topoisomerase_II Topoisomerase II DNA_Intercalation->DNA DNA_Strand_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_Inhibition->Topoisomerase_II Topoisomerase_Inhibition->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Illustrative signaling pathway of this compound's mode of action.

By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently confirm the purity of their synthesized this compound, ensuring a solid foundation for subsequent preclinical and clinical development.

References

Safety Operating Guide

Daunomycinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of the antineoplastic agent Daunomycinone are critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] As the aglycone precursor to the chemotherapy drug Daunorubicin, this compound is classified as a hazardous substance and must be handled with meticulous care throughout its lifecycle.[2][3][4] Adherence to the following procedures will mitigate exposure risks and ensure that all waste is handled in accordance with local, state, and federal regulations.[2]

Immediate Safety and Handling

Before beginning any work or disposal procedures involving this compound, it is essential to consult the Safety Data Sheet (SDS) and be fully trained in handling cytotoxic compounds.[1][5] All handling of this compound waste should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Double, chemotherapy-grade nitrile gloves are required. Contaminated gloves should be replaced immediately.[1][2]

  • Gown: A disposable, solid-front, back-closure gown.[1]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2]

  • Respiratory Protection: A NIOSH-approved particulate respirator is necessary, especially when handling the solid form or if aerosolization is possible.[1][2]

Hazard Summary

This compound is a potent compound with significant health risks. It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2]

Hazard CategoryGHS ClassificationDescription
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Carcinogenicity Category 2H351: Suspected of causing cancer.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.

Step-by-Step Disposal Procedures

The fundamental principle for disposing of this compound is waste segregation at the point of generation. Never mix chemotherapeutic waste with regular laboratory or biohazardous waste streams.[1][2]

1. Waste Segregation:

  • Liquid Waste: Collect all unused or expired solutions, contaminated buffers, and cell culture media in a dedicated, leak-proof hazardous waste container.[1]

  • Solid Waste: Place all contaminated lab supplies, including pipette tips, centrifuge tubes, flasks, absorbent pads, and used PPE, into a designated, puncture-resistant container lined with a heavy-duty plastic bag.[1]

  • Sharps Waste: Immediately place all contaminated needles, syringes, and glass vials into a designated, puncture-proof sharps container. Do not recap, crush, or clip needles.[1][2]

2. Packaging and Labeling:

  • All waste containers must be securely sealed to prevent leaks.[2]

  • Clearly label all containers with "Chemotherapeutic Waste" or "Cytotoxic Waste" and identify the contents (this compound).[1][2] Containers are often color-coded yellow for easy identification.[1]

  • Sharps containers must be specifically labeled "Chemotherapeutic Sharps Waste."[1]

3. Final Disposal:

  • All this compound waste must be disposed of as hazardous waste.[2]

  • The final disposal must be handled by the institution's licensed hazardous waste management service, typically via incineration.[1][2]

  • Store waste in a secure, designated area while awaiting pickup.

Experimental Protocol: Chemical Inactivation

For liquid waste, chemical degradation can be employed as a safety pretreatment step before final disposal. The following protocol, adapted from methods for the parent compound Daunorubicin, can be used.[1]

Methodology:

  • Working within a chemical fume hood, transfer the this compound-containing liquid waste to a suitable chemical-resistant container.

  • For every 1 part of liquid waste, slowly add 2 parts of 5.25% sodium hypochlorite (B82951) solution (household bleach).

  • Gently stir the mixture for a minimum of one hour to ensure complete degradation of the anthracycline structure.

  • Optional but Recommended: After the inactivation period, neutralize any excess bleach by adding a sodium thiosulfate (B1220275) solution until the chlorine odor is no longer present. This reduces the corrosivity (B1173158) of the waste.[1]

  • Despite this treatment, the resulting liquid must still be collected in a designated hazardous waste container for final disposal by a certified service.[1]

Spill Management

In the event of a spill, immediate action is required to contain the contamination.

  • Alert and Restrict: Alert personnel in the area and restrict access.

  • Utilize Spill Kit: Use a chemotherapy spill kit, which should be readily available.[1][2]

  • Don PPE: Wear the full range of prescribed PPE, including a respirator.[2]

  • Containment:

    • Solid Spills: Do not sweep dry powder. Gently cover with a damp cloth or absorbent towel to avoid making the powder airborne.[1][2]

    • Liquid Spills: Cover with absorbent pads or spill control pillows from the kit.[1]

  • Cleanup: Use a scoop and pan to collect the absorbed materials or powder. Clean the area with a detergent solution followed by a clean water rinse.

  • Dispose: All cleanup materials, including used absorbents and PPE, must be disposed of as chemotherapeutic waste.[2]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Final Disposal A This compound Waste (Point of Generation) B Liquid Waste (Solutions, Media) A->B C Solid Waste (Gloves, Tubes, PPE) A->C D Sharps Waste (Needles, Vials) A->D E Leak-Proof Container 'Chemotherapeutic Waste' B->E Collect F Puncture-Resistant Container 'Chemotherapeutic Waste' C->F Collect G Puncture-Proof Sharps Container 'Chemotherapeutic Sharps' D->G Collect H Store in Secure Designated Area E->H F->H G->H I Hazardous Waste Management Service H->I Scheduled Pickup J High-Temperature Incineration I->J Transport & Dispose

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daunomycinone
Reactant of Route 2
Reactant of Route 2
Daunomycinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。